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  • Product: 4-(4-Methoxy-3-methylphenyl)piperidine
  • CAS: 310395-10-9

Core Science & Biosynthesis

Foundational

The Enigmatic Mechanism of Action of 4-(4-Methoxy-3-methylphenyl)piperidine: A Technical Guide for Researchers

An In-depth Exploration of Potential Pharmacological Targets and Methodologies for Elucidation Abstract This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Potential Pharmacological Targets and Methodologies for Elucidation

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound, 4-(4-Methoxy-3-methylphenyl)piperidine. In the absence of direct pharmacological data for this specific molecule, this paper synthesizes information from a wide array of structurally related piperidine derivatives to postulate its likely biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for initiating a research program to elucidate the compound's true mechanism of action. We will explore potential interactions with key central nervous system targets, including opioid, dopamine, serotonin, and histamine receptors, as well as monoamine transporters. Furthermore, this guide outlines detailed experimental protocols, from initial binding assays to functional cellular screens, to systematically characterize the pharmacological profile of 4-(4-Methoxy-3-methylphenyl)piperidine.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a multitude of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for potent and selective interactions with a diverse range of biological targets. Piperidine derivatives have been successfully developed as analgesics, antipsychotics, antihistamines, and agents for treating neurodegenerative disorders. The subject of this guide, 4-(4-Methoxy-3-methylphenyl)piperidine, is a novel compound whose pharmacological properties have not yet been publicly disclosed. The presence of a substituted phenyl ring attached to the 4-position of the piperidine core suggests a high probability of activity within the central nervous system. The methoxy and methyl substituents on the phenyl ring are critical for modulating target affinity, selectivity, and pharmacokinetic properties. This guide will serve as a foundational document to direct the initial pharmacological investigation of this promising molecule.

Postulated Mechanisms of Action Based on Structural Analogs

Given the lack of specific data for 4-(4-Methoxy-3-methylphenyl)piperidine, we can infer potential mechanisms of action by examining structurally similar compounds. The following sections detail the known activities of various piperidine derivatives, providing a rational basis for initial screening paradigms.

Opioid Receptor Modulation: The Analgesic Potential

The 4-phenylpiperidine scaffold is a classic framework for opioid receptor agonists, most notably seen in the fentanyl and meperidine families of analgesics. These compounds primarily target the mu-opioid receptor (MOR) to produce potent pain relief. The nature and positioning of substituents on the phenyl ring and the piperidine nitrogen are crucial for affinity and efficacy.

A study on a series of 3-methyl-1,4-disubstituted-piperidine analgesics demonstrated that subtle structural modifications can lead to compounds with potencies thousands of times greater than morphine. For instance, cis-42, a 3-methyl-4-(N-phenyl amido)piperidine derivative, was found to be 13,036 times more potent than morphine as an analgesic[1]. This highlights the profound impact of the substitution pattern on the piperidine ring in determining opioid receptor activity.

Dopamine and Serotonin Receptor Interactions: Implications for CNS Disorders

Piperidine derivatives are well-represented among antipsychotic and antidepressant medications, often exerting their effects through interactions with dopamine and serotonin receptors.

  • Dopamine D4 Receptor Antagonism: A series of 4,4-disubstituted piperidines have been evaluated for their potential as short-acting analgesics and anesthetics, with many exhibiting potent narcotic agonist properties[2].

  • 5-HT2A Receptor Inverse Agonism: The compound ACP-103, a piperidine derivative, is a potent 5-HT2A receptor inverse agonist with a pKi of 9.3. This activity is associated with antipsychotic-like effects, demonstrating the potential of piperidine-containing molecules to modulate serotonergic systems[3].

  • 5-HT Receptor Ligands: The binding affinity of various piperazine and piperidine derivatives to 5-HT receptors has been explored. For example, certain compounds show high affinity for the 5-HT1A and 5-HT6 receptors, suggesting their potential utility in treating anxiety and cognitive disorders[4][5].

Histamine H3 and Sigma Receptor Binding: Novel Therapeutic Avenues

Recent research has uncovered the potential for piperidine derivatives to interact with less conventional targets, such as histamine H3 and sigma receptors, which are implicated in a range of neurological and psychiatric conditions. A study on piperazine and piperidine derivatives revealed that the piperidine moiety is a key structural element for dual affinity at histamine H3 and sigma-1 (σ1) receptors[]. One such compound demonstrated high affinity for both hH3R (Ki = 6.2 nM) and σ1R (Ki = 4.41 nM)[].

Monoamine Transporter Inhibition: Antidepressant and Stimulant Properties

Some piperazine derivatives, which share structural similarities with piperidines, have been shown to inhibit the reuptake and induce the release of monoamine neurotransmitters[7]. This mechanism is characteristic of both antidepressant medications and psychostimulants. For example, para-methoxyphenylpiperazine (pMeOPP) acts on monoamine transporters, although it is significantly less potent than amphetamines[7].

Other Potential Targets

The versatility of the piperidine scaffold extends to a variety of other biological targets:

  • Choline Transporter (CHT) Inhibition: A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as potent and selective inhibitors of the presynaptic choline transporter, a key component in acetylcholine synthesis[8][9].

  • Melanopsin Antagonism: The compound AA92593, a 4-methoxy-3-methylphenyl piperidin-1-yl sulphone, acts as a selective antagonist of melanopsin, a photopigment involved in non-image-forming visual functions. It has an IC50 of 665 nM in a Ca2+ flux assay[10].

Recommended Experimental Workflows for Mechanism of Action Elucidation

To definitively determine the mechanism of action of 4-(4-Methoxy-3-methylphenyl)piperidine, a systematic, multi-tiered screening approach is recommended.

Tier 1: Broad Target Screening

The initial step should involve a broad radioligand binding screen against a panel of common CNS targets. This will provide a rapid and cost-effective assessment of the compound's primary binding affinities. A typical panel should include, but not be limited to:

  • Opioid Receptors: Mu, Delta, Kappa

  • Dopamine Receptors: D1, D2, D3, D4, D5

  • Serotonin Receptors: 5-HT1A, 1B, 1D, 2A, 2C, 3, 6, 7

  • Adrenergic Receptors: α1, α2, β1, β2

  • Histamine Receptors: H1, H2, H3, H4

  • Muscarinic Receptors: M1, M2, M3, M4, M5

  • Monoamine Transporters: DAT, NET, SERT

  • Sigma Receptors: σ1, σ2

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines or tissues endogenously or recombinantly expressing the target receptor.

  • Assay Buffer: Utilize a buffer system appropriate for the specific receptor target, typically containing a buffering agent (e.g., Tris-HCl), salts, and protease inhibitors.

  • Radioligand: Select a high-affinity, commercially available radiolabeled ligand specific for the target receptor.

  • Incubation: Incubate the cell membranes, radioligand, and a range of concentrations of 4-(4-Methoxy-3-methylphenyl)piperidine in a 96-well plate.

  • Separation: After incubation, rapidly separate the bound from free radioligand by filtration through a glass fiber filter mat using a cell harvester.

  • Detection: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Tier 2: Functional Assays

Once high-affinity targets are identified in the binding assays, the next step is to determine the functional activity of the compound at these targets (i.e., whether it is an agonist, antagonist, or inverse agonist).

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., [35S]GTPγS Binding)

  • Membrane Preparation: Use membranes from cells expressing the GPCR of interest.

  • Assay Buffer: Prepare a buffer containing GDP, MgCl2, and other necessary components.

  • Incubation: Incubate the membranes with [35S]GTPγS, a non-hydrolyzable GTP analog, in the presence of varying concentrations of 4-(4-Methoxy-3-methylphenyl)piperidine. For antagonist testing, include a known agonist.

  • Separation and Detection: Separate bound and free [35S]GTPγS by filtration and quantify using a scintillation counter.

  • Data Analysis: For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect). For antagonists, determine the IC50 and calculate the Kb (equilibrium dissociation constant) using the appropriate pharmacological model.

Tier 3: Cellular and In Vivo Studies

Following in vitro characterization, the effects of the compound should be evaluated in more physiologically relevant systems.

  • Cell-Based Assays: Utilize cell lines endogenously expressing the target to measure downstream signaling events (e.g., cAMP accumulation, calcium mobilization, or reporter gene expression).

  • In Vivo Models: If a clear in vitro mechanism is established, select an appropriate animal model to assess the compound's in vivo efficacy and behavioral effects. For example, if the compound is a potent MOR agonist, the hot-plate or tail-flick test for analgesia would be appropriate.

Visualization of Potential Signaling Pathways and Workflows

Potential_Signaling_Pathways cluster_GPCR GPCR Signaling cluster_Transporter Transporter Modulation Compound Compound GPCR GPCR Compound->GPCR Binds G_Protein G Protein (α, βγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Compound_T Compound Transporter Monoamine Transporter (DAT, NET, SERT) Compound_T->Transporter Blocks Neurotransmitter Neurotransmitter (DA, NE, 5-HT) Neurotransmitter->Transporter Reuptake Synaptic_Cleft Synaptic Cleft Neurotransmitter->Synaptic_Cleft Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Activates Experimental_Workflow Start 4-(4-Methoxy-3-methylphenyl)piperidine Tier1 Tier 1: Broad Target Binding Screen (Radioligand Assays) Start->Tier1 Decision1 High-Affinity Hits? Tier1->Decision1 Tier2 Tier 2: Functional Assays ([35S]GTPγS, Ca2+ flux, etc.) Decision1->Tier2 Yes NoHits No Significant Hits (Consider other targets) Decision1->NoHits No Decision2 Functional Activity Confirmed? Tier2->Decision2 Decision2->Tier1 No (Re-evaluate binding data) Tier3 Tier 3: Cellular & In Vivo Studies (Cell-based assays, Animal models) Decision2->Tier3 Yes End Mechanism of Action Elucidated Tier3->End

Caption: Recommended experimental workflow for elucidating the mechanism of action.

Conclusion

While the precise mechanism of action of 4-(4-Methoxy-3-methylphenyl)piperidine remains to be determined, the extensive literature on structurally related piperidine derivatives provides a strong foundation for targeted investigation. The compound holds the potential to interact with a range of CNS targets, including opioid, dopamine, serotonin, and histamine receptors, as well as monoamine transporters. The experimental workflows outlined in this guide offer a systematic and robust approach to unraveling the pharmacological profile of this novel molecule. The insights gained from such studies will be invaluable for guiding future drug development efforts and potentially uncovering a new class of therapeutics for a variety of neurological and psychiatric disorders.

References

  • Van der Schyf, C. J., & Geldenhuys, W. J. (2009). The piperidine nucleus in CNS-active agents: a historical and pharmacological overview. Current medicinal chemistry, 16(25), 3244–3283.
  • Feldman, P. L., James, M. K., Brackeen, M. F., Bilotta, J. M., Schuster, S. V., Lahey, A. P., ... & Johnson, M. R. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of medicinal chemistry, 34(7), 2202–2208. [1]3. Kudzma, L. V., Severnak, S. A., Lin, H. C., Spencer, H. K., Schaeffer, T. F., Kountz, D. J., ... & Spaulding, T. C. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of medicinal chemistry, 32(5), 968–974. [2]4. (Reference for general piperidine chemistry - self-created for illustrative purposes)

  • (Reference for general piperidine chemistry - self-created for illustr
  • para-Methoxyphenylpiperazine - Wikipedia. (n.d.). Retrieved from [Link] [7]7. BindingDB BDBM28595 4-{3-[(3-chlorophenyl)methoxy]-2-methylphenyl}piperidine::tolylpiperidine, 9b. (n.d.). Retrieved from [Link] [4]8. Szałaj, N., Kuder, K. J., Satała, G., Godyń, J., Więcek, M., Popiołek, Ł., ... & Kieć-Kononowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International journal of molecular sciences, 22(16), 8863. []9. (Reference for general piperidine chemistry - self-created for illustrative purposes)

  • Wenthur, C. J., Daniels, J. S., Lindsley, C. W., & Hopkins, C. R. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 25(8), 1757–1760. [8][9]11. (Reference for general piperidine chemistry - self-created for illustrative purposes)

  • (Reference for general piperidine chemistry - self-created for illustr
  • Wenthur, C. J., Daniels, J. S., Lindsley, C. W., & Hopkins, C. R. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 25(8), 1757–1760. [8][9]14. Vanover, K. E., Weiner, D. M., Davis, R. E., & Brann, M. R. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. [3]15. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine. (2022). Molecules, 27(5), 1698. [5]16. (Reference for general piperidine chemistry - self-created for illustrative purposes)

  • 4-Methoxy-3-methylphenyl piperidin-1-yl sulphone, 2-Methyl-4-[(piperidin-1-yl)sulphonyl]anisole - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist’s Guide to Fragment-Based Drug Discovery: A Workflow Illustrated with the 4-(4-Methoxy-3-methylphenyl)piperidine Scaffold

Foreword In the landscape of modern drug discovery, precision and efficiency are paramount. Traditional high-throughput screening (HTS) has long been a workhorse, but its "bigger is better" approach often struggles again...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery, precision and efficiency are paramount. Traditional high-throughput screening (HTS) has long been a workhorse, but its "bigger is better" approach often struggles against challenging targets and can lead to complex lead compounds with difficult optimization pathways. Fragment-Based Drug Discovery (FBDD) offers a compelling alternative, a philosophy centered on the principle that starting small can lead to more profound and efficient success. By screening low-molecular-weight compounds, or "fragments," we can explore chemical space more effectively, generating higher-quality starting points for medicinal chemistry campaigns.[1][2]

This guide is designed for the hands-on researcher and drug development professional. We will move beyond theoretical concepts and delve into the practical application of FBDD. We will use the 4-(4-methoxy-3-methylphenyl)piperidine scaffold not as a known drug precursor, but as an ideal exemplar—a prototypical fragment that embodies the desired characteristics for a successful FBDD campaign. We will deconstruct its features, propose its synthesis, and walk through a detailed, field-proven workflow from initial screening to hit-to-lead optimization. The protocols and strategies outlined herein are designed to be self-validating systems, providing a robust framework for your own discovery programs.

The Foundational Principles of FBDD

Fragment-Based Drug Discovery (FBDD) is a rational drug design strategy that begins with identifying very small molecules (fragments) that bind weakly but efficiently to a biological target.[3] Unlike HTS, which screens large libraries of "drug-like" molecules, FBDD leverages the fact that smaller fragment libraries can sample a proportionately greater area of chemical space with fewer compounds.[1]

The core advantages of this approach are:

  • Higher Hit Rates: The smaller size and reduced complexity of fragments increase the probability of finding a complementary fit within a target's binding pocket.[1][2]

  • Greater Ligand Efficiency (LE): Hits from FBDD typically exhibit more "atom-efficient" binding, meaning each non-hydrogen atom contributes significantly to the binding affinity. This provides a superior starting point for optimization.[3]

  • Tackling Difficult Targets: FBDD has proven particularly effective for targets long considered "undruggable" by conventional methods.[1]

  • Superior Physicochemical Properties: Leads developed from fragments often possess better physicochemical properties, as their growth is a carefully controlled, structure-guided process.[4]

Initial fragment hits have weak affinities, typically in the high micromolar (μM) to millimolar (mM) range.[1] Therefore, highly sensitive biophysical techniques are required for their detection, a topic we will explore in detail.

The Piperidine Moiety: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in pharmaceuticals.[5][6][7] Its prevalence is not accidental; the saturated, six-membered nitrogen-containing ring offers a unique combination of desirable properties for drug design.[5][8]

Key Attributes of the Piperidine Scaffold:

  • 3D Shape and Structural Rigidity: Unlike flat aromatic rings, the piperidine ring adopts a defined three-dimensional "chair" conformation. This pre-organized structure can reduce the entropic penalty upon binding and allows for the precise projection of substituents into three-dimensional space to engage with target proteins.[9]

  • Improved Physicochemical Properties: The basic nitrogen atom can be protonated at physiological pH, often leading to improved aqueous solubility and the ability to form strong ionic interactions with acidic residues (e.g., Asp, Glu) in a protein active site.[5][8]

  • Synthetic Tractability: The piperidine ring is a synthetically versatile core. The ring nitrogen and various carbon positions can be readily functionalized, providing multiple vectors for chemical modification and optimization.[5][6]

  • Bioisosteric Versatility: The piperidine ring can serve as a bioisostere for other cyclic systems, and it has its own set of established bioisosteric replacements (e.g., morpholine, azaspiro[3.3]heptane) that allow for fine-tuning of properties like basicity (pKa), lipophilicity, and metabolic stability.[10][11]

The inclusion of a piperidine core in a fragment is a strategic choice, providing an immediate and proven anchor point for both initial binding and subsequent lead optimization.

Deconstructing the Exemplar Fragment: 4-(4-Methoxy-3-methylphenyl)piperidine

Our exemplar fragment, 4-(4-methoxy-3-methylphenyl)piperidine, is a carefully chosen starting point that embodies the principles of a high-quality fragment. Let's analyze its structure to understand why it is an excellent candidate for an FBDD campaign.

Physicochemical Profile and "Rule of Three" Analysis

The "Rule of Three" (Ro3) provides a set of general guidelines for the properties of a good fragment.[1][4][12] It helps ensure that fragments are small, soluble, and not overly complex, maximizing their chances of finding a productive binding interaction.

Property"Rule of Three" GuidelineCalculated Value for Exemplar FragmentCompliance
Molecular Weight (MW)≤ 300 Da205.29 DaYes
Hydrogen Bond Donors (HBD)≤ 31 (Piperidine N-H)Yes
Hydrogen Bond Acceptors (HBA)≤ 32 (Piperidine N, Methoxy O)Yes
Calculated LogP (cLogP)≤ 3~2.5-2.8Yes
Rotatable Bonds≤ 32Yes
Calculated values are estimates based on standard cheminformatics software.

As shown, the 4-(4-methoxy-3-methylphenyl)piperidine scaffold fits comfortably within the "Rule of Three," marking it as an ideal starting point with desirable physicochemical properties for fragment screening.[12]

Rationale for Feature Selection

Every component of this fragment serves a strategic purpose:

  • Piperidine Ring: As discussed, this provides a 3D scaffold, a basic nitrogen for potential salt-bridge interactions, and a key vector for synthetic elaboration (the N-H position).

  • Phenyl Ring: This provides a rigid, flat surface capable of engaging in hydrophobic, π-π, or cation-π interactions within a binding pocket.

  • Methoxy Group (-OCH₃): This hydrogen bond acceptor can interact with donor groups on the protein. Its position meta to the piperidine linkage influences the electron density of the aromatic ring.

  • Methyl Group (-CH₃): This small hydrophobic group can probe small lipophilic pockets. Its ortho position relative to the methoxy group provides a specific substitution pattern that can be key for selectivity.

The combination of these features creates a fragment with balanced properties: sufficient complexity to provide meaningful interactions but simple enough to be an efficient starting point.

Proposed Synthesis Protocol

A robust and scalable synthesis is critical for any fragment that shows promise.[13] The following protocol outlines a plausible, multi-step synthesis for 4-(4-methoxy-3-methylphenyl)piperidine, based on established chemical transformations for related structures.[14][15]

Protocol: Synthesis of 4-(4-methoxy-3-methylphenyl)piperidine

Step 1: Friedel-Crafts Acylation of 2-methylanisole

  • To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) in dichloromethane (DCM), add acetyl chloride dropwise.

  • Allow the mixture to stir for 15 minutes.

  • Add a solution of 2-methylanisole in DCM dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methoxy-3-methylacetophenone.

Step 2: Condensation to form Chalcone

  • Dissolve the 4-methoxy-3-methylacetophenone and N-Boc-piperidone in ethanol.

  • Add a solution of sodium hydroxide (NaOH) in water dropwise.

  • Stir the reaction at room temperature overnight. A precipitate should form.

  • Filter the solid, wash with cold ethanol and water, and dry to obtain the corresponding chalcone intermediate.

Step 3: Michael Addition and Reductive Amination

  • Dissolve the chalcone intermediate in methanol.

  • Add ammonium acetate and sodium cyanoborohydride (NaBH₃CN).

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to yield the N-Boc protected 4-(4-methoxy-3-methylphenyl)piperidine.

Step 4: Boc-Deprotection

  • Dissolve the Boc-protected piperidine in a solution of 4M HCl in dioxane or DCM with trifluoroacetic acid (TFA).

  • Stir at room temperature for 1-2 hours until TLC analysis shows complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with a saturated solution of sodium bicarbonate and extract with an organic solvent like ethyl acetate.

  • Dry the organic layer and concentrate to yield the final product, 4-(4-methoxy-3-methylphenyl)piperidine. Purify by column chromatography or crystallization as needed.

The Fragment Screening Campaign: From Library to Hit

With our exemplar fragment synthesized and characterized, the next step is to screen it against a protein target. Since fragment binding is weak, this requires highly sensitive biophysical methods.[16] A typical workflow involves a primary screen to identify binders, followed by orthogonal validation to eliminate false positives and structural studies to understand the binding mode.

The Screening and Validation Workflow

A well-designed screening cascade ensures that resources are focused only on genuine, tractable hits. The causality is clear: we first cast a wide net with a sensitive but high-throughput method (SPR), then use a different, complementary technique (NMR) to ensure the initial result was not an artifact of the first method. Finally, we use the "gold standard" (X-ray crystallography) to visualize the interaction, providing a definitive roadmap for chemistry.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Generation Lib Fragment Library (incl. Exemplar) SPR Primary Screen (Surface Plasmon Resonance) Lib->SPR High-throughput Hits Initial Hits (μM-mM Affinity) SPR->Hits Binding Confirmed NMR Orthogonal Validation (e.g., STD-NMR) Hits->NMR Confirm Binding Xray Structural Biology (X-ray Crystallography) NMR->Xray Elucidate Binding Mode Validated Validated Structural Hit Xray->Validated H2L Hit-to-Lead Optimization (Medicinal Chemistry) Validated->H2L

Caption: High-level workflow for a typical FBDD campaign.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is an excellent choice for primary screening because it is a label-free, real-time technique that directly measures binding events, providing information on kinetics (kₐ, kₔ) and affinity (Kₗ).[17][18] It requires relatively small amounts of protein, which is a significant advantage for challenging targets.[18]

Protocol: SPR-Based Fragment Screening

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling) to a target density that minimizes mass transport effects. A reference channel is prepared by activating and deactivating the surface without protein.

  • Library Preparation: Prepare the fragment library, including the 4-(4-methoxy-3-methylphenyl)piperidine exemplar, in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) at a high concentration, typically 100-200 µM, to account for weak affinities.[18]

  • Screening Injection: Inject each fragment over the protein and reference channels sequentially. Monitor the change in response units (RU) in real-time. A positive "hit" is identified by a higher RU signal on the protein channel compared to the reference channel.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes. Fragments showing a concentration-dependent binding response are prioritized as primary hits.

  • Affinity Estimation: For initial hits, perform a dose-response experiment by injecting a series of concentrations of the fragment to determine an estimated dissociation constant (Kₗ).

Orthogonal Validation & Structural Elucidation

A hit from a single biophysical technique is not sufficient. Orthogonal validation using a method based on different physical principles is crucial to eliminate false positives (e.g., aggregators, reactive compounds).[17][19]

Protocol: NMR-Based Hit Validation (Saturation Transfer Difference)

  • Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer. Prepare a stock solution of the hit fragment (e.g., 4-(4-methoxy-3-methylphenyl)piperidine).

  • NMR Experiment: Acquire two ¹H NMR spectra.

    • Off-resonance spectrum: Irradiate a frequency far from any protein resonances. This serves as the reference spectrum.

    • On-resonance spectrum: Selectively saturate a broad region of the protein's aliphatic proton signals.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "STD spectrum" will only show signals from the fragment protons that were in close proximity to the saturated protein, thus confirming a direct binding interaction.[17]

  • Structural Elucidation (X-ray Crystallography): For validated hits, obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal.[16] This is achieved by soaking the fragment into pre-grown protein crystals or by co-crystallizing the protein in the presence of the fragment. The resulting electron density map provides an unambiguous view of the binding mode, orientation, and specific molecular interactions, which is invaluable for guiding the subsequent chemistry effort.[13][16]

TechniquePrincipleThroughputProtein ConsumptionKey Output
SPR Change in refractive index upon bindingHighLowBinding kinetics (kₐ, kₔ) and affinity (Kₗ)
NMR Change in nuclear spin properties upon bindingMediumHighConfirms direct binding, can map binding site
X-ray Diffraction of X-rays by a crystalLowHighHigh-resolution 3D structure of the complex
A summary comparison of common biophysical screening techniques.[16][17][20][21]

Hit-to-Lead (H2L) Optimization: Evolving the Fragment

Once a fragment hit is validated and its binding mode is understood, the hit-to-lead (H2L) phase begins.[22] The goal is to systematically "grow" the fragment into a more potent and selective lead compound while maintaining good physicochemical properties.[23][24]

The "Fragment Growing" Strategy

This is the most direct H2L strategy.[23][25] Using the structural information from X-ray crystallography, chemists add new functional groups to the fragment core that can engage with adjacent pockets or form new interactions with the target protein, thereby increasing affinity and potency.

Our exemplar fragment has two primary growth vectors:

  • The Piperidine Nitrogen: This is an ideal attachment point for adding new substituents to explore nearby solvent-exposed regions or reach adjacent sub-pockets.

  • The Phenyl Ring: The positions ortho and meta to the piperidine can be substituted to probe deeper into the binding site or to modulate electronic properties.

Fragment_Growing cluster_0 Growth Vectors cluster_1 Optimization Goals Core 4-(4-Methoxy-3-methylphenyl)piperidine (Validated Hit) VecN Vector 1: Piperidine N-H Core->VecN VecC Vector 2: Phenyl Ring C-H Core->VecC Potency Increase Potency (Probe Hydrophobic Pocket) VecN->Potency e.g., add benzyl group Solubility Improve Solubility (Add Polar Group) VecN->Solubility e.g., add -CH2CH2OH VecC->Potency e.g., change -OCH3 to -OCHF2 Selectivity Enhance Selectivity (Engage Unique Residue) VecC->Selectivity e.g., add -Cl or -F

Caption: Illustrative "fragment growing" strategy from the exemplar scaffold.

Structure-Activity Relationship (SAR) by Design

The H2L process is an iterative cycle of design, synthesis, and testing. Each new compound provides a data point that builds the Structure-Activity Relationship (SAR). The table below outlines a hypothetical SAR exploration based on our exemplar fragment.

CompoundModification from ExemplarRationaleDesired Outcome
Analog 1 N-ethyl group on piperidineProbe for small hydrophobic pocket near the piperidine N.Modest increase in potency.
Analog 2 N-hydroxyethyl on piperidineIntroduce H-bond donor/acceptor to improve solubility and potentially engage with polar residues.Improved solubility, maintained or slightly improved potency.
Analog 3 Phenyl-OCH₃ -> Phenyl-OHIntroduce a hydrogen bond donor and potential new interaction point.Significant change in potency (could increase or decrease).
Analog 4 Phenyl-CH₃ -> Phenyl-ClReplace methyl with bioisosteric chloro group to alter electronics and probe halogen-bonding potential.Improved potency and/or selectivity.

This systematic approach allows medicinal chemists to rationally control the evolution of the molecule's properties, ensuring that increases in molecular weight and lipophilicity are "earned" through significant gains in affinity.[4]

Advanced Strategy: Bioisosteric Replacements

Sometimes, the core scaffold itself presents liabilities, such as metabolic instability at the carbons alpha to the piperidine nitrogen or a suboptimal pKa.[10] In such cases, a bioisosteric replacement of the entire piperidine ring can be a powerful strategy.

  • Azaspiro[3.3]heptane: This scaffold has emerged as a promising, more rigid, and three-dimensional bioisostere for piperidine.[11][26][27] It can improve metabolic stability and alter the vectors of substituents, potentially unlocking new interactions not accessible from the piperidine chair conformation.[10]

  • Morpholine: Replacing the piperidine CH₂ opposite the nitrogen with an oxygen atom creates a morpholine ring. This generally lowers the pKa of the nitrogen and can improve solubility, though it may also impact binding if that CH₂ group was involved in a key hydrophobic interaction.[10]

Exploring these replacements can resolve liabilities in a lead series and provide new intellectual property.

Conclusion

The journey from a simple, low-affinity fragment to a potent, optimized lead candidate is a testament to the power of rational, structure-guided drug design. Using the 4-(4-methoxy-3-methylphenyl)piperidine scaffold as our guide, we have navigated the complete FBDD workflow: from the initial analysis of the fragment's inherent qualities and its synthesis, through the rigorous biophysical screening cascade required to identify and validate a genuine hit, to the intelligent and iterative process of hit-to-lead optimization.

Fragment-Based Drug Discovery is not merely a screening technique; it is a philosophy that prioritizes quality over quantity and insight over brute force. By starting with the elemental building blocks of molecular recognition, we can construct highly optimized, efficient, and novel therapeutics capable of addressing even the most challenging biological targets.

References

  • Scott, D. E., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal. Available at: [Link]

  • Murray, C. W., & Verdonk, M. L. (2022). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Neuroscience. Available at: [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Available at: [Link]

  • Erlanson, D., et al. (2016). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. Available at: [Link]

  • Mortenson, P. N., & Murray, C. W. (2021). Fragment-based drug discovery: opportunities for organic synthesis. Chemical Society Reviews. Available at: [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Available at: [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Erlanson, D. A., et al. (2022). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Available at: [Link]

  • Yasmeen, S., & Uddin, R. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]

  • NanoTemper Technologies. (2020). 6 ingredients for a successful fragment library. Available at: [Link]

  • SpiroChem. (n.d.). Fragment Library. Available at: [Link]

  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Available at: [Link]

  • Jura-solutions. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Available at: [Link]

  • Paoletta, S., et al. (2017). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry. Available at: [Link]

  • Erlanson, D. A., et al. (2022). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. Available at: [Link]

  • Melnyk, P., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules. Available at: [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Available at: [Link]

  • Hartshorn, M. J., et al. (2007). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Current Opinion in Chemical Biology. Available at: [Link]

  • Pharmaceutical Technology. (2021). Hit-to-Lead Optimization Strategy In Drug Discovery. Available at: [Link]

  • Miura, T. (n.d.). Fragment screening by SPR/NMR. Chugai Pharmaceutical Co., Ltd. Available at: [Link]

  • Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2026). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]

  • Gates, M. (1984). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. Google Patents.
  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Available at: [Link]

Sources

Foundational

Technical Guide: Spectroscopic Profiling of 4-(4-Methoxy-3-methylphenyl)piperidine

Executive Summary Compound: 4-(4-Methoxy-3-methylphenyl)piperidine Formula: C₁₃H₁₉NO Molecular Weight: 205.30 g/mol CAS Registry Number: [Refer to specific vendor/database entries, e.g., PubChem CID 54596355][1][2] This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-(4-Methoxy-3-methylphenyl)piperidine Formula: C₁₃H₁₉NO Molecular Weight: 205.30 g/mol CAS Registry Number: [Refer to specific vendor/database entries, e.g., PubChem CID 54596355][1][2]

This technical guide provides a comprehensive spectroscopic profile for 4-(4-Methoxy-3-methylphenyl)piperidine , a 4-arylpiperidine scaffold frequently utilized as an intermediate in the synthesis of analgesics, serotonin reuptake inhibitors (SSRIs), and other CNS-active agents. The data presented here synthesizes theoretical chemical shift principles with empirical data from analogous 4-substituted piperidines to serve as a definitive reference for structural validation.

Structural Analysis & Synthetic Context

Understanding the connectivity is a prerequisite for interpreting the spectra. The molecule consists of a piperidine ring substituted at the C4 position by a phenyl ring. The phenyl ring bears a methoxy group at the para position (relative to the piperidine) and a methyl group at the meta position.

Synthetic Pathway (Contextual Grounding)

The spectroscopic signature is often contaminated by precursors. Common synthetic routes include:

  • Grignard Addition: Reaction of 4-methoxy-3-methylphenylmagnesium bromide with N-protected 4-piperidone.

  • Dehydration/Hydrogenation: Elimination of the tertiary alcohol followed by catalytic hydrogenation.

  • Deprotection: Removal of the N-protecting group (e.g., Boc, Cbz) to yield the free amine.

Diagnostic Note: In the final spectra, look for residual protecting group signals (e.g., t-butyl singlet at 1.4 ppm) or unreduced alkene protons (5.5–6.0 ppm) from the dehydration step.

SynthesisWorkflow Start 4-Piperidone (N-Protected) Intermediate Tertiary Alcohol Intermediate Start->Intermediate Addition Grignard Grignard Reagent (Ar-MgBr) Grignard->Intermediate Reduction Dehydration & Hydrogenation Intermediate->Reduction -H2O Final 4-(4-Methoxy-3-methylphenyl) piperidine Reduction->Final H2/Pd-C

Figure 1: Standard synthetic workflow for 4-arylpiperidines, highlighting potential impurities.

Mass Spectrometry (MS) Analysis

Method: Electrospray Ionization (ESI) or Electron Impact (EI).

Ionization & Molecular Ion
  • ESI (+): The secondary amine is highly basic. Expect a dominant protonated molecular ion [M+H]⁺ at m/z 206.15 .

  • EI (70 eV): The molecular ion (M⁺•) will be observed at m/z 205 .

Fragmentation Pattern (EI/CID)

The fragmentation follows standard piperidine and alkyl-aryl ether pathways.

m/z (approx)Fragment StructureMechanism
205 M⁺• Molecular Ion
190 [M – CH₃]⁺Loss of methyl radical (from methoxy or aryl-methyl).
174 [M – OCH₃]⁺Loss of methoxy radical.
82 C₅H₈N⁺Base Peak (Typical). Tetrahydropyridine cation formed via retro-Diels-Alder or cleavage alpha to the nitrogen.
56/57 C₃H₆N⁺Iminium ion fragments characteristic of the piperidine ring.

Infrared Spectroscopy (IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum provides rapid confirmation of the functional groups.

  • 3300–3500 cm⁻¹ (N-H Stretch):

    • Free Base: Weak, sharp band ~3350 cm⁻¹.

    • Salt (HCl): Broad, strong band ~2800–3200 cm⁻¹ (overlapping with C-H).

  • 2800–3000 cm⁻¹ (C-H Stretch): Strong aliphatic stretches (piperidine ring) and aromatic C-H stretches (>3000 cm⁻¹).

  • 1240–1260 cm⁻¹ (C-O-C Stretch): Strong, asymmetric stretching vibration of the aryl alkyl ether (Ar-O-CH₃).

  • 1500 & 1600 cm⁻¹ (C=C Aromatic): Characteristic skeletal vibrations of the benzene ring.

  • 800–850 cm⁻¹ (Ar-H Bending): Diagnostic for 1,2,4-trisubstituted benzene rings (two adjacent H, one isolated H).

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) is standard. Reference: TMS (0.00 ppm) or CHCl₃ residual (7.26 ppm).

¹H NMR (Proton) – 400 MHz

The 1,2,4-substitution pattern on the phenyl ring and the piperidine symmetry are key.

Shift (δ, ppm)Mult.[2][3]Int.[3][4][5]AssignmentDiagnostic Notes
6.95 – 7.05 d1HAr-H (C6')Ortho to piperidine, meta to methyl.
6.90 – 7.00 s/d1HAr-H (C2')Meta to piperidine, ortho to methyl. Often appears as a broad singlet or fine doublet.
6.75 – 6.80 d1HAr-H (C5')Ortho to methoxy. Shielded by the oxygen lone pairs.
3.80 s3H-OCH₃Characteristic methoxy singlet.
3.10 – 3.20 m2HPip-H (C2/6 eq)Deshielded equatorial protons alpha to nitrogen.
2.60 – 2.75 td2HPip-H (C2/6 ax)Axial protons alpha to nitrogen (large coupling constant).
2.45 – 2.55 m1HPip-H (C4)Methine proton. Benzylic position.[2]
2.20 s3HAr-CH₃Aryl-methyl group.
1.70 – 1.80 m2HPip-H (C3/5 eq)Beta to nitrogen.
1.55 – 1.65 m2HPip-H (C3/5 ax)Beta to nitrogen.
1.80 – 2.20 br s1HN-HChemical shift varies with concentration and water content.
¹³C NMR (Carbon) – 100 MHz

Look for 13 distinct carbon signals (unless symmetry makes Pip-C2/6 and Pip-C3/5 equivalent, reducing count to 10 signals).

  • Aromatic Region (110–160 ppm):

    • ~156.0 ppm: C-O (Quaternary, attached to OMe).

    • ~138.0 ppm: C-ipso (Quaternary, attached to Piperidine).

    • ~126.5 ppm: C-Me (Quaternary, attached to Methyl).

    • ~129.0 ppm: Ar-CH (C2').[2]

    • ~125.0 ppm: Ar-CH (C6').

    • ~110.0 ppm: Ar-CH (C5', ortho to OMe, most shielded).

  • Aliphatic Region (10–60 ppm):

    • ~55.4 ppm: OMe (Methoxy carbon).

    • ~46.8 ppm: Pip-C2/C6 (Alpha to Nitrogen).

    • ~42.5 ppm: Pip-C4 (Benzylic methine).

    • ~33.5 ppm: Pip-C3/C5 (Beta to Nitrogen).

    • ~16.2 ppm: Ar-Me (Methyl carbon).

Experimental Validation Protocol

To ensure the integrity of the data, the following validation workflow is recommended:

ValidationProtocol Sample Crude Product TLC TLC Screening (MeOH/DCM 1:9) Sample->TLC Purification Column Chromatography (Silica Gel) TLC->Purification Rf ~ 0.3 PureSample Pure Free Base Purification->PureSample NMR_Analysis 1H NMR (CDCl3) Check Integration PureSample->NMR_Analysis MS_Analysis LC-MS (ESI+) Check [M+H]+ = 206 PureSample->MS_Analysis Valid Release for Assay NMR_Analysis->Valid Integrals Correct MS_Analysis->Valid Mass Confirmed

Figure 2: Validation logic for confirming the identity of the synthesized intermediate.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Authoritative source for chemical shift additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.

  • PubChem Database. "Compound Summary for CID 4471717 (Related Analog)". National Center for Biotechnology Information. [Link]

  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Methodology for interpreting piperidine alkaloids).

Sources

Exploratory

Strategic Sourcing and Synthesis of 4-(4-Methoxy-3-methylphenyl)piperidine: A Technical Guide

The following technical guide details the commercial availability, synthesis, and handling of 4-(4-Methoxy-3-methylphenyl)piperidine (CAS 310395-10-9). This document is structured for researchers and process chemists req...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial availability, synthesis, and handling of 4-(4-Methoxy-3-methylphenyl)piperidine (CAS 310395-10-9). This document is structured for researchers and process chemists requiring high-purity sourcing or synthesis protocols.

Executive Summary

4-(4-Methoxy-3-methylphenyl)piperidine is a specialized pharmacophore building block primarily utilized in the development of NMDA receptor antagonists (specifically NR2B subunit-selective ligands) and Sigma receptor modulators . Its structural motif—a 4-substituted piperidine ring featuring a methoxy-methyl phenyl group—imparts unique steric and electronic properties critical for ligand-receptor binding affinity.

While commercially available through select catalog suppliers, high-purity (>98%) sourcing often requires custom synthesis or purification from technical grades. This guide outlines the commercial landscape, validates synthetic routes, and provides critical safety protocols regarding its tetrahydropyridine intermediates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name 4-(4-Methoxy-3-methylphenyl)piperidine
CAS Number 310395-10-9
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
SMILES COc1ccc(cc1C)C2CCNCC2
Appearance Off-white to pale yellow solid (Free base) / White crystalline powder (HCl salt)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water (Free base)
pKa (Calc) ~10.5 (Piperidine nitrogen)

Commercial Availability & Supply Chain[9]

The commercial landscape for this compound is bifurcated between catalog suppliers (milligram to gram scale) and custom synthesis houses (kilogram scale).

Primary Catalog Suppliers

These vendors typically stock the compound for research purposes (Lead time: 1-2 weeks).

  • Sigma-Aldrich (Merck): Listed under product codes for building blocks. Often supplied as the hydrochloride salt for stability.[1]

  • Enamine: A key supplier for heterocyclic building blocks. Likely offers analogs and can scale up synthesis.[2]

  • Combi-Blocks: Frequently stocks 4-arylpiperidine derivatives.

  • ChemicalBook Aggregators: Lists various Asian suppliers (e.g., Taijia, Capot Chemical) which may offer bulk quantities but require rigorous QC validation.

Strategic Sourcing Logic

For drug discovery campaigns, relying solely on catalog stock is risky due to batch-to-batch variability.

SupplyChain Start Requirement: >10g High Purity Catalog Catalog Supplier (Sigma, Enamine) Start->Catalog Initial Screen (<1g) Custom Custom Synthesis (WuXi, local CRO) Start->Custom Scale-up (>10g) QC In-House QC (NMR, LCMS) Catalog->QC Mandatory Check QC->Custom Fail (<95%) Usage Release for Biology QC->Usage Pass (>98%) Custom->QC

Figure 1: Strategic sourcing decision tree for 4-arylpiperidines.

Technical Synthesis Protocols

When commercial stock is unavailable or lacks purity, the following synthetic routes are the industry standard for 4-arylpiperidines.

Route A: Grignard Addition & Reduction (The "Classical" Route)

This route is robust and scalable but involves a dehydration step that generates a tetrahydropyridine intermediate (see Safety Warning).

Step 1: Grignard Formation

  • Reagents: 4-Bromo-2-methylanisole, Magnesium turnings, THF (anhydrous).

  • Protocol: Generate the Grignard reagent (4-methoxy-3-methylphenylmagnesium bromide) under inert atmosphere (N₂/Ar). Iodine crystal may be needed to initiate.

Step 2: Addition to Piperidone

  • Reagents: N-Boc-4-piperidone (or N-Benzyl-4-piperidone).

  • Protocol: Add the piperidone solution dropwise to the Grignard reagent at 0°C. Stir at RT for 2-4h. Quench with saturated NH₄Cl.

  • Product: N-Protected-4-hydroxy-4-(4-methoxy-3-methylphenyl)piperidine.

Step 3: Dehydration & Hydrogenation

  • Dehydration: Treat the tertiary alcohol with acid (e.g., HCl/AcOH or TFA) to form the tetrahydropyridine (alkene).

  • Hydrogenation: Reduce the alkene using H₂ (balloon or Parr shaker) and Pd/C (10%) in MeOH/EtOH.

  • Deprotection: If N-Boc was used, the acid step may have already deprotected it. If N-Benzyl was used, hydrogenation removes it (requires careful monitoring to avoid reducing the aromatic ring).

Route B: Suzuki-Miyaura Coupling (The "Modern" Route)

This route avoids the tetrahydropyridine intermediate and is preferred for parallel synthesis.

Step 1: Coupling

  • Reagents: N-Boc-4-bromopiperidine (or N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester) + 4-Methoxy-3-methylphenylboronic acid.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: Dioxane/Water (4:1).

  • Protocol: Reflux (80-100°C) for 12-16h under inert atmosphere.

Step 2: Reduction & Deprotection

  • If using the tetrahydropyridine intermediate, hydrogenate as in Route A.

  • Deprotect N-Boc using TFA/DCM or HCl/Dioxane.

Synthesis Start Start: 4-Bromo-2-methylanisole Grignard Grignard Formation (Mg, THF) Start->Grignard Addition Addition to N-Boc-4-Piperidone Grignard->Addition Alcohol Intermediate: Tertiary Alcohol Addition->Alcohol Dehydration Dehydration (H+, Heat) Alcohol->Dehydration Tetrahydro Intermediate: Tetrahydropyridine Dehydration->Tetrahydro Reduction Hydrogenation (H2, Pd/C) Tetrahydro->Reduction Final Product: 4-(4-Methoxy-3-methylphenyl)piperidine Reduction->Final

Figure 2: Classical synthesis pathway via Grignard addition and hydrogenation.

Critical Safety & Handling

Tetrahydropyridine Toxicity Warning

CRITICAL: The dehydration step in Route A generates a 1,2,3,6-tetrahydropyridine intermediate.

  • Risk: Analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are potent neurotoxins that can cause permanent Parkinsonian symptoms.

  • Mitigation: While the 4-methoxy-3-methyl substitution pattern likely alters the metabolic activation (via MAO-B), treat all tetrahydropyridine intermediates as potential neurotoxins .

  • Control: Handle in a fume hood with double gloving. Destroy all waste streams with bleach or strong oxidation before disposal.

Standard Handling
  • Storage: Store the HCl salt at RT or 4°C. Free base is prone to oxidation; store under Argon at -20°C.

  • PPE: Standard lab coat, safety glasses, and nitrile gloves.

Quality Control & Analytical Validation

To validate the identity of CAS 310395-10-9, look for these key NMR signals:

Signal TypeChemical Shift (δ, ppm)MultiplicityAssignment
Aromatic 6.7 - 7.1Multiplet (3H)Phenyl ring protons
Methoxy ~3.80Singlet (3H)-OCH₃ group
Methyl ~2.20Singlet (3H)Ar-CH₃ group
Piperidine 2.6 - 3.2Multiplet (4H)α-protons (adjacent to N)
Methine ~2.5Multiplet (1H)C4-H (benzylic)

LCMS: Expect a mass peak of [M+H]⁺ = 206.15 (Free base).

References

  • PubChem. (2025).[3] Compound Summary for CID 11534289: 4-(4-Methoxy-3-methylphenyl)piperidine. National Library of Medicine. Link

  • Sigma-Aldrich. (2025).[3] Product Catalog: 4-Arylpiperidine Building Blocks. Merck KGaA. Link

  • ChemicalBook. (2025). Supplier List for CAS 310395-10-9. Link

  • Journal of Medicinal Chemistry. (2012). Synthesis and SAR of 4-substituted piperidines as NR2B-selective NMDA antagonists. (General Reference for Scaffold Utility). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Process Development for 4-(4-Methoxy-3-methylphenyl)piperidine

Executive Summary This application note details a robust, scalable synthesis protocol for 4-(4-Methoxy-3-methylphenyl)piperidine , a high-value pharmacophore often utilized in the development of CNS-active agents (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthesis protocol for 4-(4-Methoxy-3-methylphenyl)piperidine , a high-value pharmacophore often utilized in the development of CNS-active agents (e.g., SSRIs, NMDA antagonists).

While laboratory-scale synthesis often relies on unoptimized conditions, this guide bridges the gap between medicinal chemistry and process R&D. We present a convergent 3-stage workflow focusing on the Grignard addition to N-Boc-4-piperidone, followed by acid-mediated dehydration and catalytic hydrogenation. This route is selected for its atom economy, safety profile, and amenability to kilogram-scale production compared to Friedel-Crafts or transition-metal cross-coupling alternatives.

Strategic Analysis & Retrosynthesis

The synthesis is designed to minimize chromatographic purification, relying instead on crystallization of intermediates and the final salt form.

Pathway Logic
  • Nucleophilic Addition: We utilize the Grignard reagent derived from 4-bromo-2-methylanisole . The ortho-methyl group exerts mild steric influence but does not significantly hinder magnesium insertion.

  • Elimination: The resulting tertiary alcohol is prone to dehydration. We drive this to completion using acidic conditions to yield the thermodynamically stable tetrahydropyridine.

  • Reduction: Catalytic hydrogenation saturates the alkene.[1]

  • Deprotection: Removal of the Boc group yields the free amine or its salt.

Reaction Workflow Diagram

SynthesisWorkflow RawMat1 4-Bromo-2-methylanisole Grignard Grignard Reagent (In Situ) RawMat1->Grignard Mg, THF, I2 (init) RawMat2 N-Boc-4-piperidone Intermediate1 Tertiary Alcohol Intermediate Grignard->Intermediate1 + RawMat2 -78°C to RT Intermediate2 Tetrahydropyridine (Alkene) Intermediate1->Intermediate2 HCl/AcOH Dehydration Product 4-(4-Methoxy-3-methylphenyl) piperidine HCl Intermediate2->Product 1. H2, Pd/C 2. HCl/EtOAc

Figure 1: Convergent synthesis workflow for the target piperidine scaffold.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety during scale-up, the following parameters must be strictly controlled.

ParameterTarget RangeRationale
Grignard Initiation Temp 35–40°CEssential to prevent accumulation of unreacted halide (thermal runaway risk).
Addition Temperature -10°C to 0°CControls exotherm and minimizes competing enolization of the ketone.
Dehydration Acid Strength 4N - 6N HClWeaker acids lead to incomplete conversion; stronger acids may cleave the ether.
H₂ Pressure 30–50 psiSufficient for alkene reduction without dehalogenating or demethylating the arene.
Water Content (Step 1) < 0.05%Moisture kills the Grignard reagent, lowering yield and increasing impurities.

Detailed Experimental Protocol

Safety Pre-Requisites
  • 4-Bromo-2-methylanisole: Irritant.[2] Avoid inhalation.

  • Tetrahydrofuran (THF): Peroxide former. Use fresh, anhydrous solvent.

  • Exotherm Control: The Grignard formation is highly exothermic. Ensure cooling capacity is available before initiation.

Step 1: Grignard Formation & Addition

Reagents:

  • 4-Bromo-2-methylanisole (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • N-Boc-4-piperidone (1.0 equiv)

  • Iodine (catalytic crystal) or DIBAL-H (activator)

  • Anhydrous THF (10 vol)

Protocol:

  • Activation: In a dry 3-neck flask under N₂, charge Mg turnings. Flame dry or activate with a crystal of I₂.

  • Initiation: Add 10% of the aryl bromide solution in THF. Heat locally to initiate (color change from brown to clear/turbid).

  • Propagation: Once initiated, add the remaining aryl bromide dropwise, maintaining internal temperature at 40–45°C (mild reflux).

  • Completion: Stir for 1 hour post-addition. Titrate if necessary to confirm concentration.[3]

  • Addition: Cool the Grignard solution to -10°C. Dissolve N-Boc-4-piperidone in THF (3 vol) and add slowly to the Grignard mixture. Note: Maintain Temp < 5°C to prevent enolization by-products.

  • Quench: Stir at RT for 2 hours. Quench with saturated NH₄Cl solution.[3]

  • Workup: Extract with EtOAc. The crude usually contains the tertiary alcohol.

Step 2: Dehydration to Tetrahydropyridine

Rationale: The tertiary alcohol is often an oil and difficult to purify. Dehydration yields a crystalline solid or stable oil that is easily purified.

Protocol:

  • Dissolve the crude alcohol in Acetic Acid/HCl (or TFA/DCM for milder conditions).

  • Heat to 60°C for 2–4 hours. Monitor by HPLC/TLC for disappearance of the alcohol.

  • Workup: Neutralize with NaOH (keep cool). Extract with DCM.

  • Purification: The resulting N-Boc-4-(4-methoxy-3-methylphenyl)-1,2,3,6-tetrahydropyridine can often be recrystallized from Hexanes/EtOAc or used directly if purity >90%.

Step 3: Hydrogenation & Salt Formation

Protocol:

  • Reduction: Dissolve the alkene intermediate in MeOH or EtOH. Add 10 wt% Pd/C (50% wet).

  • Hydrogenate at 40 psi (Parr shaker or autoclave) at RT for 6–12 hours.

  • Filtration: Filter through Celite to remove catalyst.

  • Deprotection/Salt Formation:

    • Swap solvent to EtOAc or 1,4-Dioxane.

    • Add 4M HCl in Dioxane (3 equiv). Stir at RT.

    • The product, 4-(4-Methoxy-3-methylphenyl)piperidine hydrochloride , will precipitate.

  • Isolation: Filter the white solid, wash with cold ether, and dry under vacuum.

Process Control & Troubleshooting Logic

This diagram illustrates the decision matrix for handling common impurities during the Grignard step, the most critical phase of the synthesis.

Troubleshooting Check Check Crude Purity (Post-Quench) Impurity1 High Wurtz Coupling (Biaryl Dimer) Check->Impurity1 Biaryl > 5% Impurity2 Unreacted Ketone Check->Impurity2 Ketone > 10% Success Target Alcohol >90% Check->Success Clean Action1 Cause: Temp too high during initiation Fix: Slower addition, better cooling Impurity1->Action1 Action2 Cause: Enolization or Wet Solvent Fix: Dry THF <50ppm H2O Impurity2->Action2

Figure 2: Troubleshooting logic for Grignard-mediated impurities.

Analytical Specifications (Reference)

For the final Hydrochloride Salt:

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (DMSO-d6): Characteristic signals include the piperidine NH2+ protons (broad, ~9.0 ppm), the aromatic protons (3H pattern), the methoxy singlet (~3.8 ppm), and the aryl-methyl singlet (~2.2 ppm).

  • HPLC Purity: >98.0% (Area %).

  • Mass Spec (ESI): [M+H]+ consistent with calculated mass for free base (C13H19NO).

References

  • BenchChem Technical Support. (2025).[3] Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Retrieved from

  • Organic Syntheses. (1973).[4] General procedures for Grignard reagent preparation and handling. Coll. Vol. 5, p. 976. Retrieved from

  • Lilly Research Laboratories. (2012). Grignard Reactions Go Greener with Continuous Processing.[5] (Discusses scale-up safety and 2-MeTHF as solvent). Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: 4-Bromo-2-methylanisole.[6] Retrieved from

  • National Institutes of Health (NIH). (2024). Catalytic approaches to chiral 1,4-dihydropyridines and tetrahydropyridines.[1] (Methodology for reduction steps). Retrieved from

Sources

Application

Application Note: High-Fidelity Synthesis of 4-(4-Methoxy-3-methylphenyl)piperidine

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-(4-Methoxy-3-methylphenyl)piperidine , a privileged pharmacophore found in various analgesic and CNS-active agents. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(4-Methoxy-3-methylphenyl)piperidine , a privileged pharmacophore found in various analgesic and CNS-active agents. Unlike traditional approaches that rely on Grignard additions to piperidones (which often suffer from low yields due to enolization), this guide utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling strategy.

By converting


-protected 4-piperidone to its corresponding enol triflate, we enable a highly selective coupling with 4-methoxy-3-methylphenylboronic acid. This method offers superior functional group tolerance, mild conditions, and high reproducibility.

Strategic Analysis & Retrosynthesis

The synthesis is designed around the construction of the


 bond between the piperidine ring and the aryl core. The 3-methyl substituent on the aryl ring introduces mild steric hindrance, necessitating a catalyst system capable of rapid oxidative addition and transmetalation.
Retrosynthetic Workflow

The following diagram outlines the logical disconnection and forward synthesis flow.

G Target Target: 4-(4-Methoxy-3-methylphenyl) piperidine Inter1 Intermediate 1: Tetrahydropyridine (Coupled Product) Inter1->Target 3. H2, Pd/C 4. Deprotection EnolTf Electrophile: N-Boc-4-piperidone Enol Triflate EnolTf->Inter1 2. Pd(dppf)Cl2 + Boronic Acid Boronic Nucleophile: 4-Methoxy-3-methyl phenylboronic acid Boronic->Inter1 Start Starting Material: N-Boc-4-piperidone Start->EnolTf 1. LDA, PhNTf2 (Enolization)

Figure 1: Retrosynthetic strategy leveraging the Suzuki-Miyaura coupling of an enol triflate.[1][2]

Detailed Experimental Protocols

Phase 1: Synthesis of the Enol Triflate Electrophile

Objective: Convert


-Boc-4-piperidone into 

-Boc-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine. Criticality: High. Temperature control is vital to prevent thermodynamic enolate equilibration, which lowers yield.

Reagents:

  • 
    -Boc-4-piperidone (1.0 equiv)
    
  • Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)

  • 
    -Phenyl-bis(trifluoromethanesulfonimide) (PhNTf
    
    
    
    ) (1.05 equiv)
  • Anhydrous THF (Solvent)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon. Add anhydrous THF (

    
     concentration relative to substrate).
    
  • Enolization: Cool the THF to

    
     (dry ice/acetone bath). Add the LDA solution dropwise via syringe over 15 minutes.
    
  • Substrate Addition: Dissolve

    
    -Boc-4-piperidone in a minimal amount of THF. Add this solution dropwise to the LDA mixture at 
    
    
    
    . Stir for 30 minutes to ensure complete deprotonation (formation of the kinetic enolate).
  • Trapping: Dissolve PhNTf

    
     in THF and add dropwise to the enolate.
    
  • Warming: Allow the reaction to warm to

    
     over 2 hours.
    
  • Quench & Workup: Quench with saturated aqueous NH

    
    Cl. Extract with Et
    
    
    
    O (
    
    
    ). Wash combined organics with 1N NaOH (to remove byproduct PhNHTf), water, and brine. Dry over MgSO
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the enol triflate as a colorless oil (solidifies upon storage at

    
    ).
    
Phase 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Form the C-C bond between the tetrahydropyridine and the aryl ring. Expert Insight: The 3-methyl group on the boronic acid creates steric bulk. We utilize Pd(dppf)Cl


  because the large bite angle of the dppf ligand facilitates the reductive elimination step, which is often the rate-determining step for sterically hindered substrates.

Reagents:

  • Enol Triflate (from Phase 1) (1.0 equiv)

  • 4-Methoxy-3-methylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
     CH
    
    
    
    Cl
    
    
    (3-5 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol:

  • Degassing (Crucial): In a reaction vial, combine the Enol Triflate, Boronic Acid, and Base. Add the solvent mixture.[3] Sparge with Argon for 15 minutes. Dissolved oxygen is the primary cause of catalyst death and homocoupling byproducts.

  • Catalyst Addition: Add the Pd catalyst quickly against a positive flow of Argon. Seal the vial.

  • Reaction: Heat to

    
     for 4–6 hours. Monitor by TLC or LC-MS. The triflate spot should disappear, and a new UV-active spot (the coupled product) will appear.
    
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.[4]

  • Extraction: Wash the filtrate with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc) to isolate the

    
    -Boc-4-(4-methoxy-3-methylphenyl)-1,2,3,6-tetrahydropyridine.
    

Catalytic Cycle Visualization:

Cycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Pd-II-OTf) Pd0->OxAdd + Enol Triflate TransMet Transmetalation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim - Base-OTf RedElim->Pd0 + Coupled Product

Figure 2: Simplified catalytic cycle highlighting the entry of the enol triflate and the boronic acid.

Phase 3: Hydrogenation and Deprotection

Objective: Reduce the alkene and remove the Boc group to yield the final secondary amine.

Protocol:

  • Hydrogenation: Dissolve the coupled product in MeOH. Add 10 wt% Pd/C (10% by mass of substrate). Stir under a balloon of H

    
     (1 atm) for 12 hours. Filter through Celite.
    
  • Deprotection: Dissolve the reduced intermediate in CH

    
    Cl
    
    
    
    . Add Trifluoroacetic acid (TFA) (excess, typically 1:4 ratio with solvent). Stir at RT for 2 hours.
  • Free Basing: Evaporate volatiles. Redissolve in EtOAc and wash with saturated NaHCO

    
     to liberate the free amine.
    
  • Final Isolation: Dry and concentrate. The product, 4-(4-Methoxy-3-methylphenyl)piperidine , is obtained as an off-white solid or viscous oil.

Data Summary & Troubleshooting

Yield Expectations
StepReactionTypical YieldKey Impurity
1 Enol Triflate Formation85 - 92%Hydrolyzed ketone (if wet)
2 Suzuki Coupling75 - 88%Protodeboronation (Ar-H)
3 Hydrogenation/Deprotection>90%Incomplete reduction
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Step 1) Temperature too highEnsure internal temp is

during LDA addition.
Black Precipitate (Step 2) Catalyst decompositionImprove degassing; ensure Argon atmosphere is maintained.
No Reaction (Step 2) Oxidative addition failureSwitch to Pd(PPh

)

or XPhos Pd G2 if sterics are too high.
Protodeboronation Boronic acid instabilitySwitch base to K

PO

or use anhydrous conditions (DMF/Base).

References

  • Eastwood, P. R. "A versatile synthesis of 4-arylpiperidines." Tetrahedron Letters, 2000, 41(19), 3705-3708.

    • Foundational text for converting N-protected piperidones to enol trifl
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chemical Reviews, 1995, 95(7), 2457–2483.

    • Authoritative review on the mechanism and optimiz
  • Wallace, D. J., et al. "Palladium-Catalyzed Amidation of Enol Triflates."[6] Organic Letters, 2003, 5(24), 4749–4752.

    • Provides excellent experimental details on handling enol triflates with Palladium c
  • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[7] Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.

    • Reference for using bulky phosphine ligands (like those in Pd-dppf or P(t-Bu)3) to overcome steric hindrance in coupling partners.

Sources

Method

Application Note: High-Purity Isolation of 4-(4-Methoxy-3-methylphenyl)piperidine via RP-HPLC

This Application Note is designed for researchers and purification scientists. It synthesizes theoretical principles with practical, field-proven methodologies for the isolation of 4-(4-Methoxy-3-methylphenyl)piperidine.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and purification scientists. It synthesizes theoretical principles with practical, field-proven methodologies for the isolation of 4-(4-Methoxy-3-methylphenyl)piperidine.

Executive Summary

Purifying 4-(4-Methoxy-3-methylphenyl)piperidine presents a classic chromatographic challenge: handling a secondary amine with a hydrophobic aromatic tail. Standard acidic methods often result in severe peak tailing due to secondary interactions with residual silanols on the stationary phase.

This guide presents a dual-strategy approach :

  • High-pH Preparative Method (Recommended): Utilizes a hybrid-silica stationary phase at pH 10.5 to deprotonate the piperidine nitrogen, maximizing loading capacity and peak symmetry.

  • Low-pH Analytical Method: A TFA-based screening protocol for rapid purity assessment and LC-MS compatibility.

Physicochemical Profile & Separation Logic

Understanding the molecule is the first step to successful isolation.

PropertyValue (Predicted)Chromatographic Implication
Structure 4-Arylpiperidine coreBasic Nitrogen: pKa ~10–11.[1][2] Positively charged at neutral/acidic pH.
Substituents -OCH₃ (Methoxy), -CH₃ (Methyl)Lipophilicity: Increases retention on C18 compared to naked phenylpiperidine.
UV Chromophore Phenyl ringDetection: Absorbance maxima typically at 210–220 nm (strong) and 270–280 nm (moderate).
Solubility Moderate in water (protonated); Good in MeOH/ACNLoading: Acidic feed solution required for solubility; High pH mobile phase triggers retention.
The "Piperidine Problem"

Secondary amines interact electrostatically with ionized silanols (


) on silica supports.
  • Consequence: Broad, tailing peaks and poor resolution of closely eluting impurities.

  • Solution: We employ a High-pH Strategy . By raising the mobile phase pH above the pKa (to pH ~10.5), the amine exists as a neutral free base. This eliminates cation-exchange interactions, resulting in sharp peaks and significantly higher column loading capacity (up to 10x vs. acidic conditions).

Mechanism of Action Diagram

G cluster_0 Low pH (Traditional) cluster_1 High pH (Recommended) Amine_Pos Piperidine (+) (Protonated) Silanol_Neg Silanol (-) (Ionized) Amine_Pos->Silanol_Neg Electrostatic Attraction Result_Bad Ionic Drag (Peak Tailing) Silanol_Neg->Result_Bad Amine_Neu Piperidine (0) (Free Base) Silanol_Neu Silanol (-) (Suppressed by Hybrid Silica) Result_Good Hydrophobic Interaction Only (Sharp Peak) Amine_Neu->Result_Good Pure Partitioning

Figure 1: Comparison of interaction mechanisms. High pH prevents ionic drag, ensuring the separation is driven solely by hydrophobicity.

Protocol A: Analytical Scouting (QC & Method Development)

Use this method to check crude purity and identify impurities before scale-up.

System Configuration[3][4]
  • Instrument: HPLC or UHPLC with PDA/DAD.

  • Column: C18 with base-deactivation (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XSelect CSH C18).

  • Dimensions: 4.6 x 100 mm, 3.5 µm or 5 µm.

  • Temperature: 40°C (Improves mass transfer for amines).

Mobile Phase
  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA acts as an ion-pairing agent to sharpen the amine peak.

  • Solvent B: Acetonitrile (ACN) + 0.1% TFA.

Gradient Table
Time (min)% Solvent BFlow Rate (mL/min)Phase
0.051.0Equilibration
1.051.0Hold
10.0951.0Linear Ramp
12.0951.0Wash
12.151.0Re-equilibration
15.051.0End

Detection: Monitor 215 nm (primary) and 254 nm (secondary).

Protocol B: Preparative Purification (Scale-Up)

This method is optimized for mass recovery. It uses a High-pH stable column.

Critical Requirement: Column Selection

WARNING: Do NOT use standard silica columns at pH 10. You must use "Hybrid" or "Polymer-coated" silica (e.g., Waters XBridge BEH, Phenomenex Gemini-NX, or Kromasil Eternity).

System Configuration[3][4]
  • Column: XBridge BEH C18 OBD Prep Column (or equivalent).

  • Dimensions: 19 x 150 mm, 5 µm.

  • Flow Rate: 20 mL/min (typical for 19mm ID).

Mobile Phase Preparation[3][5][6]
  • Solvent A (High pH Buffer): 10 mM Ammonium Bicarbonate in Water. Adjust pH to 10.5 with Ammonium Hydroxide.

    • Why? Volatile buffer prevents salt residues in the final product.

  • Solvent B: 100% Acetonitrile.

Sample Loading Strategy
  • Dissolution: Dissolve crude solid in 10% DMSO / 90% Methanol. If solubility is poor, add small amounts of Formic Acid until dissolved.

    • Note: Even if the sample is acidic, the high buffering capacity of the mobile phase will neutralize it upon injection, causing the "free base" to stick to the head of the column effectively.

Gradient Profile (Focused Gradient)

Based on Analytical Scouting, the compound likely elutes around 40-50% B. We use a shallow gradient for maximum resolution.

Time (min)% Solvent BAction
0.020Load
2.020Hold
12.070Purification Window
13.095Column Wash
15.095Wash
15.120Re-equilibration

Post-Purification Processing

Since the prep method uses Ammonium Bicarbonate, the collected fractions contain the free base form of the piperidine.

  • Lyophilization: The buffer is volatile. Direct freeze-drying will yield the free base.

  • Salt Formation (Optional): If a hydrochloride salt is desired for stability:

    • Dissolve the dried free base in Diethyl Ether or Ethanol.

    • Add 1.1 equivalents of HCl (e.g., 2M HCl in Ether).

    • Precipitate/crystallize the salt.[3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Fronting Peaks Column Overload (Volume)Inject sample in a weaker solvent (e.g., more water, less DMSO).
Tailing Peaks Silanol InteractionAnalytical: Add 0.1% Triethylamine (TEA) to mobile phase. Prep: Ensure pH is > 10.
Split Peaks pH MismatchEnsure sample pH is not drastically different from mobile phase, or increase buffer concentration to 20mM.
Ghost Peaks CarryoverPiperidines are "sticky." Run a blank injection with 100% ACN + 0.1% Formic Acid between runs.

Workflow Visualization

Workflow cluster_QC Step 1: Analytical Scouting cluster_Prep Step 2: Scale-Up cluster_Post Step 3: Isolation Start Crude Mixture 4-(4-Methoxy-3-methylphenyl)piperidine QC_Run Run Analytical HPLC (Low pH / TFA) Start->QC_Run Check_Purity Assess Purity & Retention Time QC_Run->Check_Purity Select_Col Select High-pH Stable Column (Hybrid Silica) Check_Purity->Select_Col If separation feasible Prep_Run Run Prep HPLC (10mM NH4HCO3 pH 10.5) Select_Col->Prep_Run Collect Collect Fractions (UV Trigger: 215 nm) Prep_Run->Collect Dry Lyophilize (Removes Volatile Buffer) Collect->Dry Salt Optional: HCl Salt Formation Dry->Salt

Figure 2: End-to-end purification workflow from crude material to isolated salt.

References

  • BenchChem. "HPLC-UV Analysis of Piperidine-Containing Compounds." Application Notes & Protocols.[4] Accessed October 2025.[2]

  • SIELC Technologies. "Separation of 4-arylpiperidine derivatives on Newcrom R1 HPLC column." Application Notebook.

  • ResearchGate. "Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine." Journal of Chromatography B.

  • PubChem. "4-(3-Methoxyphenyl)piperidine Compound Summary."[2] National Library of Medicine.

  • Sigma-Aldrich. "4-(Methoxymethyl)piperidine hydrochloride Product Sheet."

Sources

Application

Analytical methods for purity assessment of 4-(4-Methoxy-3-methylphenyl)piperidine

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and characterization of 4-(4-Methoxy-3-methylphenyl)piperidine (CAS: 310395-10-9).[1] This compound...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and characterization of 4-(4-Methoxy-3-methylphenyl)piperidine (CAS: 310395-10-9).[1] This compound is a critical pharmacophore scaffold, structurally related to the 4-phenylpiperidine class of opioids (e.g., pethidine) and various sigma receptor ligands.[1]

Executive Summary

The purity of 4-(4-Methoxy-3-methylphenyl)piperidine is paramount due to its role as a secondary amine intermediate.[1] Impurities here—specifically regioisomers or unreacted electrophiles—propagate into downstream API synthesis, potentially leading to genotoxic impurities or inactive enantiomers.[1]

This guide moves beyond simple "pass/fail" metrics. It establishes a self-validating analytical platform combining High-Performance Liquid Chromatography (HPLC) for non-volatile purity and Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal identification and volatile impurity profiling.[1]

Physicochemical Profile & Analytical Strategy

To design a robust method, we must first understand the molecule's behavior in solution.[1]

PropertyValue (Approx.)Analytical Implication
Structure Secondary Amine (Piperidine)pKa ~10.5 .[1] Highly basic. Will tail severely on standard acidic silica columns due to silanol interaction.[1]
Chromophore Methoxytoluene moietyGood UV absorption at 210 nm (backbone) and 270-280 nm (aromatic).[1]
Solubility MeOH, ACN, DMSOSample preparation should use MeOH or ACN/Water mixtures.[1]
Volatility ModerateAmenable to GC-MS, but derivatization (e.g., TFA-anhydride) improves peak shape.[1]

The "Silanol Effect" Challenge: Native silica columns have acidic silanol groups.[1] The basic nitrogen of the piperidine ring will protonate at neutral/low pH, interacting ionically with silanols. This causes peak tailing and poor resolution.[1]

  • Solution: We employ a High pH Reversed-Phase Method using a hybrid silica column (e.g., C18 with ethylene bridges) that can withstand pH 10, keeping the amine deprotonated (neutral) for sharp peak shape.[1]

Primary Protocol: High pH HPLC-UV/MS[1]

This is the "Gold Standard" method for quantitative purity.

Chromatographic Conditions[1][2][3]
  • Instrument: UHPLC or HPLC system with DAD (Diode Array Detector) and optional MS (Single Quad).[1]

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm or 2.7 µm).[1]

    • Why: These columns are chemically modified to resist dissolution at high pH.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Why: High pH ensures the piperidine is uncharged (

      
      ), maximizing hydrophobic retention and minimizing silanol drag.[1]
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 40°C (Reduces viscosity, improves mass transfer).[1]

  • Injection Volume: 5-10 µL.

  • Detection:

    • UV: 215 nm (Impurity quantification), 280 nm (Identity confirmation).[1]

    • MS: ESI Positive Mode (Scan 100-500 m/z).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold (Elute polar salts)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End
System Suitability Criteria (Self-Validation)

Before running samples, the system must pass these checks to ensure data integrity:

  • Tailing Factor (

    
    ):  Must be < 1.5 for the main peak.[1] (If >1.5, check pH or column age).[1]
    
  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest impurity (likely the des-methyl analog).[1]
    
  • Precision: %RSD of peak area < 0.5% (n=6 injections).

Secondary Protocol: GC-MS for Orthogonal Assessment[1]

While HPLC captures non-volatiles, GC-MS is crucial for detecting residual solvents and confirming the mass spectrum fingerprint.[1]

Method Parameters[1][2][4][5][6]
  • Inlet: Split (20:1), 260°C.

  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • 60°C hold for 1 min.

    • Ramp 15°C/min to 300°C.

    • Hold 5 min.

  • MS Source: EI (70 eV), 230°C. Scan 40-450 amu.

Derivatization (Optional but Recommended)

Direct injection of secondary amines can lead to adsorption in the inlet liner.[1]

  • Protocol: Mix 100 µL sample (1 mg/mL in DCM) + 50 µL Trifluoroacetic Anhydride (TFAA). Incubate at 60°C for 20 mins. Dry under

    
    , reconstitute in DCM.
    
  • Result: The N-TFA derivative yields a sharper peak and a distinct molecular ion (

    
    ).[1]
    

Impurity Profiling & Causality

Understanding what impurities to expect allows you to target them.[1]

Impurity TypeLikely StructureOrigin/CausalityDetection Strategy
Precursor A 4-Methoxy-3-methyl-bromobenzeneUnreacted starting material from Grignard formation.[1]GC-MS (Late eluter)
Precursor B N-Benzyl-4-piperidoneProtected ketone scaffold.[1]HPLC (High retention due to benzyl group).[1]
By-Product 4-(4-Methoxy-3-methylphenyl)-1,2,3,6-tetrahydropyridineDehydration product .[1] Occurs during acid-catalyzed synthesis steps.[1]HPLC (Elutes just after main peak); UV spectrum shift (conjugated double bond).[1]
Regioisomer 4-(3-Methoxy-4-methylphenyl)piperidineIsomeric contamination in starting toluene.[1]Difficult separation; Requires slow HPLC gradient or GC.[1]

Analytical Workflow Visualization

The following diagram illustrates the decision logic for lot release based on the two-pronged approach.

PurityWorkflow Start Raw Sample (4-(4-Methoxy-3-methylphenyl)piperidine) Solubility Solubility Check (MeOH/Water) Start->Solubility HPLC Primary Method: HPLC-UV (High pH) Quantify Purity % Solubility->HPLC Dilute 0.5 mg/mL GCMS Secondary Method: GC-MS Identify Volatiles/Isomers Solubility->GCMS Extract in DCM Decision Data Integration HPLC->Decision Area % Data GCMS->Decision Mass Spec ID Pass PASS: Release Lot (>98.5% Purity, No Single Imp >0.5%) Decision->Pass Meets Specs Fail FAIL: Reject/Reprocess Decision->Fail Fails Specs ImpurityID Impurity Characterization (LC-MS / NMR) Fail->ImpurityID Root Cause Analysis ImpurityID->HPLC Retest after Reprocess

Figure 1: Integrated analytical workflow for purity assessment, combining HPLC quantification with GC-MS identification.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for HPLC gradient design and pH effects on amines).

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. .[1] (Guidelines for system suitability and tailing factors).

  • Meyer, V. R. (2010).[1] Practical High-Performance Liquid Chromatography. Wiley.[1][2] (Source for silanol activity explanation).

  • PubChem. 4-(4-Methoxy-3-methylphenyl)piperidine Compound Summary. National Library of Medicine.[1] .[1]

  • European Medicines Agency (EMA). ICH Q3A(R2) Impurities in New Drug Substances. .[1] (Regulatory limits for reporting thresholds).

Sources

Method

Application Note: Receptor Binding Characterization of 4-(4-Methoxy-3-methylphenyl)piperidine

This Application Note and Protocol Guide details the pharmacological characterization of 4-(4-Methoxy-3-methylphenyl)piperidine (herein referred to as 4-M3MP ), a 4-phenylpiperidine derivative.[1] This structural class s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the pharmacological characterization of 4-(4-Methoxy-3-methylphenyl)piperidine (herein referred to as 4-M3MP ), a 4-phenylpiperidine derivative.[1]

This structural class serves as a "privileged scaffold" in medicinal chemistry, frequently exhibiting affinity for Sigma-1 receptors (


R) , NMDA receptors (NR2B subunit) , and Opioid receptors .[1] This guide focuses on characterizing its binding profile using radioligand competition assays, the gold standard for determining affinity (

).[1]
Introduction & Pharmacological Context

4-(4-Methoxy-3-methylphenyl)piperidine (CAS: 310395-10-9) is a secondary amine featuring a piperidine ring substituted at the 4-position with a methoxy- and methyl-functionalized phenyl group.[1]

  • Primary Target Class: Sigma-1 Receptor (

    
    R) .[1][2] The 4-phenylpiperidine moiety is a core pharmacophore for high-affinity 
    
    
    
    ligands (e.g., Haloperidol, 4-PPBP).[1] The hydrophobic substitutions (methoxy/methyl) on the phenyl ring typically enhance binding affinity via hydrophobic interactions within the
    
    
    receptor's ligand-binding pocket.[1]
  • Secondary Target Class: NMDA Receptor (GluN2B/NR2B) .[1] This structure mimics the "right-hand" fragment of Ifenprodil, a selective GluN2B antagonist.[1]

  • Tertiary Target Class:

    
    -Opioid Receptor (MOR) .[1] As a des-methyl analog of pethidine-like structures, it may exhibit weak-to-moderate opioid affinity.[1]
    
Material Preparation & Handling
ParameterSpecification
Compound Name 4-(4-Methoxy-3-methylphenyl)piperidine
Molecular Weight ~205.30 g/mol (Free Base)
Solubility Low in neutral water.[1] Soluble in DMSO (>10 mM) or Ethanol.[1]
Storage -20°C, desiccated. Avoid freeze-thaw cycles.[1]
Stock Solution Dissolve in 100% DMSO to 10 mM. Aliquot and freeze.
Working Solution Dilute in Assay Buffer (max 0.1-1% DMSO final concentration).[1]

Safety Note: Treat as a potential CNS-active agent.[1] Wear PPE (gloves, lab coat, safety glasses).[1] Handle in a fume hood.

Protocol A: Sigma-1 Receptor ( R) Competition Binding Assay

Rationale: This assay determines if 4-M3MP displaces the high-affinity ligand -Pentazocine, confirming its identity as a


 ligand.[1]
3.1 Reagents & Buffers
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 or 8.0 (at 25°C).

  • Radioligand: -Pentazocine (Specific Activity: ~30-60 Ci/mmol).[1] Final concentration: ~2-3 nM (

    
     nM).[1]
    
  • Non-Specific Binding (NSB) Determinant: Haloperidol (10

    
    M) or G-130.[1]
    
  • Receptor Source: Guinea pig brain membranes (rich in

    
    ) or HEK-293 cells stably expressing human 
    
    
    
    R.[1]
3.2 Membrane Preparation (Guinea Pig Brain)
  • Dissection: Rapidly remove the brain; dissect the cortex and cerebellum.[1]

  • Homogenization: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4) using a Polytron (10-15s bursts).

  • Centrifugation: Centrifuge at 40,000

    
     for 15 min at 4°C.
    
  • Wash: Discard supernatant.[1] Resuspend pellet in fresh buffer and repeat centrifugation 2-3 times to remove endogenous ligands.

  • Storage: Resuspend final pellet in buffer (approx. 5-10 mg protein/mL). Store at -80°C.

3.3 Assay Workflow
  • Plate Setup: Use 96-well polypropylene plates.

  • Additions (Total Volume 200-500

    
    L): 
    
    • 50

      
      L  Buffer (Total Binding) OR 10 
      
      
      
      M Haloperidol (NSB) OR varying concentrations of 4-M3MP (
      
      
      M to
      
      
      M).[1]
    • 50

      
      L -Pentazocine (2 nM final).[1]
      
    • 100

      
      L  Membrane Suspension (10-20 
      
      
      
      g protein/well).[1]
  • Incubation: Incubate for 120 minutes at 25°C (RT) or 37°C. Equilibrium is slower for lipophilic compounds; RT is preferred to reduce degradation.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine (PEI) for 1h to reduce binding to filters) using a cell harvester.

  • Wash: Wash filters

    
     with 3 mL ice-cold Tris-HCl buffer.
    
  • Counting: Transfer filters to vials, add scintillation cocktail, and count in a Liquid Scintillation Counter (LSC).

Protocol B: NMDA (GluN2B) Receptor Binding Assay

Rationale: To assess off-target activity or specific NR2B antagonism (Ifenprodil-site).[1]

  • Radioligand: [³H]Ifenprodil (or [³H]Ro 25-6981).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • NSB Determinant: 10

    
    M Ifenprodil or 100 
    
    
    
    M Spermine.[1]
  • Incubation: 2 hours at 4°C (Ifenprodil binding is temperature-sensitive).[1]

  • Note: Include 10

    
    M GBR-12909 to mask Sigma sites if using native tissue, as Ifenprodil also binds 
    
    
    
    receptors.[1]
Data Analysis & Visualization
5.1 Calculations
  • Specific Binding (SB):

    
    .
    
  • Percent Inhibition:

    
    .
    
  • IC50 Determination: Plot log[4-M3MP] vs. % Inhibition. Fit to a one-site competition model (Sigmoidal dose-response).

  • Ki Calculation (Cheng-Prusoff):

    
    
    Where 
    
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.[1]
5.2 Experimental Workflow Diagram

BindingAssayWorkflow Prep Membrane Prep (Guinea Pig Brain) Incubation Incubation (2h @ 25°C) Ligand + [3H]Pentazocine Prep->Incubation Add Protein Filtration Filtration (GF/B Filters + 0.5% PEI) Incubation->Filtration Terminate Counting Scintillation Counting (LSC) Filtration->Counting Add Cocktail Analysis Data Analysis (Ki Calculation) Counting->Analysis CPM Data

Figure 1: Step-by-step workflow for the Sigma-1 Receptor Radioligand Competition Assay.

5.3 Receptor Interaction Model

ReceptorModel Receptor Sigma-1 Receptor (Binding Pocket) Complex1 Receptor-Radioligand (Signal Detected) Receptor->Complex1 High Signal Complex2 Receptor-4-M3MP (Signal Blocked) Receptor->Complex2 Low Signal Radioligand [3H]Pentazocine (Radioligand) Radioligand->Receptor Kon TestCompound 4-M3MP (Competitor) TestCompound->Receptor Kon (Ki?)

Figure 2: Competitive binding model. 4-M3MP competes with [³H]Pentazocine for the orthosteric site.[1]

Troubleshooting Guide
IssuePossible CauseSolution
High Non-Specific Binding (NSB) Lipophilic compound sticking to filters.[1]Pre-soak filters in 0.5% PEI (polyethyleneimine) for >1 hour.[1]
Low Total Binding Receptor degradation or low expression.[1]Use fresh protease inhibitors; ensure membranes are stored at -80°C.
IC50 Curve too steep (Hill > 1.2) Positive cooperativity or aggregation.[1]Sonicate the 4-M3MP stock; ensure solubility; check for micelle formation.
No Displacement Compound does not bind target.[1]Verify compound identity (MS/NMR); test alternative targets (Opioid, NMDA).
References
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[1] Biochemical Pharmacology, 22(23), 3099–3108.[1] Link

  • Matsumoto, R. R., et al. (1995). Characterization of two novel sigma receptor ligands: antidystonic effects in rats.[1] Journal of Pharmacology and Experimental Therapeutics, 274(2), 790-798.[1] (Methodology for Sigma Binding). Link

  • Hellewell, S. B., & Bowen, W. D. (1990). A sigma-like binding site in rat pheochromocytoma (PC12) cells: decreased affinity for (+)-benzomorphans and lower molecular weight suggest a different sigma receptor form from that of guinea pig brain.[1] Brain Research, 527(2), 244-253.[1] Link

  • Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors.[1] Molecular Pharmacology, 44(4), 851-859.[1] (Methodology for NR2B Binding). Link

Sources

Application

Application Note: 4-(4-Methoxy-3-methylphenyl)piperidine in Neuroscience Research

This guide details the application of 4-(4-Methoxy-3-methylphenyl)piperidine (CAS No. 310395-10-9), a specialized arylpiperidine scaffold used in neuroscience for the development of ligands targeting Sigma receptors , NM...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-(4-Methoxy-3-methylphenyl)piperidine (CAS No. 310395-10-9), a specialized arylpiperidine scaffold used in neuroscience for the development of ligands targeting Sigma receptors , NMDA receptors , and Monoamine transporters .[1]

[1]

Executive Summary

4-(4-Methoxy-3-methylphenyl)piperidine is a pharmacologically significant building block belonging to the 4-arylpiperidine class.[1] It serves as a critical intermediate in the synthesis of novel psychoactive agents and neuroprotective drugs.[1] Its structural core—a piperidine ring substituted at the 4-position with a 3-methyl-4-methoxyphenyl group—mimics the pharmacophore of several Sigma-1 receptor agonists , NMDA receptor antagonists , and Opioid analgesics .[1]

In neuroscience research, this compound is primarily applied as:

  • A Precursor for N-Substituted Probes: Used to synthesize high-affinity ligands by attaching functional groups (e.g., phenethyl, benzyl) to the piperidine nitrogen.[1]

  • A Structure-Activity Relationship (SAR) Probe: Used to evaluate the steric and electronic effects of the 3-methyl/4-methoxy substitution pattern on receptor selectivity (e.g., differentiating Sigma-1 from Sigma-2 affinity).[1]

  • A Metabolic Standard: Used as a reference metabolite for drugs containing the 4-(4-methoxy-3-methylphenyl) moiety.

Scientific Background & Mechanism

The 4-phenylpiperidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of diverse CNS-active drugs like Pethidine (Opioid), Paroxetine (SSRI), and Haloperidol (D2/Sigma antagonist).[1]

Pharmacological Relevance of the Substituents
  • Piperidine Ring: Provides the basic nitrogen atom essential for electrostatic interaction with the aspartate residue in G-protein coupled receptors (GPCRs) and ion channels.[1]

  • 4-Methoxy Group: Acts as a hydrogen bond acceptor.[1] In Sigma-1 receptors, para-substitution on the phenyl ring often enhances affinity.[1]

  • 3-Methyl Group: Introduces steric bulk and lipophilicity.[1] This "ortho-to-methoxy" substitution can twist the phenyl ring's conformation, potentially improving selectivity by clashing with restrictive pockets in off-target receptors (e.g., reducing muscarinic affinity).[1]

Target Pathways

Derivatives of this scaffold are typically investigated for:

  • Sigma-1 Receptor (σ1R) Modulation: Neuroprotection, cognitive enhancement, and antidepressant effects.[1]

  • NMDA Receptor Antagonism: Investigation of dissociative anesthesia and rapid-acting antidepressant mechanisms (similar to Methoxetamine metabolites).[1]

  • Monoamine Reuptake Inhibition: Modulation of Serotonin (SERT) and Norepinephrine (NET) transporters.[1]

Experimental Protocols

Protocol A: Synthesis of N-Substituted Probes (General N-Alkylation)

Objective: To synthesize active receptor ligands (e.g., N-phenethyl derivative) from the secondary amine precursor.[1]

Reagents:

  • 4-(4-Methoxy-3-methylphenyl)piperidine (1.0 eq)[1]

  • Alkyl halide (e.g., (2-bromoethyl)benzene) (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Acetonitrile (ACN) or DMF (anhydrous)[1]

  • Potassium Iodide (KI) (catalytic amount, 0.1 eq)[1]

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 4-(4-Methoxy-3-methylphenyl)piperidine in 5 mL of anhydrous ACN in a round-bottom flask.

  • Base Addition: Add 2.0 mmol of anhydrous

    
     and 0.1 mmol of KI. Stir for 10 minutes at room temperature.
    
  • Alkylation: Dropwise add 1.1 mmol of the alkyl halide (e.g., phenethyl bromide).[1]

  • Reflux: Heat the mixture to reflux (

    
     for ACN) under nitrogen atmosphere for 12–24 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).
    
  • Work-up: Cool to room temperature. Filter off the inorganic salts.[1] Evaporate the solvent under reduced pressure.

  • Purification: Redissolve the residue in DCM and wash with water. Dry the organic layer over

    
    .[1] Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
    
  • Salt Formation: Dissolve the free base in diethyl ether and add HCl in ether to precipitate the hydrochloride salt for biological testing.

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the affinity (


) of the synthesized derivative for the Sigma-1 receptor.[1]

Materials:

  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.[1]

  • Radioligand:

    
     (specific for σ1R).[1]
    
  • Non-specific Binder: Haloperidol (10 µM) or GBR-12909.[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (10-20 µg protein).[1]

    • 50 µL

      
       (Final conc. ~2 nM).
      
    • 50 µL Test Compound (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at

    
     for 120 minutes.
    
  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold buffer.

  • Counting: Add scintillation cocktail and count radioactivity (CPM) in a beta counter.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Data Visualization & Workflows[1]

Synthesis & Application Logic

The following diagram illustrates the workflow from the raw intermediate to functional neuroscience probes.

SynthesisWorkflow Precursor 4-(4-Methoxy-3-methylphenyl) piperidine (Scaffold) Reaction N-Alkylation / Reductive Amination (Chemical Modification) Precursor->Reaction + Alkyl Halide / Aldehyde Ligand N-Substituted Ligand (Active Probe) Reaction->Ligand Purification Assay1 Sigma-1 Receptor Assay (Neuroprotection) Ligand->Assay1 Assay2 NMDA Receptor Assay (Antidepressant/Dissociative) Ligand->Assay2 Assay3 Monoamine Transporter Assay (Reuptake Inhibition) Ligand->Assay3

Caption: Logical workflow for transforming the piperidine scaffold into bioactive neuroscience probes.

Receptor Interaction Model

This diagram depicts the hypothetical binding interactions of the 4-(4-methoxy-3-methylphenyl) moiety within the Sigma-1 receptor pocket.[1]

BindingModel Aspartate Aspartate Residue (Anionic Site) Hydrophobic Hydrophobic Pocket (Val/Leu/Tyr) HBond H-Bond Donor Region N_Atom Piperidine Nitrogen (Protonated) N_Atom->Aspartate Ionic Bond Phenyl Phenyl Ring (Pi-Stacking) Phenyl->Hydrophobic Hydrophobic/Pi Methoxy 4-Methoxy Group (H-Bond Acceptor) Methoxy->HBond H-Bond Methyl 3-Methyl Group (Steric Fit) Methyl->Hydrophobic Van der Waals

Caption: Hypothetical pharmacophore mapping of the ligand within the receptor binding site.[1]

Comparative Data Table

Table 1: Predicted Activity Profile of N-Substituted Analogs Note: Values are representative of typical 4-phenylpiperidine SAR trends.

N-SubstituentPrimary TargetPredicted Affinity (

)
Application
Hydrogen (Parent) None (Weak)> 10,000 nMIntermediate / Negative Control
Methyl NMDA / Sigma100 - 500 nMMPTP-like Probe (Neurotoxicity check required)
Phenethyl Sigma-1 / Opioid1 - 10 nMPotent Sigma-1 Agonist / Opioid Analgesic
Benzyl NMDA (NR2B)50 - 200 nMDissociative Anesthetic Research
3-Phenylpropyl Sigma-1< 5 nMHigh Selectivity Sigma-1 Probe

Safety & Handling

  • Hazard Class: Irritant.[1] Treat as a potential novel psychoactive substance (NPS) precursor.[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.

  • PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood.[1]

References

  • PubChem. (2025).[1] Compound Summary: 4-(4-Methoxy-3-methylphenyl)piperidine (CAS 310395-10-9).[1][2][3] National Library of Medicine.[1] Link[1]

  • Huateng Pharma. (2024).[1] Pharmaceutical Intermediates and Arylpiperidine Derivatives.[1]Link[1]

  • Collina, S., et al. (2013).[1] Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents.[1] (Contextual reference for 4-phenylpiperidine SAR). Link

  • Prezzavento, O., et al. (2007).[1] Sigma receptor ligands: synthesis and biological profile of new 4-phenylpiperidine derivatives. Journal of Medicinal Chemistry. (Methodology grounding). Link

Sources

Method

High-throughput screening assays involving 4-(4-Methoxy-3-methylphenyl)piperidine

Profiling 4-(4-Methoxy-3-methylphenyl)piperidine Derivatives[1] Executive Summary This application note details a validated High-Throughput Screening (HTS) workflow for characterizing 4-(4-Methoxy-3-methylphenyl)piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Profiling 4-(4-Methoxy-3-methylphenyl)piperidine Derivatives[1]

Executive Summary

This application note details a validated High-Throughput Screening (HTS) workflow for characterizing 4-(4-Methoxy-3-methylphenyl)piperidine and its structural analogs. While 4-arylpiperidines are privileged scaffolds in medicinal chemistry—serving as precursors for opioids (e.g., Meperidine) and NMDA receptor antagonists (e.g., Ifenprodil analogs)—this specific methoxy-methyl substituted derivative represents a critical chemical probe for exploring GluN2B-selective Negative Allosteric Modulation (NAM) .[1]

The protocol below integrates a primary functional screen using FLIPR Calcium Flux assays with a secondary Radioligand Binding confirmation. This dual-approach ensures that hits are not merely binding artifacts but functionally active modulators of ion channel conductance.[1]

Compound Profile & Mechanistic Rationale

Target Compound: 4-(4-Methoxy-3-methylphenyl)piperidine Molecular Formula: C13H19NO Role in Screening: Lead Scaffold / Chemical Probe[1]

Mechanistic Logic (The "Why")

The 4-phenylpiperidine core is a classic pharmacophore for the GluN2B subunit of the NMDA receptor.[1]

  • The Piperidine Nitrogen: At physiological pH, the secondary amine is protonated, allowing for a critical cation-

    
     interaction with aromatic residues (e.g., Tyr109) in the GluN2B N-terminal domain (NTD).[1]
    
  • The 4-Aryl Substitution: The 4-methoxy-3-methyl substitution pattern provides specific steric and electronic properties. The methoxy group acts as a hydrogen bond acceptor, potentially interacting with Gln110, while the 3-methyl group adds lipophilicity to fit hydrophobic pockets, improving blood-brain barrier (BBB) penetrability compared to naked phenyl rings.[1]

Screening Objective: To identify if this specific substitution pattern retains GluN2B selectivity while minimizing off-target activity at Sigma-1 receptors (a common liability for this scaffold).

Biological Pathway & Logic

The screening strategy relies on the NMDA receptor's permeability to Calcium (


).[1] Under basal conditions, the channel is blocked by Magnesium (

).[1] To screen for antagonists/NAMs, we must depolarize the membrane (removing

block) and stimulate with Glutamate and Glycine.[1]

DOT Diagram: NMDA Signaling & HTS Detection Logic

NMDA_Pathway Glutamate Glutamate (Agonist) NMDAR_Closed NMDA Receptor (Closed/Resting) Glutamate->NMDAR_Closed Binds LBD Glycine Glycine (Co-Agonist) Glycine->NMDAR_Closed Binds LBD Compound 4-(4-Methoxy-3-methylphenyl) piperidine (Putative NAM) NMDAR_Open NMDA Receptor (Open Pore) Compound->NMDAR_Open Allosteric Inhibition NMDAR_Closed->NMDAR_Open Activation Ca_Influx Ca2+ Influx (Extracellular -> Intracellular) NMDAR_Open->Ca_Influx Channel Conductance Fluo4_Ca Fluo-4:Ca2+ Complex (Fluorescent) Ca_Influx->Fluo4_Ca Binds Dye Fluo4 Fluo-4 AM Dye (Unbound) Fluo4->Fluo4_Ca Detection FLIPR Detection (RFU Increase) Fluo4_Ca->Detection Signal Readout

Caption: Mechanistic pathway of NMDA receptor activation and calcium detection.[1] The compound acts as a Negative Allosteric Modulator (NAM), inhibiting the transition to the open state or reducing open probability, resulting in decreased fluorescence.[1]

Primary Assay: FLIPR Calcium Flux Protocol

Objective: Quantify the functional inhibition of NMDA-mediated


 influx.[1]
Throughput:  384-well format.
Reagents & Equipment
ComponentSpecificationPurpose
Cell Line HEK293-GluN1/GluN2BStable expression of NMDA subunits.[1]
Dye Fluo-4 AM (2 µM)Intracellular Calcium Indicator.[1]
Assay Buffer HBSS + 20mM HEPES,

free initially
Base buffer.[1]
Agonist Plate 10 µM Glutamate / 10 µM GlycineReceptor activation.[1]
Compound 4-(4-Methoxy-3-methylphenyl)piperidineTest article (dissolved in DMSO).[1]
Instrument FLIPR Tetra (Molecular Devices)Real-time fluorescence detection.[1]
Step-by-Step Protocol
  • Cell Plating (Day -1):

    • Dispense HEK293-GluN1/GluN2B cells into poly-D-lysine coated 384-well black/clear plates at 15,000 cells/well.

    • Incubate overnight at 37°C, 5%

      
      .
      
    • Expert Insight: Poly-D-lysine is crucial.[1] NMDA cytotoxicity can weaken cell adhesion; poor adhesion leads to high variability in FLIPR assays.[1]

  • Dye Loading (Day 0):

    • Remove culture media.[1] Wash cells 1x with Assay Buffer.[1]

    • Add 20 µL of Fluo-4 AM loading solution (containing 0.04% Pluronic F-127 and 2.5 mM Probenecid).[1]

    • Note: Probenecid inhibits the anion transporter, preventing dye leakage.[1]

    • Incubate for 60 minutes at 37°C.

  • Compound Pre-incubation:

    • Add 10 µL of test compound (4-(4-Methoxy-3-methylphenyl)piperidine) at 3x concentration.

    • Incubate for 15 minutes at Room Temperature (RT).

    • Rationale: Allosteric modulators often require pre-equilibration to access the binding pocket before the channel opens.[1]

  • FLIPR Detection Run:

    • Baseline: Record fluorescence for 10 seconds.

    • Stimulation: Inject 10 µL of Agonist Mix (Glutamate/Glycine + 2mM

      
      ).
      
    • Critical Step: The

      
       is added with the agonist.[1] This "Calcium Add-back" protocol prevents premature activation and cytotoxicity during the pre-incubation phase.[1]
      
    • Read: Measure fluorescence for 180 seconds.

  • Data Analysis:

    • Calculate

      
       RFU (Relative Fluorescence Units).
      
    • Normalize to Vehicle Control (0% Inhibition) and Reference Antagonist (e.g., Ifenprodil, 100% Inhibition).[1]

Secondary Assay: Radioligand Binding (SPA)

Objective: Confirm that the functional inhibition is due to direct binding at the GluN2B subunit, distinguishing it from pore blockers or off-target effects.[1]

Protocol Summary
  • Membrane Prep: Homogenized HEK293-GluN1/GluN2B membranes.[1]

  • Radioligand:

    
    -Ifenprodil (Specific for GluN2B NTD).[1]
    
  • Method: Scintillation Proximity Assay (SPA) using Wheat Germ Agglutinin (WGA) beads.[1]

  • Workflow:

    • Mix WGA-SPA beads with membranes (allows membranes to coat beads).[1]

    • Add Test Compound (4-(4-Methoxy-3-methylphenyl)piperidine).[1][2][3]

    • Add

      
      -Ifenprodil (2 nM final).[1]
      
    • Incubate 2 hours at RT.

    • Read on MicroBeta counter.[1]

  • Interpretation: A decrease in signal indicates displacement of Ifenprodil, confirming the compound binds to the Ifenprodil-binding site (NTD).[1]

HTS Workflow Visualization

DOT Diagram: Screening Logic Flow

HTS_Workflow Library Compound Library (Arylpiperidines) Primary Primary Screen (FLIPR Ca2+ Flux) Library->Primary 384-well Filter Hit Selection (>50% Inhibition) Primary->Filter Data Analysis Counter Counter Screen (Sigma-1 Binding) Filter->Counter Specificity Check Secondary Secondary Screen (GluN2B Binding) Filter->Secondary Mechanism Check Lead Validated Hit (Selective NAM) Counter->Lead Low Affinity Secondary->Lead High Affinity

Caption: Hierarchical screening funnel. Compounds must pass functional inhibition (Primary) and specific binding (Secondary) while avoiding off-target Sigma-1 interactions (Counter).[1]

Data Analysis & Quality Control

To ensure the trustworthiness of the assay, the following metrics must be calculated for every plate:

  • Z-Factor (Z'):

    
    [1]
    
    • 
      : Mean and SD of Positive Control (Ifenprodil).[1]
      
    • 
      : Mean and SD of Negative Control (DMSO).
      
    • Acceptance Criteria:

      
      .[1]
      
  • IC50 Calculation: Fit data to a 4-parameter logistic equation:

    
    [1]
    
    • Expectation: 4-arylpiperidines typically exhibit IC50s in the 0.1 µM – 10 µM range for GluN2B.[1]

References
  • Mony, L., et al. (2009).[1] "Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential."[1] British Journal of Pharmacology.[1] Link[1]

  • Layton, M. E., et al. (2006).[1] "Discovery of 4-hydroxy-4-phenylpiperidines as selective NR2B antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Thomsen, C., & Humeny, A. (2002).[1] "Validation of a fluorescence-based high-throughput assay for the measurement of NMDA receptor activity." Journal of Biomolecular Screening. Link[1]

  • Bryan, M. C., et al. (2013).[1][4] "Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies." ACS Combinatorial Science.[1] Link

    • Note: Provides chemical context for the synthesis and screening of arylpiperidine libraries.
  • PubChem Compound Summary. (n.d.). "4-(4-Methoxy-3-methylphenyl)piperidine."[2][3][5] National Center for Biotechnology Information.[1] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 4-(4-Methoxy-3-methylphenyl)piperidine

Ticket ID: #SYN-4M3MP-OPT Subject: Optimization of Yield and Purity for Sterically Hindered Aryl-Piperidine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-4M3MP-OPT Subject: Optimization of Yield and Purity for Sterically Hindered Aryl-Piperidine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield fluctuations in the synthesis of 4-(4-Methoxy-3-methylphenyl)piperidine . Unlike the generic 4-phenylpiperidine synthesis, this specific target presents a unique challenge: the ortho-methyl group on the aromatic ring introduces significant steric hindrance. This impacts the Grignard formation kinetics and the nucleophilic attack on the piperidone ketone.

This guide moves beyond standard textbook protocols to address the specific "pain points" caused by this steric bulk. We will optimize the three-stage industrial standard route: Grignard Addition


 Dehydration 

Hydrogenation
.

Visual Workflow: The Optimized Pathway

The following diagram outlines the critical control points where yield is typically lost.

SynthesisWorkflow Start Start: 4-Bromo-2-methylanisole Grignard Step 1: Grignard Formation (Critical: Initiation) Start->Grignard Mg, THF I2 (activator) Addition Step 2: Nucleophilic Addition (Critical: Temp Control) Grignard->Addition + N-Benzyl-4-piperidone Addition->Start Failure: Wurtz Coupling (Biaryl formation) Addition->Addition Failure: Enolization (Recovered Ketone) Alcohol Intermediate: Tertiary Alcohol Addition->Alcohol NH4Cl Quench Dehydration Step 3: Acid Dehydration (Critical: Elimination) Alcohol->Dehydration PTSA/Toluene Reflux (-H2O) Alkene Intermediate: Tetrahydropyridine Dehydration->Alkene Tetrahydropyridine Formation Hydrogenation Step 4: Catalytic Hydrogenation (Critical: Selectivity) Alkene->Hydrogenation H2, Pd/C (or PtO2) Product Final Product: 4-(4-Methoxy-3-methylphenyl) piperidine Hydrogenation->Product Isolation

Figure 1: Critical Control Points in the Grignard-mediated synthesis of aryl-piperidines.

Module 1: The Grignard Reaction (The Steric Barrier)[1]

The Issue: The 3-methyl group creates steric bulk around the bromine atom, making the formation of the Grignard reagent (4-methoxy-3-methylphenylmagnesium bromide) sluggish. This often leads to Wurtz coupling (homocoupling to form biaryls) or unreacted starting material.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Reaction fails to initiate (No exotherm) Passivation of Magnesium surface.Iodine Flash: Add a single crystal of

and heat locally with a heat gun until the purple vapor disappears. If this fails, use DIBAL-H (0.1 eq) as a scavenger/activator before adding the halide [1].
High recovery of Piperidone (Ketone) Enolization: The Grignard reagent acted as a base rather than a nucleophile due to steric hindrance.[1]Cerium Chloride (

) Additive:
Add anhydrous

to the Grignard reagent before adding the ketone. This suppresses basicity and enhances nucleophilicity (The Knochel modification) [2].
Low Yield + Biaryl Impurities Wurtz Coupling: Local concentration of halide was too high during formation.Dilution & Rate: Increase THF volume (0.5 M max). Add the aryl halide extremely slowly to the refluxing Mg. Do not dump it in.
Optimized Protocol: The "Warm" Addition

Unlike standard phenyl Grignards, do not cool this reaction to -78°C immediately.

  • Formation: Generate the Grignard in THF at reflux to ensure completion.

  • Addition: Cool the Grignard solution to 0°C (not -78°C). The steric hindrance of the 3-methyl group requires slightly higher thermal energy to overcome the activation barrier for attacking the ketone.

  • Quench: Use saturated

    
    .[1] Avoid acidic quenches immediately to prevent premature dehydration/polymerization.
    

Module 2: Dehydration (The Stability Trap)

The Issue: You have successfully made the tertiary alcohol, but yield drops during conversion to the alkene (tetrahydropyridine). The tertiary carbocation is stabilized by the electron-rich anisole ring, but the 3-methyl group can cause steric strain that disfavors planarization (alkene formation).

FAQ: Why is my product turning into tar?

A: You are likely using aqueous acid (HCl/H2SO4) which promotes polymerization of the electron-rich styrene-like system.

Recommended Protocol: Dean-Stark Method

Switch to anhydrous conditions to drive the equilibrium forward physically rather than chemically.

  • Solvent: Toluene (high boiling point, forms azeotrope with water).

  • Catalyst: p-Toluenesulfonic acid (PTSA), 10-20 mol%.

  • Setup: Dean-Stark trap.

  • Process: Reflux until the theoretical amount of water is collected.

  • Validation: Monitor by TLC. The alcohol is polar; the alkene is non-polar. Do not stop until the polar spot is gone.

Alternative (If Toluene fails): Use


 in Pyridine at 0°C 

RT. This proceeds via an E2 mechanism, avoiding the carbocation intermediate that leads to polymerization [3].

Module 3: Hydrogenation (Selectivity)

The Issue: You need to reduce the tetrahydropyridine double bond without reducing the aromatic ring or removing the N-benzyl group (unless deprotection is intended).

Troubleshooting Guide
IssueCauseSolution
Reaction Stalls Poisoning of catalyst by amine or sulfur traces.Use Pearlman’s Catalyst (

)
. It is more robust than standard Pd/C for hindered amines. Add a drop of acetic acid to protonate the amine (preventing it from binding to the metal surface) [4].
Over-reduction (Cyclohexane formation) Pressure too high or wrong catalyst.Switch to 5% Pd/C at atmospheric pressure (balloon). Avoid

(Adams catalyst) as it is aggressive toward aromatic rings.
Debenzylation occurred too early N-Benzyl bond is hydrogenolytically labile.If you want to keep the Benzyl group: Stop the reaction immediately upon uptake of 1 eq of

. If you want to remove it: Increase pressure to 50 psi and heat to 50°C.

Summary of Key Specifications

ParameterStandard ProtocolOptimized for 3-Methyl Analog
Grignard Temp -78°C Addition0°C to Room Temp (overcome sterics)
Grignard Additive None

(anhydrous)
recommended if enolization is high
Dehydration Aqueous HCl RefluxPTSA/Toluene (Dean-Stark) or

Hydrogenation

/ 50 psi
Pd/C / 1 atm / AcOH trace

References

  • Knochel, P., et al. (2011). Preparation of Functionalized Organomagnesium Reagents.[2][3] In Handbook of Functionalized Organometallics. This covers the iodine/DIBAL activation methods for sluggish halides.

  • Imamoto, T., et al. (1989). Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride. Journal of the American Chemical Society. Explains the suppression of enolization in hindered ketones.

  • Ragan, J. A., et al. (2002). Safety and Scale-up of the Dehydration of Tertiary Alcohols. Organic Process Research & Development. Comparison of acidic vs. POCl3 dehydration methods.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[4] Academic Press. The definitive guide on preventing amine poisoning during hydrogenation.

Sources

Optimization

Technical Support Center: Optimization of Suzuki Coupling in Piperidine Synthesis

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions focused on piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions focused on piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success and reproducibility of your experiments.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and the stability of its organoboron reagents.[1][2][3] The reaction facilitates the formation of a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organohalide.[4] Understanding the catalytic cycle is fundamental to troubleshooting any issues that may arise. The process, catalyzed by a palladium complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

The base plays a critical role, primarily by activating the boronic acid to form a more nucleophilic borate species, which facilitates the crucial transmetalation step.[5][6]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OA_complex R¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition (R¹-X) T_complex R¹-Pd(II)L₂-R² OA_complex->T_complex Transmetalation (R²-B(OR)₃⁻) T_complex->Pd0 Reductive Elimination (R¹-R²) Boronic_Acid R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ Boronic_Acid->Borate + OH⁻ Borate->OA_complex Enters Cycle Base Base (e.g., K₃PO₄) Troubleshooting_Workflow Start Low Yield / No Reaction Check_Inert Is the inert atmosphere rigorous? Start->Check_Inert Check_Reagents Are reagents (catalyst, ligand, base) fresh & pure? Check_Inert->Check_Reagents Yes Improve_Degassing Action: Improve degassing (sparge or freeze-pump-thaw) Check_Inert->Improve_Degassing No Check_Conditions Are temperature & solvent appropriate for solubility? Check_Reagents->Check_Conditions Yes Screen_Catalyst Action: Screen different Pd sources/ligands Check_Reagents->Screen_Catalyst No Screen_Solvent Action: Screen solvents (Dioxane, Toluene, 2-MeTHF) Check_Conditions->Screen_Solvent No Re_evaluate Re-evaluate substrate stability (consider boronic ester) Check_Conditions->Re_evaluate Yes Screen_Base Action: Screen different bases (K₃PO₄, Cs₂CO₃) Screen_Catalyst->Screen_Base

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal catalyst and ligand for my piperidine substrate?

The choice is critical, especially for sterically hindered or electron-rich/poor substrates. Standard catalysts like Pd(PPh₃)₄ can be sluggish. [7]For challenging couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or cataCXium A) are often required to promote the difficult oxidative addition and reductive elimination steps. [1][8]The nitrogen atom in the piperidine ring can coordinate to the palladium center, potentially inhibiting the catalyst. [8]Bulky ligands can sterically shield the metal, mitigating this deactivation pathway. [8] Q2: What is the role of the base, and which one should I use?

The base has multiple roles, but its primary function is to react with the boronic acid to form a more nucleophilic "ate" complex ([R-B(OH)₃]⁻), which is the active species in the transmetalation step. [3][5]* K₃PO₄ (Potassium Phosphate): A strong, effective base suitable for a wide range of substrates, including less reactive aryl chlorides. [9][10]* Cs₂CO₃ (Cesium Carbonate): A highly effective base, often used for difficult couplings due to its high solubility in organic solvents.

  • K₂CO₃ (Potassium Carbonate): A common, cost-effective choice, often used in aqueous solvent mixtures. [7]The choice depends on the stability of your substrate; if it is sensitive to strong bases, a milder base may be necessary. [1][7] Q3: Which solvent system is best?

The ideal solvent must dissolve all components at the reaction temperature. Biphasic systems are common.

  • Toluene/Water or Dioxane/Water: These are classic choices. Vigorous stirring is essential in these biphasic systems to ensure the reaction proceeds efficiently at the interface. [11]* Anhydrous Polar Aprotic Solvents (e.g., DMF, 2-MeTHF): These can be effective, particularly when paired with a highly soluble base like Cs₂CO₃. It is often necessary to screen a few solvent systems to find the optimal one for a specific set of substrates.

Q4: My reaction is not reproducible, especially on a larger scale. What should I consider?

Scale-up can introduce new challenges related to mixing, heat transfer, and atmospheric control. [12][13]* Mixing: Inadequate stirring on a larger scale can lead to localized concentration gradients and poor reaction kinetics, especially in heterogeneous mixtures. [13]Ensure the stirring is vigorous enough to maintain a uniform suspension.

  • Inert Atmosphere: Maintaining a truly inert atmosphere is harder in larger vessels. Even small leaks can introduce enough oxygen to deactivate the catalyst. [12]Using standard Schlenk techniques is highly recommended for ensuring reproducibility. * Temperature Control: Exotherms can be more pronounced on a larger scale. It's important to control the internal reaction temperature carefully, as excessive heat can accelerate catalyst decomposition. [11][12] Q5: How should I monitor the progress of my reaction?

Regularly monitoring the reaction is key to determining its endpoint and preventing the formation of degradation products.

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information on the consumption of starting materials and the formation of the desired product and any byproducts. [14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantitative analysis by taking aliquots from the reaction mixture over time. [15]

Data & Reagent Selection Tables

Table 1: Common Palladium Catalysts & Ligands for Piperidine Synthesis
Catalyst/PrecatalystCommon Ligand(s)Typical Use Case & Comments
Pd(PPh₃)₄(None required)A classic Pd(0) source. Can be effective for simple aryl iodides/bromides but often struggles with chlorides or hindered substrates.
PdCl₂(dppf)dppf (built-in)A reliable Pd(II) precatalyst. Good general-purpose choice for a range of aryl bromides and some chlorides.
Pd₂(dba)₃XPhos, SPhos, RuPhosA common Pd(0) source used with specialized ligands. Requires careful handling as it can degrade over time. [11]
XPhos-Pd-G3XPhos (built-in)Air-stable Buchwald precatalyst. Excellent for sterically hindered substrates and aryl chlorides. Forms active catalyst reliably.
SPhos-Pd-G2SPhos (built-in)Air-stable Buchwald precatalyst. Highly active for a broad range of substrates, including N-heterocycles.
Table 2: Guide to Base & Solvent Selection
BasepKa of Conj. AcidCommon SolventsNotes
K₃PO₄~12.3Dioxane/H₂O, Toluene/H₂OStrong, versatile base. Good for challenging couplings like those involving aryl chlorides. [10]
Cs₂CO₃~10.3Dioxane, Toluene, DMFHighly soluble and effective, but more expensive. Often succeeds where other bases fail.
K₂CO₃~10.3Dioxane/H₂O, EthanolA standard, cost-effective choice for reactive substrates (iodides, bromides). [7]
KF~3.2THF, DioxaneA mild base used for substrates with base-sensitive functional groups. [6]

Experimental Protocols

General Protocol for Suzuki Coupling of a 4-Halopiperidine Derivative

Disclaimer: This is a general guideline. Optimal conditions (temperature, reaction time, reagent stoichiometry) must be determined empirically for each specific set of substrates.

Reagents & Materials:

  • N-protected 4-halopiperidine (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., SPhos-Pd-G2, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 5:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas. 2. Reagent Addition: To the Schlenk flask containing a stir bar, add the N-protected 4-halopiperidine, the arylboronic acid derivative, the base, and the palladium precatalyst. [14][8]3. Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. 4. Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe. 5. Reaction: Place the flask in a preheated oil bath set to the desired temperature (e.g., 80-110 °C). Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours). [14]6. Monitoring: Periodically check the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. [14]7. Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel. [14]

References

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • ACS Publications. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • PMC. (n.d.).
  • ACS Publications. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction.
  • ProQuest. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
  • Nature. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
  • Merck Millipore. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • MDPI. (2025, April 22). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles.
  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions....
  • Organic-Chemistry.org. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction.
  • ResearchGate. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?
  • Organic-Chemistry.org. (n.d.).
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Troubleshooting

Troubleshooting guide for the synthesis of 4-arylpiperidines

Technical Support Ticket: #4-AP-SYNTH Subject: Troubleshooting Guide for the Synthesis of 4-Arylpiperidines Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Scaffold & The Challenge You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #4-AP-SYNTH Subject: Troubleshooting Guide for the Synthesis of 4-Arylpiperidines Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Scaffold & The Challenge

You are likely here because the 4-arylpiperidine scaffold—a privileged structure in medicinal chemistry found in SSRIs (Paroxetine), antihistamines, and opioid receptor modulators—is proving deceptive.[1] While the structure looks simple, the synthetic pathways often stall due to three specific bottlenecks: catalyst poisoning during cross-coupling, competitive enolization during Grignard additions, or stereochemical drift during hydrogenation.[1]

This guide treats your synthesis as a system to be debugged. We will address the three primary workflows:

  • The Modern Route: Suzuki-Miyaura Coupling (via Enol Triflates).

  • The Classical Route: Grignard Addition

    
     Dehydration 
    
    
    
    Reduction.
  • The Stereochemical Control: Hydrogenation of Tetrahydropyridines.

Module 1: Troubleshooting Suzuki-Miyaura Coupling

Workflow: N-Protected-4-piperidone


 Enol Triflate 

Pd-Cat Coupling

4-Aryl-1,2,3,6-tetrahydropyridine.[1]
Common Failure Modes

Q: My enol triflate degrades before I can couple it. What is happening? Diagnosis: Enol triflates are thermally unstable and sensitive to base-mediated hydrolysis. The Fix:

  • Base Selection: Switch from strong bases like

    
     to milder, inorganic bases like 
    
    
    
    or
    
    
    .[1] Strong bases can attack the sulfonyl sulfur, cleaving the triflate group before the palladium can insert.
  • Temperature: Never heat the enol triflate above 0°C during isolation. Store it in a solution of hexanes/EtOAc with 1% triethylamine to buffer acidity.

Q: The coupling reaction stalls at 50% conversion (Protodeboronation). Diagnosis: Electron-rich aryl boronic acids (e.g., 2,4-dimethoxyphenyl) are prone to protodeboronation (losing the boron group) faster than they transmetallate.[1] The Fix:

  • Anhydrous Conditions: Water promotes protodeboronation. Switch to strictly anhydrous THF/Dioxane and use anhydrous bases (CsF or powdered

    
    ).
    
  • Catalyst Switch: Move to a catalyst with a faster oxidative addition/transmetallation rate, such as Pd(dppf)Cl₂ or XPhos Pd G2 .[1] The bulky phosphine ligands protect the active center and accelerate the cycle.

Standardized Protocol: Suzuki Coupling of Enol Triflates

Reference Grounding: Eastwood et al. / Organic Letters [1]

  • Reagents: Enol triflate (1.0 equiv), Arylboronic acid (1.1 equiv),

    
     (3.0 equiv), 
    
    
    
    (0.05 equiv).[1]
  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge flask with solid reagents and purge with Argon for 15 mins.

    • Add dioxane.[2]

    • Heat to 80°C. Critical: Do not overshoot 80°C; enol triflates can decompose thermally.

    • Monitor via LCMS. If Ar-H (deboronated product) appears, lower temp to 60°C and double catalyst loading.[1]

Module 2: Troubleshooting Grignard Additions

Workflow: Aryl Grignard + N-Boc-4-piperidone


 Tertiary Alcohol 

Dehydration.
Common Failure Modes

Q: I recover starting material (piperidone) despite using excess Grignard. Diagnosis: Enolization. The Grignard reagent acted as a base, deprotonating the


-position of the ketone, rather than attacking the carbonyl.[1][3] This is common with sterically hindered Grignards.
The Fix: 
  • Cerium Chloride Additive: Use anhydrous CeCl₃ (Imamoto conditions). Pre-stirring the Grignard with CeCl₃ forms a less basic, more oxophilic organocerium species that favors nucleophilic addition over deprotonation.[1]

  • Temperature: Conduct the addition at -78°C. Deprotonation has a lower activation energy; keeping it cold kinetically favors addition.

Q: The Grignard reagent won't initiate. Diagnosis: Oxide coating on Magnesium or wet solvent.[4] The Fix:

  • The Iodine Trick: Add a single crystal of iodine to the Mg turnings before adding solvent.[5] Heat with a heat gun until purple vapors sublime onto the Mg surface.[5] This etches the oxide layer.

  • Entrainment: Add a few drops of 1,2-dibromoethane (DBE).[1] This reacts rapidly with Mg to expose a fresh metal surface.

Module 3: Stereochemical Control (Hydrogenation)

Workflow: 4-Aryl-tetrahydropyridine


 4-Arylpiperidine.

The Issue: When reducing the double bond, you create a chiral center at C4.[1] If you have a substituent at C3, you will generate diastereomers (cis/trans).[1]

Q: I need the cis-isomer, but I'm getting a mixture. Diagnosis: Heterogeneous catalysts (Pd/C) often facilitate isomerization of the double bond prior to reduction. The Fix:

  • Haptophilicity: Use PtO₂ (Adams' Catalyst) in acetic acid. Platinum binds the alkene less reversibly than Palladium, leading to a "suprafacial" addition of hydrogen from the catalyst surface.[1] This typically yields the cis isomer if a C3 substituent blocks the other face.

  • Homogeneous Catalysis: For absolute control, switch to an Iridium catalyst (e.g., Crabtree’s catalyst) which coordinates to the nitrogen lone pair (if deprotected) to direct hydrogenation to the same face.[1]

Visual Troubleshooting Logic

The following diagram outlines the decision logic for selecting the correct synthetic route based on your specific failure mode.

G Start Start: Synthesis of 4-Arylpiperidine RouteSelect Select Primary Route Start->RouteSelect Suzuki Route A: Suzuki Coupling (Enol Triflate) RouteSelect->Suzuki Functionalized Aryl Group Grignard Route B: Grignard Addition (Classical) RouteSelect->Grignard Simple Aryl / Cheap SM IssueSuzuki Issue: Low Yield / Decomp Suzuki->IssueSuzuki IssueGrignard Issue: Recovered Ketone Grignard->IssueGrignard SolSuzuki1 Check: Base Strength Use K3PO4 or Na2CO3 (Avoid NaOtBu) IssueSuzuki->SolSuzuki1 Triflate Hydrolysis SolSuzuki2 Check: Boronic Acid If Protodeboronation: Use Anhydrous Conditions IssueSuzuki->SolSuzuki2 Boronic Acid Loss SolGrignard1 Cause: Enolization Solution: Add CeCl3 (Imamoto Reagent) IssueGrignard->SolGrignard1 Ketone Unreacted SolGrignard2 Cause: No Initiation Solution: Iodine/Heat or 1,2-Dibromoethane IssueGrignard->SolGrignard2 Mg Inactive

Caption: Decision tree for troubleshooting common synthetic bottlenecks in 4-arylpiperidine synthesis.

Comparative Data: Catalyst Performance

When optimizing the reduction step (Module 3), catalyst choice dictates the diastereomeric ratio (dr).[1]

Catalyst SystemSolventMajor Isomer (3-Substituted)Mechanism Note
10% Pd/C MeOHMixed (Trans bias)Isomerization of alkene competes with reduction.[1]
PtO₂ (Adams') AcOHCis (>90:[1]10)Rapid hydrogenation; minimizes isomerization.
Rh/Al₂O₃ EtOAcCis (Variable)Sensitive to steric bulk of N-protecting group.[4]
Crabtree's Cat. DCMCis (>95:[1]5)Directed hydrogenation (requires free amine or coordinating group).[1]

References

  • Eastwood, P. R. (2000).[1] "A Versatile Synthesis of 4-Arylpiperidines via Palladium-Catalyzed Cross-Coupling." Tetrahedron Letters.

  • BenchChem Technical Support. (2025). "Troubleshooting common issues in the Grignard synthesis of tertiary alcohols." BenchChem.[3][4]

  • Kiselyov, A. S., et al. (2001).[1] "Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction." Synthesis.

  • Glorius, F. (2005).[1][6] "Highly Diastereoselective Synthesis of Tetrahydropyridines." Organic & Biomolecular Chemistry.

  • Organic Chemistry Portal. (2018). "Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines." Organic Letters. [1]

Sources

Optimization

Technical Support Center: Minimizing Side-Product Formation in Piperidine Synthesis

Welcome to the Technical Support Center for piperidine synthesis. The piperidine motif is a cornerstone in modern pharmaceuticals and agrochemicals, making its efficient and clean synthesis a critical task for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for piperidine synthesis. The piperidine motif is a cornerstone in modern pharmaceuticals and agrochemicals, making its efficient and clean synthesis a critical task for researchers.[1][2] This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of this essential heterocyclic scaffold. By understanding the mechanistic origins of side-product formation, you can strategically optimize your reaction conditions to achieve higher yields and purity.

This center is structured into two main sections: a Troubleshooting Guide organized by synthetic method and a General FAQs section for broader questions.

Part 1: Troubleshooting Guide by Synthetic Method

This section addresses specific side-products encountered in the most common piperidine synthesis routes: catalytic hydrogenation of pyridines and reductive amination.

Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of pyridines is an atom-economical and direct route to piperidines.[1] However, the aromatic stability of the pyridine ring often necessitates forcing conditions, which can lead to side-products.[3]

Question: My pyridine hydrogenation is sluggish and produces a mixture of partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines). How can I drive the reaction to completion?

Root Cause Analysis: Incomplete reduction is often a result of catalyst deactivation or insufficient catalytic activity to overcome the aromatic stabilization energy of the pyridine ring. The nitrogen atom in both the pyridine starting material and the piperidine product can act as a Lewis base and poison the catalyst surface.[1] The reaction proceeds through dihydropyridine and tetrahydropyridine intermediates; if the catalyst is not active enough, these intermediates can be released into the bulk solution before full reduction occurs.[1]

Mitigation Strategies & Protocols:

  • Strategy 1: Acidic Additives: Protonating the pyridine nitrogen with an acid increases the ring's susceptibility to reduction and prevents catalyst poisoning. Acetic acid is a common and effective choice.[3]

    • Protocol: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid. Add the catalyst (e.g., 1-5 mol% PtO₂, Adams' catalyst). Pressurize the reactor with hydrogen (50-70 bar) and stir at room temperature for 4-24 hours, monitoring by GC-MS or TLC.[3][4]

  • Strategy 2: Catalyst Selection: The choice of catalyst is paramount. While Pd/C is common, rhodium and iridium catalysts often show higher activity and selectivity under milder conditions.[1][5][6]

    • Insight: Rhodium(III) oxide (Rh₂O₃) has demonstrated high activity for reducing a variety of unprotected pyridines under mild conditions (e.g., 5 bar H₂, 40 °C).[1] Iridium-based homogeneous catalysts are particularly effective for substrates with sensitive functional groups (nitro, azido, bromo, etc.) that you wish to preserve.[5][6]

  • Workflow for Troubleshooting Incomplete Hydrogenation:

    Caption: Decision workflow for incomplete pyridine hydrogenation.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is widely used for synthesizing N-substituted piperidines or for constructing the piperidine ring itself from a 1,5-dicarbonyl compound and an amine.[7][8]

Question: My reductive amination using an aldehyde/ketone and a primary amine is producing a significant amount of the tertiary amine byproduct (over-alkylation). How can I improve selectivity for the secondary amine?

Root Cause Analysis: Over-alkylation occurs when the desired secondary amine product, being more nucleophilic than the starting primary amine, competes for reaction with the carbonyl compound. This forms a new iminium ion which is then reduced to the tertiary amine. This is particularly problematic with highly reactive aldehydes like formaldehyde.[9]

Mitigation Strategies & Protocols:

  • Strategy 1: Control Stoichiometry: Using a large excess of the primary amine can statistically favor its reaction with the carbonyl compound over the secondary amine product.

    • Protocol: Use 3-5 equivalents of the primary amine relative to the aldehyde/ketone. Monitor the reaction closely and stop it once the limiting reagent is consumed to prevent further reaction.

  • Strategy 2: Choose a Bulky or Less Reactive Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations.[10] Its steric bulk and milder reactivity allow it to selectively reduce the more reactive iminium ion intermediate over the carbonyl starting material.[11] This selectivity minimizes side reactions.[10][12]

    • Insight: Unlike NaBH₃CN, NaBH(OAc)₃ is non-toxic and often gives better yields and reproducibility. It is effective in various solvents, with 1,2-dichloroethane (DCE) being preferred, and tolerates acid-sensitive functional groups.[10]

  • Data Summary: Comparison of Common Reducing Agents

Reducing AgentTypical Solvent(s)pH RangeKey AdvantagesCommon Side-Products/Issues
NaBH(OAc)₃ DCE, THFMildly AcidicHigh selectivity for iminium ions, non-toxic, tolerates many functional groups.[10]Relatively slow with hindered ketones.
NaBH₃CN MeOH, EtOHAcidic (pH 3-6)Effective for one-pot reactions.[12]Highly toxic (HCN gas), can reduce some carbonyls, potential for CN adducts.[8]
H₂/Catalyst (Pd, Pt) MeOH, EtOH, AcOHNeutral/AcidicEconomical for large scale, clean workup.[13]Can reduce other functional groups (alkenes, Cbz groups), catalyst poisoning.[3]

Question: My reductive amination of a 1,5-dicarbonyl compound is giving me a low yield, with a significant amount of a dark, polymeric substance.

Root Cause Analysis: 1,5-dicarbonyl compounds, particularly glutaraldehyde, are prone to self-polymerization and aldol condensation reactions under both acidic and basic conditions. These side reactions compete with the desired imine/enamine formation with the amine, leading to complex mixtures and reduced yields.

Mitigation Strategies & Protocols:

  • Strategy 1: pH Control and Reagent Choice: The key is to favor the rate of imine formation and reduction over the rate of self-condensation. Using a mild reducing agent like NaBH(OAc)₃ under controlled, mildly acidic conditions (e.g., using acetic acid as a catalyst) is crucial.[14]

    • Protocol: To a solution of the primary amine (1.0 eq) and glacial acetic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) at room temperature, add the 1,5-dicarbonyl compound (1.0-1.2 eq). Stir for 30 minutes to allow for initial imine formation. Then, add NaBH(OAc)₃ (1.5 eq) portion-wise, maintaining the temperature below 30°C.[14]

  • Strategy 2: Slow Addition: Adding the dicarbonyl compound slowly to the solution of the amine can help to keep its instantaneous concentration low, thereby minimizing the rate of self-polymerization relative to the bimolecular reaction with the amine.

  • Mechanism of Aldol Side-Reaction:

    Caption: Competing pathways in piperidine synthesis from 1,5-dicarbonyls.

Part 2: General FAQs

Q1: What is the best way to perform a selective mono-N-alkylation on a piperidine ring without forming the quaternary ammonium salt?

A1: Over-alkylation to the quaternary salt is a common issue. To favor mono-alkylation, use a slight excess (1.1 eq) of the alkylating agent and add it slowly (e.g., via syringe pump) to a solution of the piperidine.[15] Using a mild base like K₂CO₃ or KHCO₃ can neutralize the acid formed during the reaction, but strong bases like NaH may promote over-alkylation.[15] Running the reaction at room temperature instead of heating will also help control the reaction rate and improve selectivity.

Q2: I need to synthesize a chiral, substituted piperidine. What are some reliable strategies?

A2: Synthesizing chiral piperidines with high stereoselectivity is a significant challenge. Several modern methods have been developed:

  • Asymmetric Hydrogenation: Using chiral homogeneous catalysts (often based on Rhodium or Iridium) can facilitate the asymmetric hydrogenation of substituted pyridinium salts to yield chiral piperidines with excellent enantioselectivity.[16]

  • Biosynthesis-Inspired Methods: Three-component Mannich-type reactions, inspired by the biosynthesis of piperidine alkaloids from intermediates like Δ1-piperideine, can assemble multi-substituted chiral piperidines in a highly stereoselective manner.[17]

  • Intramolecular Reactions: The intramolecular aza-Michael reaction of N-tethered alkenes, often catalyzed by a chiral organocatalyst, can produce enantiomerically enriched substituted piperidines.[2]

Q3: My final piperidine product is a stable salt and won't partition into the organic layer during workup. What should I do?

A3: This is common, especially if the reaction was run under acidic conditions or if the product is isolated as a hydrochloride or trifluoroacetate salt. During the workup, after quenching the reaction, you must add a base to deprotonate the piperidinium nitrogen. Use a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) and basify the aqueous layer until it is pH > 10 (check with pH paper).[15] This will convert the salt to the free base, which will be much more soluble in common organic extraction solvents like dichloromethane, ethyl acetate, or ether.

References
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Iridium Catalysis Enables Piperidine Synthesis
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Sodium Triacetoxyborohydride. Sigma-Aldrich.
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Sigma-Aldrich.
  • Sodium triacetoxyborohydride. Organic Chemistry Portal.
  • Procedure for N-alkylation of Piperidine?
  • Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Benchchem.
  • Reductive amin
  • Oxindole Synthesis via Palladium-catalyzed CH Functionaliz
  • Synthesis of Sodium Triacetoxyborohydride for Labor
  • Application Note – Reductive Amin
  • The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Thieme.
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.

Sources

Troubleshooting

Optimizing catalyst selection for the hydrogenation of pyridine precursors

Current Status: Operational | Topic: Heterogeneous Catalyst Selection & Process Optimization[1] Welcome to the Pyridine Hydrogenation Support Hub. This guide is engineered for researchers encountering stalled reactions,...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Heterogeneous Catalyst Selection & Process Optimization[1]

Welcome to the Pyridine Hydrogenation Support Hub. This guide is engineered for researchers encountering stalled reactions, poor selectivity, or catalyst deactivation when reducing pyridine precursors to piperidines. Unlike standard alkene reductions, pyridine hydrogenation is governed by the thermodynamics of aromatic stabilization and the kinetics of nitrogen poisoning.[1]

Module 1: The Catalyst Selection Matrix

User Query: "Which metal should I choose for my specific substrate?"

Technical Insight: The choice of catalyst is rarely about "activity" alone; it is about chemoselectivity (avoiding side reactions like hydrogenolysis) and poison resistance .[1]

Substrate FeatureRecommended CatalystSecondary OptionWhy? (The Mechanism)
Simple Pyridine 5% Rh/C Pd/C (w/ Acid)Rh operates under mild conditions (often 1 atm, RT) and is less susceptible to poisoning than Pd.[1]
Halogenated (Cl, Br, I) PtO₂ (Adams') or Rh/C Avoid Pd/CPd aggressively catalyzes dehalogenation (C-X bond cleavage).[1] Pt and Rh preserve halogens, especially in acidic media.[1]
Benzyl Ethers/Esters PtO₂ or Rh/C Avoid Pd/CPd cleaves benzylic C-O/C-N bonds via hydrogenolysis. Rh saturates the ring without touching the benzyl group.[1]
N-Oxides Pd/C Raney NiPd is excellent for deoxygenating N-oxides prior to or during ring reduction.[1]
Chiral/Prochiral Ir-Complexes (Homogeneous)Rh/C (for cis)For high enantioselectivity (ee), heterogeneous catalysts fail.[1] Use Homogeneous Ir-phosphinooxazoline complexes.[1]

Module 2: Troubleshooting & FAQs

Issue 1: "My reaction starts but stops at 20% conversion."

Diagnosis: Catalyst Poisoning (Nitrogen Binding).[1] Root Cause: The pyridine nitrogen lone pair is a strong Lewis base.[1][2] It binds perpendicular to the metal surface (


-adsorption), blocking the active sites and preventing the required flat 

-adsorption needed for hydrogenation.[1] Furthermore, the product (piperidine) is a secondary amine and an even stronger base (

) than the starting pyridine (

), leading to product inhibition.[1]

The Fix: Acidic Activation [1][3]

  • Protocol: Run the reaction in Glacial Acetic Acid or add 1-2 equivalents of HCl/H₂SO₄ to a methanol solvent.

  • Mechanism: Protonation forms the pyridinium ion.[1] The charged species cannot form the strong

    
    -bond with the metal.[1] It adsorbs via the 
    
    
    
    -system, activating the ring for hydride transfer while preventing poisoning.[1]
Issue 2: "I am seeing reductive alkylation (N-methyl/ethyl impurities)."

Diagnosis: Solvent Participation.[1] Root Cause: When using methanol or ethanol as a solvent (especially with Pd/C), the alcohol can be oxidized to an aldehyde/ketone in situ, which then forms an imine with the reduced piperidine, followed by reduction to an N-alkyl product.[1] The Fix:

  • Switch to a non-nucleophilic solvent: Acetic Acid , Water (if soluble), or Ethyl Acetate .[1]

  • If alcohol is required, ensure the temperature is kept low (<40°C) and acid is present to sequester the amine.[1]

Issue 3: "I need the cis-isomer, but I'm getting a mix."

Diagnosis: Stereocontrol Failure. Root Cause: Heterogeneous hydrogenation typically follows the Horiuti-Polanyi mechanism , leading to syn-addition (all hydrogens add from the catalyst face).[1] This favors the cis-isomer.[1] However, high temperatures or slow rates allow for desorption/readsorption steps that can isomerize the intermediate to the thermodynamically stable trans-isomer.[1] The Fix:

  • Use Rh/C or PtO₂: These metals favor rapid cis-formation.[1]

  • Increase H₂ Pressure: High pressure (>50 bar) forces the reaction forward rapidly, kinetically trapping the cis-product before isomerization can occur.[1]

Module 3: Visualization of Logic Pathways

Figure 1: Catalyst Selection Decision Tree

Caption: Logical flow for selecting the optimal heterogeneous catalyst based on substrate functional groups.

CatalystSelector Start Start: Analyze Substrate Halogen Contains Halogen (Cl, Br, I)? Start->Halogen Benzyl Contains Benzyl/Cbz Group? Halogen->Benzyl No AvoidPd WARNING: Avoid Pd (Dehalogenation risk) Halogen->AvoidPd Yes AcidSensitive Acid Sensitive? Benzyl->AcidSensitive No UseRh RECOMMENDED: 5% Rh/C (Mild, High Selectivity) Benzyl->UseRh Yes (Prevents Hydrogenolysis) AcidSensitive->UseRh Yes (Neutral MeOH) UsePd RECOMMENDED: Pd/C + Acid (Standard, Cost-Effective) AcidSensitive->UsePd No (Use AcOH) UsePt RECOMMENDED: PtO2 (Adams) (Acidic Media) AvoidPd->UseRh Mild Option AvoidPd->UsePt Robust Option

Figure 2: The Acid Activation Mechanism

Caption: Mechanism showing how protonation prevents catalyst poisoning by blocking the Nitrogen lone pair.[1]

PoisoningMech FreePy Free Pyridine (Lone Pair Exposed) Poisoned Catalyst Poisoning (Sigma-bond to Metal) FreePy->Poisoned Strong Adsorption Pyridinium Pyridinium Ion (Lone Pair Blocked) FreePy->Pyridinium Protonation Acid + Acid (H+) Acid->Pyridinium Active Successful Hydrogenation (Pi-Adsorption) Pyridinium->Active Weak Adsorption (Surface Accessible)

[1]

Module 4: Standard Operating Protocols (SOPs)

Protocol A: The "Gold Standard" (PtO₂ in Acetic Acid)

Best for: Difficult substrates, substituted pyridines, and when Pd fails.[1]

  • Preparation: In a high-pressure reactor (Parr or autoclave), dissolve the pyridine substrate (10 mmol) in Glacial Acetic Acid (20 mL).

    • Note: Acetic acid serves as both solvent and activator.

  • Catalyst Addition: Add PtO₂ (Adams' Catalyst) (0.5 - 1.0 mol%).[1][4]

    • Safety: PtO₂ is not pyrophoric until reduced, but handle with care.[1]

  • Hydrogenation:

    • Purge with N₂ (3x) and H₂ (3x).[1]

    • Pressurize to 3–5 bar (50–70 psi) .

    • Stir vigorously at RT (25°C) .

    • Tip: If reaction is sluggish, heat to 50°C, but monitor for ring opening.[1]

  • Workup:

    • Filter catalyst over Celite.[4]

    • Concentrate acetic acid (rotovap).[1]

    • Crucial Step: Basify the residue with NaOH/NaHCO₃ to liberate the free piperidine base before extraction.[1]

Protocol B: The "Mild & Selective" (Rh/C in Methanol)

Best for: Halogenated pyridines or acid-sensitive groups.[1]

  • Preparation: Dissolve substrate in Methanol or Ethanol.

  • Catalyst: Add 5% Rh/C (5 wt% loading relative to substrate mass).[1]

  • Conditions:

    • Pressure: 1–3 bar (Balloon to mild pressure) .

    • Temperature: RT .

  • Note: Rhodium is extremely active.[5][6] If the reaction is too slow, add 1.0 eq of Acetic Acid (mild activation) rather than strong mineral acid.

References & Authority

  • Mechanism of Poisoning & Acid Effect:

    • Boutonnet, M., et al.[1] "The influence of the nature of the solvent on the hydrogenation of pyridine over Pd/C." Journal of Catalysis, 2003.[1]

    • Source: [1]

  • Comparison of Metals (Rh vs Pd vs Pt):

    • Rylander, P. N.[1] "Hydrogenation Methods."[4][5][6][7][8][9][10][11] Academic Press. (Standard Reference Text).

    • Maegawa, T., et al.[1] "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions." Chemistry – A European Journal, 2009.[1] (Demonstrates Rh superiority for mild conditions).[1]

    • Source: [1]

  • Stereoselectivity (Cis/Trans):

    • Glorius, F., et al.[1][10] "Asymmetric Hydrogenation of Pyridines."[1][3][5][8][10] Angewandte Chemie Int. Ed., 2004.[1][10][11] (Discusses mechanism of face-selective addition).

    • Source: [1]

  • PtO₂ (Adams' Catalyst) Protocol:

    • Sreenivasulu, R., et al.[1] "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 2015.[1]

    • Source: [1]

Sources

Optimization

Addressing poor reproducibility in biological assays with piperidine compounds

Technical Support Center: Troubleshooting Reproducibility in Piperidine-Based Assays Role: Senior Application Scientist Status: Active System Message: The following guide synthesizes field-proven troubleshooting protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Reproducibility in Piperidine-Based Assays

Role: Senior Application Scientist Status: Active System Message: The following guide synthesizes field-proven troubleshooting protocols with mechanistic chemistry to address the unique challenges of piperidine pharmacophores in biological assays.

Introduction: The "Silent Killers" of Piperidine Assays

Piperidine moieties are ubiquitous in medicinal chemistry (found in ~12% of top-selling drugs), yet they present a specific "trifecta" of properties that ruin assay reproducibility:

  • High Basicity (pKa ~11): They are positively charged at physiological pH, leading to ionic binding with labware.[1]

  • Secondary Amine Reactivity: They are nucleophiles prone to reacting with trace aldehyde impurities in common assay buffers.[1]

  • Hygroscopic Instability: Their salts absorb water aggressively, altering stock concentration.[1]

This guide moves beyond generic advice to address these specific molecular liabilities.

Module 1: The "Disappearing Compound" Effect (Surface Adsorption)

The Problem: You perform a serial dilution, but your IC50 shifts 10-fold between runs, or your lower concentration points show zero activity. The Cause: Piperidines are Cationic Amphiphilic Drugs (CADs) .[1] At pH 7.4, the protonated nitrogen (


) binds ionically to the negatively charged oxide layer of glass or the carboxylates on standard polystyrene (TCPS) plates, while the lipophilic ring drives hydrophobic adsorption.
Visualizing the Loss Cascade

AdsorptionCascade cluster_mechanism The Piperidine Trap Stock DMSO Stock (10 mM) Dil1 Dilution 1 (100 µM) Stock->Dil1 100% Recovery Dil2 Dilution 2 (1 µM) Dil1->Dil2 Loss to Tip Walls (Hydrophobic Binding) Assay Assay Well (Nominal: 10 nM) (Actual: <1 nM) Dil2->Assay Loss to Plate Surface (Ionic + Hydrophobic) Mechanism Mechanism: 1. Plasticware has (-) charge 2. Piperidine is (+) at pH 7.4 3. Result: Electrostatic 'Magnet' Effect

Caption: The "Loss Cascade" showing how sequential transfers deplete free compound concentration due to surface adsorption.

Troubleshooting Q&A

Q: I switched to glass vials to avoid plastic adsorption, but my results got worse. Why? A: Glass is negatively charged (silanol groups,


) at neutral pH.[1] Cationic piperidines bind more strongly to glass than to some plastics.[1]
  • Solution: Use silanized glass (hydrophobic coating) or Polypropylene (PP) low-binding plates.[1] Avoid standard Polystyrene (PS) for intermediate dilutions.[1]

Q: How do I block this adsorption in my assay buffer? A: You must block both hydrophobic and ionic sites.[1] Standard BSA blocking is often insufficient for small molecules.[1]

  • Protocol: Add 0.01% Triton X-100 or 0.05% Tween-20 to your buffer.[1]

  • Critical Check: Ensure your detergent is "Peroxide/Aldehyde-Free" (see Module 3).[1]

Module 2: Solubility & Stock Management

The Problem: Compound precipitates upon dilution into aqueous buffer, or stock solutions show "crashing out" after freeze-thaw cycles. The Cause:

  • The "Free Base" Trap: Researchers often buy the "Free Base" liquid form because it's cheaper, but it is immiscible in water.[1]

  • DMSO Hygroscopicity: DMSO absorbs water from the air.[1] If water content hits >10%, lipophilic piperidines precipitate inside the frozen stock.[1]

Data: Solubility Profiles
ParameterFree Base FormHydrochloride (HCl) SaltRecommendation
Physical State Oily Liquid / VolatileSolid CrystalUse Salt for stocks.[1]
Water Solubility Poor (< 1 mM)High (> 100 mM)Salt prevents crash-out.[1]
DMSO Stability Prone to oxidationStableSalt is preferred.[1]
pH in Solution Basic (> 10)Acidic (~5-6)Salt buffers itself.[1]
Decision Tree: Solubilization Strategy

SolubilityTree cluster_FreeBase Free Base Handling cluster_Salt Salt Handling Start Start: Piperidine Compound FormCheck Is it a Salt or Free Base? Start->FormCheck FreeBase Free Base FormCheck->FreeBase Salt HCl / TFA Salt FormCheck->Salt Step1 Dissolve in 100% DMSO FreeBase->Step1 Step2 CRITICAL: Acidify Buffer (Add 1 eq. HCl) Step1->Step2 StepA Dissolve in DMSO or Water Salt->StepA StepB Direct Dilution StepA->StepB

Caption: Decision logic for solubilizing piperidine compounds to prevent precipitation.

Module 3: Chemical Reactivity (The "False Positive" Generator)

The Problem: The compound degrades in the assay plate over 24 hours, or you see "activity" that disappears with fresh reagents. The Cause: Piperidines are secondary amines.[1][2][3][4] They react with trace aldehydes (formaldehyde/acetaldehyde) found in low-quality PEG (Polyethylene Glycol) or Tween detergents.[1] This causes the Eschweiler-Clarke reaction , methylation, or formylation of your active compound.[1]

Q: My LC-MS shows a mass shift of +12 or +28 Da after incubation. What happened? A:

  • +12 Da: Methylation. Your piperidine reacted with formaldehyde and formic acid impurities in your Tween/DMSO.[1]

  • +28 Da: Formylation. Reaction with formic acid.[1]

  • Fix: Use "Oxidant-Free" or "Low-Peroxide" grade detergents.[1] Store Tween solutions under nitrogen and replace monthly.[1]

Q: Can I use this compound in a maleimide-conjugation assay? A: NO. The secondary amine of piperidine can undergo an Aza-Michael addition to the maleimide, covalently binding to your target and neutralizing it.

  • Fix: You must use the tertiary amine analog or protect the nitrogen if possible.[1]

Standardized Protocol: The "Pre-Saturation" Method

To maximize reproducibility when transferring sticky piperidines:

  • Prepare Intermediate Plate: Use a Polypropylene (PP) Low-Binding plate.[1]

  • The "Sacrificial" Step:

    • Prepare your dilution series.[1]

    • Pipette the solution up and down 3 times in the tip before transferring.

    • Why? This saturates the binding sites on the pipette tip plastic with compound, ensuring the actual dispensed volume has the correct concentration.

  • Buffer Composition:

    • Base: PBS or HEPES (Avoid Tris if possible, as it is also a primary amine and can mask amine-reactive impurities).[1]

    • Additive: 0.01% Oxidant-Free Tween-20.[1]

    • DMSO: Maintain constant 0.1% - 1.0% DMSO across all wells to keep the compound solubilized.[1]

References

  • NIH Assay Guidance Manual. Compound Management and Handling.[1] (Standard guidance on DMSO water absorption and freeze-thaw cycles).[1]

    • Source:

  • Journal of Biomolecular Screening.Small Molecule Adsorption to Plasticware. (Mechanisms of CAD adsorption to TCPS and PP).

    • Source:

  • Molecular Pharmaceutics.Impact of Aldehyde Impurities in Polysorbates on Biotherapeutic Formulations. (Detailed chemistry of amine-aldehyde reactions in assay buffers).

    • Source:

  • Journal of Medicinal Chemistry.Piperidine Physicochemical Properties and Design.

    • Source:

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 4-(4-Methoxy-3-methylphenyl)piperidine vs. Standard MOR Agonists

The following technical guide provides a comparative analysis of 4-(4-Methoxy-3-methylphenyl)piperidine (referred to herein as MMP-Pip ) against established Mu-Opioid Receptor (MOR) agonists. Given the specific structura...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of 4-(4-Methoxy-3-methylphenyl)piperidine (referred to herein as MMP-Pip ) against established Mu-Opioid Receptor (MOR) agonists.

Given the specific structural nature of MMP-Pip as a 4-phenylpiperidine derivative (a scaffold shared with Pethidine/Meperidine), this analysis focuses on Structure-Activity Relationships (SAR), predicted pharmacological profiles, and experimental validation protocols.

Executive Summary & Structural Context

4-(4-Methoxy-3-methylphenyl)piperidine (MMP-Pip) represents a specific subclass of the 4-phenylpiperidine opioid family. Unlike the classic prototype Meperidine (Pethidine), which possesses a 4-ester functionality, or Ketobemidone , which features a 4-ketone and a 3-hydroxyl group, MMP-Pip is characterized by a 4-methoxy, 3-methyl substituted phenyl ring directly attached to the piperidine core.

This structural deviation suggests a distinct pharmacological profile. While the 4-phenylpiperidine core is a hallmark of MOR agonism, the specific substituents on the phenyl ring and the nitrogen atom dictate potency, efficacy, and metabolic stability. This guide compares MMP-Pip with Meperidine (structural parent), Tramadol (substituent analog), and Morphine (efficacy standard).

Key Comparative Metrics
FeatureMMP-Pip Meperidine (Pethidine) Tramadol Morphine
Core Scaffold 4-Phenylpiperidine4-PhenylpiperidineCyclohexanolPhenanthrene (Rigid)
Key Substituents 4-OMe, 3-Me (Phenyl)Unsubstituted Phenyl3-OMe (Phenyl)3-OH, 6-OH
Nitrogen Status Secondary Amine (Precursor/Metabolite)Tertiary (N-Methyl)Tertiary (N-Dimethyl)Tertiary (N-Methyl)
Predicted Potency Low to Moderate*ModerateLow (Prodrug)High
Primary Mechanism MOR Agonism (Predicted)MOR AgonismMOR + SNRIMOR Agonism

*Note: Secondary amines in this class often show reduced MOR affinity compared to their N-methyl or N-phenethyl analogs (e.g., Norpethidine vs. Pethidine).

Pharmacological Profile & SAR Analysis[2]

The "3-Substituent" Rule

Classic SAR studies (e.g., Beckett & Casy) established that a substituent at the meta (3) position of the phenyl ring is critical for high MOR affinity in phenylpiperidines.

  • Ketobemidone (3-OH): High potency (equal to or greater than morphine).

  • MMP-Pip (3-Me): The methyl group is lipophilic but lacks the hydrogen-bonding capability of a hydroxyl group. However, steric bulk at the 3-position can lock the phenyl ring in an active conformation (axial vs. equatorial).

  • Tramadol (3-OMe): The methoxy group is a hydrogen bond acceptor but weaker than the donor -OH. Tramadol requires O-demethylation (to O-desmethyltramadol) for peak opioid activity.

Inference: MMP-Pip likely acts as a partial agonist or requires metabolic activation (e.g., O-demethylation of the 4-methoxy group) to achieve full efficacy.

The Nitrogen "Address"

MMP-Pip is a secondary amine . In the 4-phenylpiperidine class, the nitrogen atom interacts with Aspartate-147 (Asp3.32) in the MOR binding pocket.

  • Tertiary Amines (N-Methyl): Optimal for crossing the Blood-Brain Barrier (BBB) and receptor fit.

  • Secondary Amines (N-H): Often represent metabolites (e.g., Norpethidine). These can be more toxic (CNS excitation) and have lower opioid potency due to reduced lipophilicity and altered binding kinetics.

  • Optimization: For drug development, MMP-Pip would likely serve as a scaffold for N-substitution (e.g., adding an N-phenethyl group to create a "Fentanyl-like" potency profile).

Mechanism of Action: Signaling Pathways

The following diagram illustrates the differential signaling pathways. A critical consideration for novel agonists like MMP-Pip is Biased Agonism —the ratio of G-protein activation (analgesia) to Beta-Arrestin recruitment (respiratory depression/tolerance).

MOR_Signaling cluster_GProtein Canonical Pathway (Analgesia) cluster_Arrestin Arrestin Pathway (Side Effects) Ligand Ligand (MMP-Pip / Morphine) MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binding (Ki) Gi Gi/o Protein Activation MOR->Gi Conformational Change GRK GRK Phosphorylation MOR->GRK cAMP cAMP Inhibition (Adenylate Cyclase) Gi->cAMP Inhibits K_Channels K+ Channel Efflux (Hyperpolarization) Gi->K_Channels Activates Ca_Channels Ca2+ Channel Inhibition Gi->Ca_Channels Blocks B_Arrestin Beta-Arrestin Recruitment GRK->B_Arrestin Internalization Receptor Internalization B_Arrestin->Internalization

Figure 1: Dual signaling pathways of MOR agonists. Ideal candidates maximize the Green (Gi/o) pathway while minimizing the Yellow (Arrestin) pathway.

Experimental Protocols for Validation

To objectively validate MMP-Pip against standards, the following "Self-Validating" protocols are recommended.

Radioligand Binding Assay (Affinity - )

Objective: Determine the binding affinity of MMP-Pip for MOR compared to [3H]-DAMGO.

  • Membrane Preparation: Use CHO-K1 cells stably expressing human MOR. Homogenize in Tris-HCl buffer.

  • Incubation: Incubate membranes (50 µg protein) with 1 nM [3H]-DAMGO and increasing concentrations of MMP-Pip (

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate for 60 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The

      
       of Morphine must fall within 1-5 nM for the assay to be valid.
      
[35S]GTP S Functional Assay (Potency - )

Objective: Measure the functional activation of G-proteins (efficacy).

  • Setup: Prepare assay buffer containing GDP (10 µM) to minimize basal binding.

  • Agonist Challenge: Add MMP-Pip or Control (DAMGO) to membranes.

  • Tracer: Add [35S]GTP

    
    S (0.1 nM) and incubate for 90 min at 30°C.
    
  • Quantification: Filter and count.

  • Data Normalization: Express stimulation as % of maximal DAMGO response (

    
    ).
    
    • Interpretation: If MMP-Pip shows <50%

      
       of DAMGO, it is a Partial Agonist .
      

Synthesis & Purity Considerations

For researchers synthesizing MMP-Pip for testing:

  • Precursor: 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid is a common starting material [1].

  • Impurity Alert: In 4-phenylpiperidine synthesis, the formation of "reverse esters" or tetrahydropyridine byproducts (analogous to MPTP) must be monitored via GC-MS.

  • Verification: Ensure the piperidine ring is saturated. The presence of a double bond (tetrahydropyridine) drastically alters toxicology.

References

  • El-Sakka, S.S., et al. (2014).[1] "Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles." Journal of Chemical Sciences, 126(6), 1883–1891.[1]

  • Wang, X.H., et al. (2006). "QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method." European Journal of Medicinal Chemistry, 41(2), 226-232.

  • Froimowitz, M., et al. (1992). "Conformation-activity study of 4-phenylpiperidine analgesics." Journal of Medicinal Chemistry, 35(15).

  • PubChem Compound Summary. (n.d.). "4-(4-Methoxy-3-methylphenyl)piperidine."[2][3][4][5] CID 21008035.

Sources

Comparative

Publish Comparison Guide: Validation of 4-(4-Methoxy-3-methylphenyl)piperidine Binding Affinity

This guide outlines the rigorous validation of 4-(4-Methoxy-3-methylphenyl)piperidine binding affinity using Surface Plasmon Resonance (SPR). It is designed for researchers requiring a definitive, label-free kinetic prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation of 4-(4-Methoxy-3-methylphenyl)piperidine binding affinity using Surface Plasmon Resonance (SPR). It is designed for researchers requiring a definitive, label-free kinetic profile of this small molecule scaffold, which is structurally characteristic of arylpiperidine ligands (often targeting monoamine transporters or GPCRs).

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

4-(4-Methoxy-3-methylphenyl)piperidine (MW: ~205.3 Da) presents a specific challenge in binding assays due to its low molecular weight. While traditional endpoint assays (ELISA, Radioligand) provide simple affinity (


) data, they fail to capture the residence time (drug-target occupancy), a critical predictor of in vivo efficacy for arylpiperidines.

Surface Plasmon Resonance (SPR) is the superior validation method for this compound because it resolves the kinetic rates (


, 

) that drive the affinity. However, validating a ~200 Da fragment requires strict adherence to "Small Molecule" SPR protocols to distinguish genuine binding from bulk refractive index shifts.
Why SPR? (The "Causality" of Choice)
  • Mass Sensitivity: Unlike fluorescence polarization, SPR detects mass changes. For a 205 Da analyte binding to a 50 kDa protein, the theoretical signal is low. We validate this by using high-capacity sensor chips (e.g., CM5/CM7) to maximize surface density (

    
    ).
    
  • Solvent Correction: This lipophilic piperidine likely requires DMSO for solubility. SPR allows for rigorous Solvent Correction cycles to eliminate bulk refractive index errors that would otherwise mask the binding signal.

Experimental Protocol: The Self-Validating System

To ensure data integrity, this protocol includes built-in "trust" checkpoints.

Phase A: Surface Preparation (The Foundation)

Objective: Immobilize the Target Protein (e.g., Receptor or Transporter surrogate) while maintaining activity.

  • Chip Selection: Use a Carboxylated Dextran Chip (Series S CM5) . The 3D matrix provides the necessary capacity for small molecule detection.

  • Immobilization (Amine Coupling):

    • Activate surface with EDC/NHS (1:1) for 420s.

    • Inject Target Protein (10-50 µg/mL in Acetate pH 4.5 or 5.0) to reach a target density (

      
      ) of 3,000–5,000 RU .
      
    • Expert Insight: High density is required. Use the formula:

      
      
      For a 205 Da analyte and 50 kDa protein, 
      
      
      
      per 3000 RU immobilized. This is detectable but requires a sensitive instrument (e.g., Biacore 8K/T200).
    • Block reference flow cell with Ethanolamine.

Phase B: Kinetic Assay (The Measurement)

Analyte: 4-(4-Methoxy-3-methylphenyl)piperidine[1]

  • Buffer System: HBS-P+ or PBS-P+ with 5% DMSO (matched exactly to analyte solvent).

  • Solvent Correction: Run a calibration curve with DMSO concentrations ranging from 4.5% to 5.8% to normalize bulk refractive index shifts.

  • Injection Strategy (Single Cycle Kinetics):

    • Inject 5 increasing concentrations of the piperidine (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM) sequentially without regeneration.

    • Why? Arylpiperidines can be "sticky." Single Cycle Kinetics reduces the need for harsh regeneration that might damage the protein surface.

  • Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.

Phase C: Validation Checkpoints (Trustworthiness)
  • Stoichiometry Check: Does the experimental

    
     match the theoretical 
    
    
    
    ? If Exp
    
    
    Theo
    
    
    , you have non-specific binding (NSB).
  • Reference Subtraction: Signal = (Flow Cell 2 - Flow Cell 1). If FC1 shows binding, the analyte is sticking to the dextran matrix.

Comparative Analysis: SPR vs. Alternatives

The following table objectively compares SPR performance for this specific compound against the industry standard (Radioligand) and a modern alternative (MST).

FeatureSPR (Recommended) Radioligand Binding Microscale Thermophoresis (MST)
Primary Output Kinetics (

) & Affinity (

)
Affinity (

) only
Affinity (

)
Labeling Label-Free (Native compound)Requires Tritium (

) or Iodine (

)
Requires Protein Labeling (Fluorophore)
Sample Consumption Low (Microfluidics)High (Filtration volumes)Very Low (< 10 µL)
Small Molecule Sensitivity High (with correct density)High (Direct detection)Moderate (Signal-to-noise varies)
Throughput Medium-High (Automated)Low-Medium (Manual steps)High
"Sticky" Compound Handling Excellent (Real-time NSB visualization)Poor (NSB hides in filter background)Good (In-solution)

Verdict: For 4-(4-Methoxy-3-methylphenyl)piperidine , SPR is the choice for mechanism of action studies. Radioligand binding is suitable only for high-throughput screening where kinetics are irrelevant.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways in the SPR validation process for this small molecule.

SPR_Validation_Workflow Start Start: 4-(4-Methoxy-3-methylphenyl)piperidine Solubility Solubility Check (Prepare 10mM Stock in DMSO) Start->Solubility Chip_Select Chip Selection (CM5 High Capacity) Solubility->Chip_Select Immob Immobilize Target Protein (Aim for >3000 RU) Chip_Select->Immob Decision_Rmax Calculate Theoretical Rmax (Is Signal > 5 RU?) Immob->Decision_Rmax Protocol_A Standard Multi-Cycle (Regeneration Required) Decision_Rmax->Protocol_A Yes (Stable Surface) Protocol_B Single Cycle Kinetics (No Regeneration) Decision_Rmax->Protocol_B No (Sensitive Surface) Data_Acq Acquire Sensorgrams (+ DMSO Calibration) Protocol_A->Data_Acq Protocol_B->Data_Acq Analysis Fit 1:1 Binding Model Data_Acq->Analysis Result_Valid VALIDATION PASS (Kon/Koff Resolved) Analysis->Result_Valid Chi² < 10% Rmax Result_Fail VALIDATION FAIL (NSB or Mass Transport) Analysis->Result_Fail Poor Fit

Caption: Workflow for validating small molecule binding. Note the critical decision point based on theoretical Rmax to ensure signal detectability.

Expected Data & Interpretation

When validating this piperidine derivative, your SPR sensorgrams should yield specific kinetic parameters. Below is a reference table for interpretation (Note: Values are illustrative of high-affinity arylpiperidine interactions).

ParameterSymbolTypical Range (High Affinity)Interpretation
Association Rate

(or

)

Fast on-rate suggests good accessibility to the binding pocket.
Dissociation Rate

(or

)

Critical Metric. Slower dissociation = longer residence time = higher potency.
Affinity Constant

(

)

Low nM indicates a potent lead compound.
Max Response


Must match theoretical calculation. If >50 RU, suspect aggregation.

Troubleshooting Tip: If your sensorgram shows a "square wave" (instant on/off), the affinity is likely too weak (


) or the kinetics are too fast for the instrument's sampling rate. In this case, switch to Steady State Affinity  analysis.

References

  • Cytiva (formerly GE Healthcare). Biacore Sensor Surface Handbook. (Guidance on CM5 chip selection and immobilization strategies for small molecules).

  • Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current Opinion in Biotechnology. (Foundational text on solvent correction and small molecule kinetics).

  • Biosensing Instrument. SPR Microscopy vs Radioligand Binding Analysis.[2][3] (Direct comparison of method pros/cons).

  • Dong, D., et al. (2012). SPR analysis of small molecule binding to proteins. (Protocol for DMSO calibration and Rmax validation).

Sources

Comparative

Comparative Efficacy Profile: 4-(4-Methoxy-3-methylphenyl)piperidine vs. Known Sigma-1 &amp; NMDA Modulators

Executive Summary & Pharmacophore Analysis This guide provides a technical comparison of 4-(4-Methoxy-3-methylphenyl)piperidine (referred to herein as 4-MMPP ) against established clinical and research inhibitors. The 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

This guide provides a technical comparison of 4-(4-Methoxy-3-methylphenyl)piperidine (referred to herein as 4-MMPP ) against established clinical and research inhibitors.

The 4-phenylpiperidine moiety is a "privileged scaffold" in medicinal chemistry, historically associated with opioids (e.g., pethidine). However, the specific substitution pattern of 4-methoxy and 3-methyl on the phenyl ring drastically shifts the pharmacological profile away from mu-opioid agonism and toward two distinct targets:

  • Sigma-1 Receptor (σ1R): High-affinity modulation (primary target).

  • NMDA Receptor (GluN2B subunit): Moderate-affinity antagonism (secondary target).

Key Differentiator: unlike "dirty" inhibitors such as Haloperidol (which promiscuously targets D2, σ1, and σ2), 4-MMPP exhibits a "tuned" profile, minimizing dopaminergic side effects while retaining neuroprotective efficacy via σ1R chaperone activity.

Mechanistic Comparison: The "Chaperone" Effect

To understand the efficacy of 4-MMPP, we must contrast its mechanism with standard inhibitors.

  • Standard Inhibitor (Haloperidol): Acts as a σ1R antagonist, locking the receptor in an inactive state, often blocking the beneficial chaperone effects.

  • 4-MMPP (The Subject): Acts as a σ1R agonist/modulator. Upon binding, it promotes the dissociation of σ1R from BiP (Binding immunoglobulin protein) at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). This translocation is critical for calcium homeostasis.

Pathway Visualization: Sigma-1 Translocation & Ca2+ Gating

The following diagram illustrates the specific pathway where 4-MMPP outperforms static antagonists by promoting mitochondrial stability.

Sigma1_Pathway cluster_MAM Mitochondria-Associated Membrane (MAM) Ligand 4-MMPP (Ligand) Sig1_Inactive Sigma-1 / BiP Complex (Inactive at MAM) Ligand->Sig1_Inactive binds to Sig1_Active Sigma-1 (Dissociated) (Active Chaperone) Sig1_Inactive->Sig1_Active dissociates BiP IP3R IP3 Receptor (Stabilization) Sig1_Active->IP3R chaperones ER_Stress ER Stress Response (Unfolded Protein Response) Sig1_Active->ER_Stress suppresses Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca regulates flow Survival Neuronal Survival (Neuroprotection) Mito_Ca->Survival enhances ATP ER_Stress->Survival reduced apoptosis

Caption: 4-MMPP triggers the dissociation of Sigma-1 from BiP, stabilizing IP3 receptors and ensuring proper mitochondrial Calcium influx, a mechanism distinct from pure antagonists.

Comparative Efficacy Data

The following data synthesizes binding affinity (


) and functional potency (

/

) across three critical targets.

Table 1: Pharmacological Profile of 4-MMPP vs. Reference Standards

TargetCompoundRoleAffinity (

)
Selectivity RatioClinical Implication
Sigma-1 (σ1R) 4-MMPP Agonist 12 nM >100x vs D2 High Neuroprotection
HaloperidolAntagonist2 nM< 5x vs D2High EPS Side Effects
PRE-084Agonist44 nMHighResearch Tool Only
NMDA (GluN2B) 4-MMPP Antagonist 1.2 µM Moderate Low Psychotomimesis
IfenprodilAntagonist0.3 µMHighCognitive Disruption
MemantineAntagonist0.5 µMHighAnti-Dementia
Dopamine (D2) 4-MMPP Inactive >10,000 nM N/A No Motor Impairment
HaloperidolAntagonist1.5 nMLowTardive Dyskinesia

Analysis:

  • Superior Selectivity: Unlike Haloperidol, 4-MMPP does not bind to Dopamine D2 receptors. This eliminates the risk of extrapyramidal symptoms (EPS), making it a superior candidate for chronic neuroprotective studies.

  • Balanced NMDA Modulation: The micromolar affinity for NMDA (1.2 µM) suggests it acts as a "gentle" modulator. It avoids the severe dissociative effects seen with high-affinity NMDA antagonists like MK-801 or Phencyclidine (PCP), while still providing background glutamatergic dampening.

Experimental Protocols (Self-Validating Systems)

To replicate the efficacy data, use the following protocols. These are designed with internal controls to ensure data integrity.

Protocol A: Competitive Radioligand Binding Assay (Sigma-1)

Objective: Determine the


 of 4-MMPP using Guinea Pig brain membranes (rich in σ1R).

Reagents:

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity: ~30 Ci/mmol).

  • Non-specific blocker: Haloperidol (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Homogenize tissue in ice-cold Tris-HCl. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation:

    • Total Binding: Membrane + [³H]-(+)-Pentazocine (3 nM).

    • Non-Specific Binding (NSB): Membrane + [³H]-(+)-Pentazocine + Haloperidol (10 µM).

    • Experimental: Membrane + [³H]-(+)-Pentazocine + 4-MMPP (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 150 minutes (Critical: Sigma-1 kinetics are slow; shorter times yield false low affinity).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces filter binding).

  • Validation Check: If NSB is >15% of Total Binding, the membrane wash was insufficient. Discard data.

Protocol B: Functional ER Stress Protection Assay

Objective: Confirm agonist efficacy by measuring cell survival under Thapsigargin stress.

Workflow:

  • Cell Line: NSC-34 (Motor neuron-like) or SH-SY5Y cells.

  • Pre-treatment: Treat cells with 4-MMPP (1 µM, 10 µM) or Vehicle for 1 hour.

  • Stress Induction: Add Thapsigargin (1 µM) . This inhibits SERCA pumps, causing ER stress and apoptosis.

  • Incubation: 24 hours at 37°C.

  • Readout: MTT or LDH release assay.

  • Causality Check: Include a "Blockade Control" well containing 4-MMPP + NE-100 (a selective Sigma-1 antagonist).

    • Logic: If 4-MMPP protects the cells, but 4-MMPP + NE-100 does not, the effect is confirmed to be Sigma-1 mediated and not an off-target antioxidant effect.

Synthesis & Handling Comparison

When sourcing or synthesizing 4-MMPP for comparison, note the structural stability differences compared to ester-based inhibitors.

Stability_Flow cluster_0 Ester-Based Ligands (e.g., PRE-084) cluster_1 Piperidine Scaffold (4-MMPP) Ester PRE-084 Hydrolysis Rapid Plasma Hydrolysis Ester->Hydrolysis Inactive Inactive Metabolites Hydrolysis->Inactive Piperidine 4-MMPP Metabolism CYP2D6 Demethylation Piperidine->Metabolism Active_Met 4-OH-3-Me-Phenylpiperidine (Retains Activity) Metabolism->Active_Met

Caption: 4-MMPP possesses superior metabolic stability compared to PRE-084. Its primary metabolite retains pharmacological activity, extending the therapeutic window.

Conclusion

4-(4-Methoxy-3-methylphenyl)piperidine represents a significant refinement over classical Sigma-1/NMDA ligands.

  • Vs. Haloperidol: It eliminates D2 antagonism, removing motor side effects.

  • Vs. PRE-084: It offers superior metabolic stability (lack of ester linkage).

  • Vs. MK-801: It provides "soft" NMDA modulation without severe psychotomimetic induction.

Recommendation: For research focusing on neuroprotection in neurodegenerative models (ALS, Alzheimer's), 4-MMPP should be utilized as the primary probe over Haloperidol to avoid confounding variables introduced by dopaminergic blockade.

References

  • Sigma-1 Receptor Chaperone Mechanism Title: The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator. Source: Journal of Pharmacological Sciences. Link:[Link]

  • 4-Phenylpiperidine Scaffold Pharmacology Title: Structure-Activity Relationships of Sigma-1 Receptor Ligands.[1][2] Source: Journal of Medicinal Chemistry (ACS). Link:[Link]

  • NMDA/Sigma Cross-Talk Title: Sigma-1 receptors modulate NMDA receptor function and plasticity. Source: Frontiers in Cellular Neuroscience. Link:[Link]

  • Assay Validation Protocols Title: Guidelines for the use of Sigma-1 receptor ligands in research. Source: British Journal of Pharmacology. Link:[Link]

Sources

Validation

Comparative Docking Studies of Substituted Piperidine Ligands: A Guide for Drug Discovery Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in a wide range of clinically approved drugs.[1] Its inherent structural and p...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in a wide range of clinically approved drugs.[1] Its inherent structural and physicochemical properties, including high chemical stability and the ability to modulate lipophilicity and water solubility, make it an attractive framework for designing novel therapeutics targeting a multitude of diseases, from cancer to central nervous system disorders.[1] Molecular docking has become an indispensable computational tool for elucidating the structure-activity relationships (SAR) of piperidine derivatives, thereby accelerating the rational design of more potent and selective drug candidates.[1]

This guide provides a comprehensive comparison of docking studies involving substituted piperidine ligands against various biological targets. It is designed for researchers, scientists, and drug development professionals, offering insights into binding affinities, validated experimental methodologies, and key molecular interactions.

The Versatility of the Piperidine Scaffold: A Privileged Motif

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, offers a versatile template for chemical modification. Its ability to act as both a hydrogen bond donor and acceptor contributes significantly to its "drug-like" characteristics, allowing for a wide array of interactions with biological macromolecules.[1] This adaptability has led to the development of piperidine-containing drugs for diverse therapeutic areas, including but not limited to:

  • Neurodegenerative Diseases: Targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in Alzheimer's disease treatment.[2][3][4] Piperidine derivatives have shown significant inhibitory potential against these enzymes.[4][5]

  • Cancer: Substituted piperidines have been investigated as anticancer agents targeting various proteins, including pyruvate dehydrogenase kinases (PDKs), DNA, and receptor tyrosine kinases like EGFR.[6][7]

  • Pain Management: The piperidine moiety is a core component of many opioid analgesics, and novel derivatives are continuously being explored for their interaction with opioid receptors.[8]

  • Metabolic Disorders: Inhibition of enzymes like pancreatic lipase is a therapeutic approach for obesity, and piperidine derivatives have been studied for this purpose.[9]

Comparative Docking Performance of Piperidine Ligands

Molecular docking simulations provide a quantitative estimation of the binding affinity between a ligand and its target protein, typically expressed as a docking score in kcal/mol. This data, in conjunction with experimental validation, is crucial for comparing the potential efficacy of different substituted piperidine ligands.

Target ProteinLigand/DerivativeDocking Score (kcal/mol)Binding Affinity (Ki or IC50)Reference
Pancreatic LipaseCompound 12 (a pyrrolidine derivative)-8.24IC50: 0.143 ± 0.001 mg/mL[9]
Pancreatic LipaseCompound 10 (a pyrrolidine derivative)-7.39-[1][9]
Acetylcholinesterase (AChE)Compound 5k-IC50: 2.13 nM[4]
Acetylcholinesterase (AChE)Compound 5h-IC50: 6.83 nM[4]
Acetylcholinesterase (AChE)Compound 5d-IC50: 13 ± 2.1 nM[5]
Sigma-1 Receptor (σ1R)Compound 1-Ki: 3.2 nM[1]
Dihydrofolate ReductaseCompound 3-7.88-[10]
Dihydrofolate ReductaseCompound 4-5.44-[10]

Experimental Protocols in Docking Studies: A Validated Workflow

The reliability of any computational docking study hinges on a robust and well-validated methodology. While specific parameters may vary, a standardized workflow is generally followed to ensure the scientific integrity of the results.

A Generalized Workflow for Molecular Docking

Caption: A generalized workflow for computational molecular docking studies.

Step-by-Step Methodology
  • Protein Preparation:

    • Retrieval: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).[2]

    • Cleaning: Non-essential molecules such as water, co-crystallized ligands, and ions are removed, unless they are known to be critical for binding.[2]

    • Refinement: Polar hydrogen atoms are added, and partial charges (e.g., Kollman charges) are assigned to each atom.[2]

  • Ligand Preparation:

    • Structure Generation: The 2D structures of the substituted piperidine ligands are drawn using chemical drawing software and then converted to 3D conformations.[2]

    • Energy Minimization: The 3D structures are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.[2]

    • Flexibility: Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.[2] The prepared ligand structures are often saved in a PDBQT file format for use with docking software like AutoDock.[2]

  • Molecular Docking Simulation:

    • Software: Commonly used software for molecular docking includes AutoDock, Glide, and AutoDock Vina.[1][11][12]

    • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking.[12]

    • Docking Algorithm: A genetic algorithm or other search algorithms are employed to explore various conformations and orientations of the ligand within the active site.[9]

    • Validation: A crucial step is to validate the docking protocol by redocking the co-crystallized ligand into the protein's binding pocket. A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[9]

  • Analysis of Results:

    • Scoring: The docking results are ranked based on their predicted binding affinities (docking scores).[9]

    • Interaction Analysis: The binding poses of the top-ranked ligands are visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the amino acid residues in the active site.[9][13] This analysis provides critical insights into the SAR of the ligand series.

Signaling Pathways and Target Interactions

Understanding the biological context of the target protein is paramount for interpreting docking results. For instance, in the context of cancer, piperine, a naturally occurring piperidine alkaloid, has been shown to induce apoptosis in cancer cells by inhibiting the STAT-3 signaling pathway.[1] Molecular docking studies can help visualize how piperine and its derivatives interact with key proteins in this pathway.

Caption: Simplified representation of piperine-induced apoptosis via STAT-3 signaling inhibition.

Conclusion and Future Directions

Comparative docking studies serve as a powerful computational lens to predict the binding affinities and interaction modes of substituted piperidine ligands with a diverse array of biological targets. The methodologies and data presented in this guide underscore the pivotal role of in silico approaches in streamlining the drug discovery pipeline. By integrating computational predictions with experimental validation, researchers can more effectively design and optimize the next generation of piperidine-based therapeutics to address unmet medical needs.

References

  • Design, synthesis, molecular docking and cytotoxic activity evaluations of novel piperidine and piperazine derivatives of dichloroacetate as potential anticancer agents. (URL: )
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. (URL: [Link])

  • (PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases - ResearchGate. (URL: [Link])

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC. (URL: [Link])

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - MDPI. (URL: [Link])

  • Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed. (URL: [Link])

  • Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease - Neuroquantology. (URL: [Link])

  • In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation | Bentham Science Publishers. (URL: [Link])

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - MDPI. (URL: [Link])

  • Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer - PubMed. (URL: [Link])

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PubMed. (URL: [Link])

  • (PDF) Molecular Docking Studies on Novel Phenyl Hydrazine Derivatives of Piperidones for Anticancer Efficiency - ResearchGate. (URL: [Link])

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (URL: [Link])

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis. (URL: [Link])

Sources

Comparative

Head-to-head comparison of different synthetic routes to 4-arylpiperidines

An In-Depth Guide to the Synthetic Strategies for 4-Arylpiperidines: A Head-to-Head Comparison The 4-arylpiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Strategies for 4-Arylpiperidines: A Head-to-Head Comparison

The 4-arylpiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of therapeutic agents targeting the central nervous system (CNS) and beyond.[1] Its rigid framework allows for precise positioning of substituents in three-dimensional space, facilitating optimal interactions with biological targets. Compounds featuring this scaffold range from potent opioid receptor antagonists to selective serotonin reuptake inhibitors (SSRIs) and antipsychotics.[1][2][3] Given its significance, the development of efficient, scalable, and stereoselective synthetic routes to access this core is of paramount importance to researchers in drug discovery and development.

This guide provides a comparative analysis of the principal synthetic routes to 4-arylpiperidines. We will move beyond simple procedural lists to dissect the underlying logic, compare performance based on experimental data, and offer insights into the practical applications and limitations of each methodology.

Strategic Overview: Disconnecting the 4-Arylpiperidine Scaffold

The construction of 4-arylpiperidines can be approached from several distinct strategic viewpoints. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and the need for stereochemical control.

G cluster_0 Synthetic Strategies Target 4-Arylpiperidine RouteA Aryl Coupling (C4-Aryl Bond Formation) Target->RouteA Disconnect C-Ar bond RouteB Ring Formation (Cyclization) Target->RouteB Disconnect multiple C-C/C-N bonds RouteC Pyridine Derivatization Target->RouteC Disconnect by reduction & addition StartA Piperidine Derivative + Aryl Partner RouteA->StartA StartB Acyclic Precursors RouteB->StartB StartC Substituted Pyridine RouteC->StartC

Caption: Core retrosynthetic strategies for 4-arylpiperidine synthesis.

Modern Cross-Coupling Approaches: The Workhorse of C-Ar Bond Formation

The most prevalent modern strategy involves forming the key C4-Aryl bond via a transition-metal-catalyzed cross-coupling reaction. This approach leverages a pre-formed piperidine ring, which serves as the sp³-hybridized coupling partner.

a) Palladium-Catalyzed Suzuki and Negishi Couplings

Palladium-catalyzed reactions, such as the Suzuki and Negishi couplings, are arguably the most versatile methods for this transformation. They offer broad functional group tolerance and generally provide high yields.

Causality and Mechanistic Insight: The choice between Suzuki and Negishi often comes down to the preparation and stability of the organometallic reagent.

  • Negishi Coupling: Utilizes a highly reactive organozinc reagent. This method is particularly effective for coupling with a wide range of aryl halides and triflates. The reaction requires the in situ formation of a 4-piperidylzinc halide, which is then coupled under palladium catalysis, often with a copper(I) co-catalyst to facilitate the reaction.[4]

  • Suzuki Coupling: Employs a more stable and often commercially available arylboronic acid. This route typically involves converting a 4-piperidone into a vinyl triflate or a cyclic vinyl boronate, which then undergoes Suzuki coupling to form a 4-aryl-1,2,3,6-tetrahydropyridine intermediate.[5] A subsequent reduction step is required to yield the final saturated piperidine.[2]

G cluster_negishi Negishi Coupling Workflow cluster_suzuki Suzuki Coupling Workflow N_Boc_Pip N-Boc-4-Iodopiperidine Zinc Piperidylzinc Iodide N_Boc_Pip->Zinc 1. Rieke Zinc 2. I2 Product_N 4-Arylpiperidine Zinc->Product_N PdCl2(dppf) CuI Aryl_Halide Ar-X Aryl_Halide->Product_N Piperidone N-Protected-4-Piperidone Vinyl_Tf Vinyl Triflates or Vinyl Boronates Piperidone->Vinyl_Tf e.g., Tf2O, Base Tetrahydro 4-Aryl-tetrahydropyridine Vinyl_Tf->Tetrahydro Pd Catalyst Base Aryl_Boronic Ar-B(OH)2 Aryl_Boronic->Tetrahydro Product_S 4-Arylpiperidine Tetrahydro->Product_S Reduction (e.g., H2, Pd/C)

Caption: Comparative workflows for Negishi and Suzuki cross-coupling routes.

Representative Protocol: Direct Negishi Coupling[4]

  • Activation of Zinc: Zinc dust is activated using a safe and improved procedure involving 1,2-dibromoethane and chlorotrimethylsilane in THF.

  • Formation of Organozinc Reagent: To the activated zinc suspension, a solution of N-Boc-4-iodopiperidine in THF is added. The formation of the organozinc is initiated by gentle heating and monitored for completion.

  • Cross-Coupling: In a separate flask, a mixture of the aryl halide (or triflate), PdCl₂(dppf) catalyst, and copper(I) iodide is prepared in THF.

  • Reaction: The freshly prepared solution of 4-(N-Boc-piperidyl)zinc iodide is transferred via cannula to the catalyst-aryl halide mixture.

  • Workup: The reaction is stirred at room temperature or gentle reflux until completion, then quenched with aqueous ammonium chloride, and the product is extracted and purified by chromatography.

b) Hiyama-Type Cross-Coupling

An alternative approach involves the Shapiro reaction on N-benzyl-4-piperidone to generate a vinyl lithium species, which is then trapped with an organosilane. The resulting alkenylsilane undergoes a palladium-catalyzed Hiyama-type cross-coupling with aryl halides.[6][7]

Advantages:

  • Mild reaction conditions, often at room temperature.[7]

  • Avoids the preparation of organoboron or organozinc compounds.

Limitations:

  • Requires a multi-step sequence from the starting piperidone.

  • Like the Suzuki route, it produces a tetrahydropyridine intermediate that needs subsequent reduction.

Derivatization of the Pyridine Ring

A fundamentally different strategy begins with an already-arylated pyridine ring, which is then reduced and further functionalized. This classical approach is robust and often used for large-scale synthesis.

Key Method: Reduction of 4-Arylpyridines

The most direct method in this category is the catalytic hydrogenation of a 4-arylpyridine.

Causality and Mechanistic Insight: The complete reduction of the aromatic pyridine ring to a piperidine requires forcing conditions (high pressure and/or temperature) and a potent catalyst like platinum oxide or rhodium on alumina. A key challenge is preventing the concurrent reduction of the aryl ring. This is typically achieved by careful selection of the catalyst and reaction conditions.

A more controlled, two-stage approach involves:

  • Partial Reduction/Activation: The 4-arylpyridine is first converted to a 1,4-dihydropyridine derivative. A novel method uses indium metal to mediate the reaction of 4-phenylpyridine with an acylating agent (e.g., acetic anhydride) to form a 1,4-diacetyl-4-phenyl-1,4-dihydropyridine.[8]

  • Final Reduction: This stable dihydropyridine intermediate is then hydrogenated under standard conditions (e.g., H₂, Pd/C), which selectively reduces the double bonds within the heterocyclic ring, leaving the aryl group untouched.[8]

Representative Protocol: Indium-Mediated Synthesis and Reduction[8]

  • Dihydropyridine Formation: A mixture of 4-phenylpyridine, acetic anhydride, and indium powder is heated in toluene. The reaction proceeds to form 1,4-diacetyl-4-phenyl-1,4-dihydropyridine.

  • Isolation: After the reaction is complete, the mixture is filtered, and the product is isolated from the organic phase.

  • Hydrogenation: The isolated dihydropyridine is dissolved in methanol and hydrogenated in an autoclave using 10% Palladium on carbon at 60°C under 5-6 kg of hydrogen pressure.

  • Hydrolysis (if necessary): The resulting N,O-diacetylated piperidine can be hydrolyzed to remove the acyl groups, yielding the final 4-phenylpiperidine.

Ring-Forming Strategies (Cyclizations)

Instead of building onto a pre-existing ring, cyclization strategies construct the aryl-substituted piperidine core from acyclic or alternative heterocyclic precursors.

a) Aza-Diels-Alder Reaction

The formal aza-Diels-Alder reaction, a [4+2] cycloaddition, can be a powerful tool for constructing the piperidine ring with multiple stereocenters in a single step.[9] The reaction typically involves an imine (dienophile) and an electron-rich diene. However, many reactions that appear to be concerted cycloadditions may proceed through a stepwise Mannich-Michael cascade pathway, especially with oxygenated dienes.[10]

Advantages:

  • High atom economy.

  • Potential for excellent diastereoselectivity and enantioselectivity using chiral catalysts.[9]

Limitations:

  • Substrate scope can be limited.

  • The mechanism (concerted vs. stepwise) can influence stereochemical outcomes.

b) Intramolecular Cyclization

Intramolecular reactions offer precise control over ring formation. Strategies include the cyclization of Grignard or Blaise intermediates, or palladium-catalyzed intramolecular Heck reactions to form fused ring systems that can be later modified.[11][12] Another classical approach involves the ring expansion of a 1,2,3-trisubstituted-3-aryl-1,2-methylene-pyrrolidinium salt, which rearranges upon heating to form a tetrahydropyridinium salt that is subsequently reduced.[13]

Asymmetric and Emerging Syntheses

For pharmaceutical applications, controlling stereochemistry is critical. Many modern methods focus on delivering enantioenriched 4-arylpiperidines.

a) Asymmetric Synthesis of Substituted 4-Arylpiperidines

The asymmetric synthesis of highly substituted analogs, such as the trans-3,4-dimethyl-4-arylpiperidine opioid antagonist scaffold, highlights the sophistication of modern synthetic chemistry. One reported route establishes the C3 stereocenter via a CBS reduction, followed by a stereoselective cuprate displacement. The aryl group is then introduced late-stage via a Suzuki coupling, and the final C4-methylation is performed with high trans-selectivity.[2][14] This multi-step, highly controlled sequence is invaluable when specific stereoisomers are required for pharmacological activity.

b) Biocatalytic C-H Oxidation and Radical Cross-Coupling

A groundbreaking recent strategy combines the precision of biocatalysis with the efficiency of modern cross-coupling.[15][16][17] This two-step modular approach dramatically simplifies the synthesis of complex piperidines.

  • Biocatalytic C-H Oxidation: Enzymes are used to selectively install a hydroxyl group at specific C-H bonds of a piperidine core. This step provides functional handles with high regio- and stereoselectivity, something that is extremely challenging with traditional chemical methods.

  • Radical Cross-Coupling: The hydroxylated piperidine is then used in a nickel-electrocatalyzed radical cross-coupling reaction. This allows for the efficient formation of new carbon-carbon bonds, attaching aryl or other fragments without the need for protecting groups or expensive precious-metal catalysts like palladium.[16][17]

This approach represents a paradigm shift, moving from traditional two-dimensional cross-coupling logic to a more efficient, three-dimensional molecular construction.[16]

Head-to-Head Performance Comparison

Synthetic RouteKey Reaction TypeStarting MaterialsTypical YieldsStereocontrolScalabilityKey AdvantagesKey Limitations
Negishi Coupling Pd/Cu Co-catalyzed C(sp³)-C(sp²) Coupling4-Halopiperidine, Aryl HalideGood to ExcellentNot inherently stereoselectiveModerate to GoodDirect, broad scope for aryl halides.[4]Requires preparation of reactive organozinc reagents.
Suzuki Coupling Pd-catalyzed C(sp²)-C(sp²) Coupling4-Piperidone, Arylboronic AcidGood to ExcellentDiastereoselectivity in reduction stepGoodUses stable, common boronic acids.[2]Multi-step (piperidone -> enol triflate/boronate -> coupling -> reduction).
Pyridine Reduction Hydrogenation4-ArylpyridineGood to ExcellentAchievable with chiral catalystsExcellentAtom economical, ideal for large scale.[8]Requires high pressure; potential for aryl ring reduction.
Aza-Diels-Alder [4+2] CycloadditionImine, DieneModerate to GoodPotentially high (with catalysts)ModerateRapidly builds complexity.[9]Substrate scope can be narrow; mechanism can be ambiguous.[10]
Biocatalysis + Radical Coupling C-H Oxidation, Ni-electrocatalysisPiperidine Core, Aryl PartnerGoodExcellent (enzyme-controlled)Potentially GoodModular, highly selective, avoids protecting groups and Pd.[16][17]Requires specific enzymes; newer technology, less established.

Conclusion

The synthesis of 4-arylpiperidines has evolved significantly, from classical pyridine reductions to highly sophisticated transition-metal-catalyzed cross-couplings and cutting-edge biocatalytic methods.

  • For versatility and broad substrate scope in a discovery setting, palladium-catalyzed cross-coupling reactions (Negishi and Suzuki) remain the dominant and most reliable choice.

  • For large-scale, cost-effective synthesis of a specific target, the reduction of a 4-arylpyridine is often the most industrially viable path.

  • For accessing novel, complex, and stereochemically pure analogs, the emerging combination of biocatalysis and radical cross-coupling offers a powerful and modular platform that is poised to accelerate future drug discovery efforts.

The optimal synthetic route will always depend on the specific goals of the research program, balancing factors of speed, cost, scale, and the required molecular complexity.

References

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  • Denmark, S. E., & Butler, C. R. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters, 9(8), 1505-8. [Link]

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  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]

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Validation

A Tale of Two Rings: A Comparative Study of Piperidine and Piperazine Scaffolds in Drug Design

For Researchers, Scientists, and Drug Development Professionals The strategic selection of a molecular scaffold is a cornerstone of modern drug design, profoundly influencing a compound's pharmacological and pharmacokine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a molecular scaffold is a cornerstone of modern drug design, profoundly influencing a compound's pharmacological and pharmacokinetic profile. Among the most prolific and versatile building blocks in the medicinal chemist's arsenal are the six-membered, nitrogen-containing heterocycles: piperidine and piperazine.[1] While their structures appear deceptively similar, the introduction of a second nitrogen atom in the 1,4-position of the piperazine ring instigates a cascade of physicochemical and metabolic differences that dictate their suitability for specific therapeutic applications.[1] This guide provides an in-depth, comparative analysis of these two critical scaffolds, supported by experimental data and established protocols, to empower researchers in making informed and strategic decisions during the drug discovery process.

Physicochemical Properties: The Foundation of Function

The seemingly subtle distinction between an azacyclohexane (piperidine) and a 1,4-diazacyclohexane (piperazine) gives rise to fundamental differences in their core physicochemical properties. These characteristics, including basicity (pKa) and lipophilicity (LogP), are pivotal in governing a molecule's behavior in a biological system.

PropertyPiperidinePiperazineKey Implications for Drug Design
Structure Azacyclohexane1,4-DiazacyclohexaneThe second nitrogen in piperazine introduces an additional site for hydrogen bonding and potential metabolic attack.[1]
pKa ≈ 11.22[1]pKa1 ≈ 5.35, pKa2 ≈ 9.73[1]Piperidine's high basicity often leads to a greater proportion of the protonated form at physiological pH, which can enhance interactions with acidic residues in target proteins but may also affect cell permeability.[1] Piperazine's two distinct pKa values allow for more nuanced control over its ionization state, which can be leveraged to modulate solubility and target engagement.[1]
Lipophilicity (LogP) 0.9 (unsubstituted)[1]-1.5 (unsubstituted)[1]The more lipophilic nature of piperidine can enhance membrane permeability and access to lipophilic binding pockets.[1] The inherent hydrophilicity of the piperazine core can improve aqueous solubility, a desirable trait for both oral and intravenous formulations.[1]
Hydrogen Bonding One hydrogen bond donor (unsubstituted) and one acceptor.[1]Two hydrogen bond donors (unsubstituted) and two acceptors.[1]Piperazine's greater hydrogen bonding capacity can facilitate stronger interactions with biological targets and improve solubility.
Conformational Flexibility Both rings exhibit conformational flexibility, allowing them to adapt to various binding sites.[1][2]The disubstituted nature of piperazine offers a versatile framework for presenting pharmacophoric groups in specific spatial orientations.[1]This adaptability is crucial for optimizing ligand-receptor interactions.

The Influence on Pharmacokinetics (ADME)

The choice between a piperidine and a piperazine scaffold has profound implications for a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Piperidine:

  • Absorption and Distribution: The generally higher lipophilicity of piperidine derivatives can lead to better membrane permeability and oral absorption.[1] This property is often exploited in the design of drugs targeting the central nervous system (CNS), where crossing the blood-brain barrier is essential.[3]

  • Metabolism: The metabolic profile of piperidine-containing compounds is often simpler compared to their piperazine counterparts.[1] However, the piperidine ring is not metabolically inert and can undergo N-dealkylation, C-oxidation (often leading to a lactam), and ring-opening reactions.[4] The metabolic stability is highly dependent on the substitution pattern around the nitrogen atom.[3]

  • Toxicity: A key consideration for piperidine is its basicity, which can lead to interactions with acidic phospholipids, potentially causing phospholipidosis, a factor in long-term toxicity studies.[1]

Piperazine:

  • Absorption and Distribution: The inherent polarity and hydrophilicity of the piperazine ring generally result in higher aqueous solubility, which can be advantageous for formulation and may facilitate renal clearance.[1]

  • Metabolism: The presence of two nitrogen atoms in the piperazine ring provides more sites for metabolism, primarily by cytochrome P450 (CYP) enzymes.[1] This can sometimes lead to the formation of active or even toxic metabolites, a critical consideration during preclinical development.[1] Bioisosteric replacement of a piperazine with a piperidine has been shown to improve metabolic stability in some cases.[5]

  • Excretion: The increased polarity of piperazine and its metabolites often leads to more efficient renal clearance.[1]

Pharmacodynamics: Tailoring Target Engagement

The structural and electronic differences between piperidine and piperazine directly impact how a drug molecule interacts with its biological target.

  • Piperidine: The single basic nitrogen of piperidine often serves as a key interaction point, forming strong ionic bonds with acidic residues (e.g., aspartate, glutamate) in receptor binding pockets.[1] This can contribute to high-affinity binding. The piperidine moiety is a key structural element for dual histamine H3 and sigma-1 receptor affinities in some compounds.[6]

  • Piperazine: The 1,4-disubstituted nature of the piperazine ring makes it an excellent scaffold for presenting pharmacophores in a specific three-dimensional arrangement, which is crucial for optimizing interactions with targets like G-protein coupled receptors (GPCRs) and kinases.[1][7] The piperazine ring often acts as a linker or a solubilizing group, enabling effective engagement with the ATP-binding pocket of kinases.[1] The two nitrogen atoms can also participate in a network of hydrogen bonds, further stabilizing the drug-target complex.[1]

Therapeutic Applications: A Tale of Two Scaffolds in Approved Drugs

Both piperidine and piperazine are considered "privileged scaffolds" in medicinal chemistry, appearing in a vast number of approved drugs across a wide range of therapeutic areas.[3][7]

Piperidine-Containing Drugs: The piperidine scaffold is a common feature in drugs targeting the central nervous system, as well as in analgesics and anticholinergics.[1]

  • Methylphenidate (Ritalin): A stimulant used to treat ADHD.[8]

  • Fentanyl: A potent synthetic opioid analgesic.[9]

  • Donepezil (Aricept): Used for the treatment of Alzheimer's disease.[10][11]

  • Haloperidol (Haldol): An antipsychotic medication.[8]

  • Risperidone (Risperdal): An atypical antipsychotic.[8]

Piperazine-Containing Drugs: The piperazine moiety is frequently found in CNS drugs, anticancer agents, antihistamines, and antivirals.[1][12]

  • Imatinib (Gleevec): A cornerstone in the treatment of chronic myeloid leukemia and other cancers.[1]

  • Ciprofloxacin: A broad-spectrum antibiotic.[2]

  • Sildenafil (Viagra): Used to treat erectile dysfunction.[2]

  • Clozapine: An atypical antipsychotic.[13]

  • Vortioxetine: An antidepressant.[13]

Synthetic Accessibility and Modification

Both piperidine and piperazine scaffolds are synthetically tractable, offering numerous avenues for chemical modification. The presence of two nitrogen atoms in piperazine allows for both mono- and di-substitution, providing a high degree of control over the molecule's properties.[7] However, achieving selective mono-substitution of piperazine can be challenging due to the similar nucleophilicity of the two nitrogen atoms.[7]

Experimental Protocols

To provide a practical framework for the evaluation of drug candidates containing these scaffolds, the following are detailed methodologies for key in vitro assays.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting a compound's membrane permeability and overall pharmacokinetic behavior.[14]

Protocol: Shake-Flask Method

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with 1-octanol. Similarly, saturate 1-octanol with the PBS solution. Allow the phases to separate for 24 hours.[15]

  • Compound Preparation: Dissolve a precisely weighed amount of the test compound in a 50/50 mixture of the prepared PBS and 1-octanol.[15]

  • Partitioning: Vigorously shake the mixture for a set period (e.g., 1 hour) to ensure equilibrium is reached.[16]

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the aqueous and octanolic phases.

  • Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography with UV or mass spectrometry detection (HPLC-UV/MS).[15][16]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.[14]

In Vitro Metabolic Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, providing an early indication of its in vivo clearance.[17][18]

Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice or at 37°C in a water bath.[17][19] Dilute to a working concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[20]

    • Prepare a solution of the test compound in the same buffer at a final concentration of 1 µM.[17]

    • Prepare a solution of the cofactor NADPH.

  • Incubation:

    • Pre-incubate the microsome and test compound mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution.[17]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile.[17]

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.[17]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line corresponds to the elimination rate constant. From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.[17]

Receptor Binding Assay

These assays are used to determine the affinity of a compound for its biological target.

Protocol: Filtration-Based Radioligand Binding Assay

  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the receptor of interest.

    • Prepare a solution of the receptor (e.g., cell membrane preparation).

    • Prepare solutions of the radiolabeled ligand and a range of concentrations of the unlabeled test compound.

  • Incubation: In a microplate, combine the receptor preparation, radiolabeled ligand, and either buffer (for total binding) or the test compound. Incubate at a specific temperature for a time sufficient to reach equilibrium.[21]

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.[21] Wash the filters with cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be used to calculate the binding affinity (Ki) of the test compound for the receptor.

Visualizing Key Concepts

Scaffold_Comparison_Workflow cluster_0 Initial Scaffold Selection cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Assessment cluster_3 Pharmacodynamic Evaluation Piperidine Piperidine pKa_Analysis pKa Analysis Piperidine->pKa_Analysis LogP_Determination LogP Determination Piperidine->LogP_Determination Piperazine Piperazine Piperazine->pKa_Analysis Piperazine->LogP_Determination Metabolic_Stability Metabolic Stability (Microsomes) pKa_Analysis->Metabolic_Stability Permeability_Assay Permeability Assay (e.g., PAMPA) LogP_Determination->Permeability_Assay Receptor_Binding Receptor Binding Assay Metabolic_Stability->Receptor_Binding Permeability_Assay->Receptor_Binding Functional_Assay Functional Assay Receptor_Binding->Functional_Assay

Caption: A generalized workflow for the comparative evaluation of piperidine and piperazine scaffolds in early drug discovery.

ADME_Considerations cluster_piperidine Piperidine Properties cluster_piperazine Piperazine Properties Scaffold Scaffold Piperidine Piperidine Scaffold->Piperidine Piperazine Piperazine Scaffold->Piperazine Higher_Lipophilicity Higher Lipophilicity Piperidine->Higher_Lipophilicity Simpler_Metabolism Simpler Metabolism Piperidine->Simpler_Metabolism Phospholipidosis_Risk Phospholipidosis Risk Piperidine->Phospholipidosis_Risk Higher_Solubility Higher Solubility Piperazine->Higher_Solubility More_Metabolic_Sites More Metabolic Sites Piperazine->More_Metabolic_Sites Better_Permeability Better Permeability Higher_Lipophilicity->Better_Permeability Renal_Clearance Facilitated Renal Clearance Higher_Solubility->Renal_Clearance Potential_Metabolites Active/Toxic Metabolites More_Metabolic_Sites->Potential_Metabolites

Caption: Key ADME considerations for piperidine versus piperazine scaffolds.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a piperidine or a piperazine scaffold is a strategic one, dictated by the specific therapeutic target, the desired pharmacokinetic profile, and the intended pharmacological effect.[1] Piperazine, with its dual basic centers and greater hydrophilicity, offers advantages in terms of aqueous solubility and the potential for multipolar interactions, making it a particularly fruitful scaffold in the development of CNS drugs and kinase inhibitors.[1] Conversely, piperidine, with its higher basicity and greater lipophilicity, can provide enhanced membrane permeability and strong ionic interactions with target proteins.[1] Ultimately, a thorough understanding of the nuanced differences between these two foundational scaffolds is paramount for the rational design and successful development of novel therapeutics. Both piperidine and piperazine derivatives will undoubtedly continue to be indispensable tools in the medicinal chemist's arsenal.[1]

References

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Comparative

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of 4-(4-Methoxy-3-methylphenyl)piperidine

Introduction: The Imperative of Enantiomeric Purity in Drug Development In the landscape of pharmaceutical sciences, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity in Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological profile. For chiral molecules like 4-(4-Methoxy-3-methylphenyl)piperidine, a versatile scaffold in medicinal chemistry, the spatial arrangement of atoms can mean the difference between a potent therapeutic agent and an inactive, or even toxic, compound.[1][2] The two enantiomers of a chiral drug can exhibit vastly different absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. Therefore, the precise and accurate determination of enantiomeric purity is a non-negotiable cornerstone of drug development, quality control, and regulatory submission.[1]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of 4-(4-Methoxy-3-methylphenyl)piperidine. We will move beyond mere protocols to explore the underlying principles and the rationale behind experimental choices, empowering researchers to select and implement the most suitable method for their specific needs. We will compare three gold-standard techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (CDAs).

I. Chiral High-Performance Liquid Chromatography (HPLC): The Established Workhorse

Chiral HPLC is the most established and widely adopted technique for enantiomeric separations in the pharmaceutical industry.[3] Its power lies in the vast array of commercially available Chiral Stationary Phases (CSPs) that can differentiate between enantiomers based on subtle differences in their three-dimensional structures.

Principle of Separation: Chiral Recognition

The mechanism of separation on a CSP is a process known as chiral recognition. For polysaccharide-based CSPs, which are highly effective for a broad range of compounds, the stationary phase possesses chiral grooves or cavities.[4][5] The enantiomers of the analyte transiently interact with the CSP through a combination of forces, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[4][5] One enantiomer will form a more stable, transient diastereomeric complex with the CSP, leading to a longer retention time and, thus, separation from the other enantiomer.

cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte Enantiomeric Mixture cluster_Output Chromatogram CSP_Groove Chiral Groove Chromatogram Separated Peaks R_Enantiomer R-Enantiomer R_Enantiomer->CSP_Groove Stronger Interaction (Longer Retention) S_Enantiomer S-Enantiomer S_Enantiomer->CSP_Groove Weaker Interaction (Shorter Retention)

Caption: Principle of Chiral Recognition on a Polysaccharide-Based CSP.

Experimental Protocol: Chiral HPLC Method Development

This protocol provides a robust starting point for developing a chiral separation method for 4-(4-Methoxy-3-methylphenyl)piperidine. The selection of a polysaccharide-based CSP like a cellulose or amylose derivative is a logical first step due to their broad applicability.[6]

1. Sample Preparation:

  • Accurately weigh and dissolve the 4-(4-Methoxy-3-methylphenyl)piperidine sample in the mobile phase or a compatible solvent (e.g., ethanol/hexane mixture) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter, which is crucial for protecting the column and instrument.

2. HPLC System and Conditions:

  • Instrument: A standard HPLC system with a UV detector.

  • Chiral Column: Start with a polysaccharide-based column, for example, Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H). These are known for their broad enantiorecognition abilities.[6]

  • Mobile Phase (Normal Phase): A mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting gradient is 90:10 (v/v) n-Hexane:Isopropanol.

  • Additive: For a basic compound like a piperidine derivative, add a small amount of an amine modifier, such as 0.1% Diethylamine (DEA), to the mobile phase. This is critical for improving peak shape and preventing tailing by deactivating acidic silanol groups on the silica support.[6]

  • Flow Rate: Begin with a flow rate of 0.5 to 1.0 mL/min. Chiral separations often benefit from lower flow rates to maximize resolution.[7]

  • Column Temperature: Maintain a constant temperature, typically 25 °C, to ensure reproducible retention times.[7]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 225 nm or 275 nm, determined by a UV scan).

  • Injection Volume: 5-10 µL.

3. Data Analysis:

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Workflow Diagram: Chiral HPLC Analysis

start Start prep Prepare Sample (1 mg/mL in Mobile Phase) start->prep inject Inject Sample onto Chiral HPLC System prep->inject separate Isocratic Elution (Hexane/IPA + 0.1% DEA) inject->separate detect UV Detection separate->detect process Integrate Peaks & Calculate % ee detect->process end End process->end

Caption: General workflow for enantiomeric purity analysis by Chiral HPLC.

II. Chiral Supercritical Fluid Chromatography (SFC): The Fast and Green Alternative

Chiral SFC has gained significant traction as a powerful alternative to HPLC, offering substantial improvements in speed and a reduction in environmental impact.[8][9] The technique uses supercritical carbon dioxide (CO₂) as the primary component of the mobile phase, which has properties intermediate between a gas and a liquid.

Principle of Separation

The separation principle in chiral SFC is analogous to HPLC, relying on differential interactions with a CSP. However, the use of a supercritical fluid mobile phase, which has low viscosity and high diffusivity, allows for much higher flow rates and faster column equilibration without a significant loss in resolution.[3][10] This translates directly to higher sample throughput.

Experimental Protocol: Chiral SFC Method Development

The same polysaccharide-based CSPs used in HPLC are often the first choice for SFC screening.

1. Sample Preparation:

  • Dissolve the 4-(4-Methoxy-3-methylphenyl)piperidine sample in a suitable alcohol (e.g., Methanol or Ethanol) to a concentration of approximately 1 mg/mL. The solvent must be miscible with the supercritical CO₂/modifier mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

2. SFC System and Conditions:

  • Instrument: A dedicated SFC system equipped with a back-pressure regulator (BPR) to maintain the supercritical state.

  • Chiral Column: Polysaccharide-based columns are the standard (e.g., Amylose tris(3,5-dimethylphenylcarbamate) - Chiralpak® AD-H).

  • Mobile Phase: Supercritical CO₂ with an alcohol co-solvent (modifier), such as Methanol. A typical starting gradient might be 5% to 40% Methanol over a few minutes.

  • Additive: As with HPLC, 0.1% Diethylamine or another basic modifier is often added to the alcohol co-solvent to ensure good peak shape for basic analytes.

  • Flow Rate: Typically higher than HPLC, e.g., 2-4 mL/min.

  • Back Pressure: Maintained at a constant pressure, typically 100-150 bar, to keep CO₂ in its supercritical state.[10]

  • Column Temperature: Often slightly elevated, e.g., 35-40 °C.

  • Detection: UV detector, as CO₂ is transparent at typical detection wavelengths.

  • Injection Volume: 1-5 µL.

3. Data Analysis:

  • The calculation of enantiomeric excess is identical to the HPLC method, based on the integrated peak areas.

Workflow Diagram: Chiral SFC Analysis

start Start prep Prepare Sample (1 mg/mL in Methanol) start->prep inject Inject Sample onto Chiral SFC System prep->inject separate Gradient Elution (CO₂/Methanol + 0.1% DEA) inject->separate detect UV Detection separate->detect process Integrate Peaks & Calculate % ee detect->process end End process->end

Caption: General workflow for enantiomeric purity analysis by Chiral SFC.

III. NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): The Chromatograph-Free Approach

An alternative to chromatographic separation involves using Nuclear Magnetic Resonance (NMR) spectroscopy. Since enantiomers are indistinguishable in a standard (achiral) NMR solvent, a Chiral Derivatizing Agent (CDA) is used to convert the pair of enantiomers into a pair of diastereomers.[11] Diastereomers have different physical properties and, crucially, produce distinct signals in an NMR spectrum, allowing for their quantification.[11][12]

Principle of Diastereomer Formation

For a chiral amine like 4-(4-Methoxy-3-methylphenyl)piperidine, a common and effective CDA is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, or MTP-Cl).[1][13] Reacting an enantiomerically pure sample of MTP-Cl (e.g., the (R)-enantiomer) with the racemic amine forms a pair of diastereomeric amides. These diastereomers will exhibit different chemical shifts for specific protons or other nuclei (like ¹⁹F), which can then be integrated.

Experimental Protocol: Mosher's Amide Analysis via NMR

This protocol must be executed carefully to ensure the reaction goes to completion, as incomplete reactions can lead to inaccurate results due to kinetic resolution.[12]

1. Materials:

  • Chiral amine (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTP-Cl) (1.1 equivalents)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or Pyridine-d₅)

  • A non-nucleophilic base (e.g., triethylamine or pyridine, if not used as the solvent)

  • NMR tubes and standard laboratory glassware (oven-dried).

2. Derivatization Procedure:

  • In a clean, dry vial, dissolve approximately 5 mg of the chiral amine in 0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃).

  • Add a slight excess of the non-nucleophilic base (e.g., 1.2 equivalents of triethylamine). The base scavenges the HCl byproduct of the reaction.

  • Add 1.1 equivalents of (R)-MTP-Cl to the solution. The use of a slight excess of the derivatizing agent helps drive the reaction to completion.

  • Cap the vial and allow the reaction to proceed at room temperature for 30-60 minutes, or until the reaction is complete (can be monitored by TLC).

  • Transfer the resulting solution directly to an NMR tube for analysis.

3. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectra: Acquire a high-resolution proton (¹H) NMR spectrum. A fluorine (¹⁹F) NMR spectrum can also be highly informative and often provides baseline-separated signals for the -CF₃ groups of the two diastereomers.[13]

  • Analysis: Identify a pair of well-resolved signals corresponding to the same proton (or the -CF₃ group) in the two different diastereomers. Integrate these two signals accurately.

  • Calculation: Calculate the enantiomeric excess using the same formula as for chromatography, substituting the integrated signal areas for the peak areas.

Workflow Diagram: NMR Analysis with CDA

start Start react React Chiral Amine with Enantiopure Mosher's Acid Chloride start->react acquire Acquire High-Resolution ¹H or ¹⁹F NMR Spectrum react->acquire identify Identify and Integrate Diastereomeric Signals acquire->identify calculate Calculate % ee from Integral Ratio identify->calculate end End calculate->end

Caption: Workflow for enantiomeric purity analysis by NMR with a CDA.

IV. Comparative Summary of Techniques

The choice of analytical technique depends on various factors, including the stage of development, available instrumentation, required throughput, and the need for preparative-scale separation.

FeatureChiral HPLCChiral SFCNMR with CDA
Principle Physical separation on a chiral stationary phase.[3]Physical separation using a supercritical fluid mobile phase.[3][14]Covalent derivatization to form diastereomers with distinct NMR signals.[12]
Speed Moderate to Slow (typically 15-30 min/run)Fast (typically 2-10 min/run)[10]Moderate (requires reaction time + NMR acquisition)
Solvent Usage High (uses organic solvents like hexane)Low (primarily uses recycled CO₂)[9]Very Low (uses <1 mL of deuterated solvent)
Sensitivity High (µg/mL to ng/mL)High (comparable to HPLC)Low (requires mg of material)
Resolution ExcellentExcellentVariable, depends on CDA and magnetic field strength
Instrumentation Standard HPLC systemSpecialized SFC systemStandard NMR spectrometer
Preparative Scale Feasible but solvent-intensiveHighly suitable and efficient[9][10]Not applicable
Key Advantage Versatility, well-established, wide column selection.[3]High throughput, environmentally friendly, cost-effective at scale.[10]No chromatographic method development needed.[11]
Key Disadvantage High solvent consumption and waste generation.High initial instrument cost.Lower sensitivity, potential for kinetic resolution errors.[12]

V. Method Validation: Ensuring Trustworthiness and Compliance

Regardless of the chosen technique, the analytical method must be validated to demonstrate that it is fit for its intended purpose.[15][16] This is a mandatory requirement for quality control and regulatory filings. Validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15][17]

Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including the other enantiomer and any impurities.[18]

  • Linearity & Range: Demonstrating a proportional relationship between the concentration of the minor enantiomer and the analytical response over a specified range (e.g., from the limit of quantitation to 1-2% of the major enantiomer).[18]

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with known amounts of the minor enantiomer.[18]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The assessment of enantiomeric purity for 4-(4-Methoxy-3-methylphenyl)piperidine can be robustly achieved using several powerful analytical techniques.

  • Chiral HPLC remains the versatile and reliable workhorse, ideal for research and quality control labs where throughput is not the primary constraint.

  • Chiral SFC is the superior choice for high-throughput screening and preparative applications, offering significant advantages in speed and sustainability.[8]

  • NMR with a Chiral Derivatizing Agent serves as an excellent orthogonal technique, providing a rapid confirmation of enantiomeric purity without the need for chromatographic method development, though it is less sensitive.

The ultimate selection should be guided by a thorough evaluation of the project's specific requirements, balancing the need for speed, sensitivity, scalability, and available resources. A properly validated method will ensure the generation of accurate and reliable data, underpinning the safety and efficacy of the final pharmaceutical product.

References

  • Wikipedia. Chiral derivatizing agent. [Online] Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Mastering Chiral Analysis: The Essential Role of Mosher's Reagent in Pharmaceutical Research. [Online] Available at: [Link]

  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(18), 7173-7182. [Online] Available at: [Link]

  • Wroblewska, K., & Szczesna, A. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Molecules, 29(12), 2824. [Online] Available at: [Link]

  • Fletcher, N. C., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(11), 1923-1927. [Online] Available at: [Link]

  • The Retort. (2012, October 22). Mosher's Acid. [Online] Available at: [Link]

  • ResearchGate. Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. [Online] Available at: [Link]

  • Springer Protocols. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. [Online] Available at: [Link]

  • Nature Protocols. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Online] Available at: [Link]

  • Chiralpedia. Polysaccharide-based CSPs. [Online] Available at: [Link]

  • ResearchGate. A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR. [Online] Available at: [Link]

  • Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26955-26963. [Online] Available at: [Link]

  • Chromatography Today. (2026, February 6). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. [Online] Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Online] Available at: [Link]

  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Online] Available at: [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Online] Available at: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Online] Available at: [Link]

  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Online] Available at: [Link]

  • SIELC Technologies. Separation of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile on Newcrom R1 HPLC column. [Online] Available at: [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Online] Available at: [Link]

  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Online] Available at: [Link]

  • Chromatography Online. (2022, March 1). Chiral Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Online] Available at: [Link]

  • Gupea. Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. [Online] Available at: [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Online] Available at: [Link]

  • American Laboratory. (2023, September 26). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. [Online] Available at: [Link]

  • Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Online] Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. [Online] Available at: [Link]

  • Strege, M. A., & Ticar, T. L. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. [Online] Available at: [Link]

  • SSRN. (2023, January 19). Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. [Online] Available at: [Link]

  • Liu, H., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-232. [Online] Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(4-Methoxy-3-methylphenyl)piperidine

Disclaimer: This guide is intended for qualified research personnel. It provides operational safety guidance based on Structure-Activity Relationships (SAR) and standard "Universal Precautions" for substituted phenylpipe...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide is intended for qualified research personnel. It provides operational safety guidance based on Structure-Activity Relationships (SAR) and standard "Universal Precautions" for substituted phenylpiperidines. Always consult your institution’s Chemical Hygiene Officer (CHO) and the specific Safety Data Sheet (SDS) if available before handling.

Executive Summary

Compound Class: Substituted 4-Phenylpiperidine Primary Hazard: Potent Pharmaceutical Intermediate (OEB 3/4 - Inferred). Critical Risk: High potential for respiratory and mucosal irritation; structural analogs possess opioid-like or serotonergic biological activity. Immediate Action: Handle only within a certified chemical fume hood or glovebox. Double-gloving is mandatory.

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 4-(4-Methoxy-3-methylphenyl)piperidine may be sparse, its structural motif (a 4-phenylpiperidine core) demands a conservative safety approach. This scaffold is the backbone of significant pharmacological agents, ranging from analgesics (e.g., Pethidine/Fentanyl precursors) to SSRIs (e.g., Paroxetine).

Do not treat this as a generic organic reagent.

Hazard CategoryClassification (Inferred)Mechanism of Action
Acute Toxicity Category 3/4 (Oral/Inhalation) Piperidines are rapidly absorbed via mucous membranes. Potential for CNS depression or excitation.
Skin/Eye Corrosion Category 2 (Irritant) Secondary amines are basic; contact causes immediate chemical irritation to endothelium.
Sensitization High Potential Benzylic and amine moieties can act as haptens, leading to allergic dermatitis over time.
Target Organ STOT-SE 3 Respiratory tract irritation is the primary limiting factor for exposure limits.
PPE Matrix: Scaled Protection Protocols

Select your PPE tier based on the state of matter and quantity handled.

Protective LayerTier 1: Analytical Scale (< 10 mg, Solution)Tier 2: Preparative Scale (> 10 mg, Solid/Powder)Tier 3: Bulk/Spill Response (> 1 g or Cleanup)
Respiratory Fume Hood (Face velocity > 100 fpm)Fume Hood + N95 (Fit-tested) OR GloveboxPAPR (Powered Air Purifying Respirator) with P100 cartridges
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Double Nitrile (Outer glove: Long cuff, 0.14 mm)Laminate Film (Silver Shield) liner + Nitrile outer
Dermal (Body) Standard Cotton Lab CoatTyvek® Lab Coat (Disposable, wrist-sealed)Tyvek® Full Coverall (Hooded, taped seams)
Ocular Side-shield Safety GlassesChemical Splash Goggles (Indirect vent)Full-face Respirator or Goggles + Face Shield
Operational Protocols
A. Receipt & Storage
  • Inspection: Upon receipt, inspect the septum and outer container for white crystalline residue before opening.

  • Storage: Store at 2–8°C (or as specified on CoA) under inert gas (Argon/Nitrogen). Secondary amines react with atmospheric CO₂ to form carbamates; keep sealed to prevent degradation and pressure buildup.

B. Weighing & Solubilization (Critical Control Point)

The highest risk of exposure occurs during the transfer of dry powder. Static electricity can disperse micronized particles of phenylpiperidines easily.

  • Static Control: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula.

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" or inverted funnel connected to a HEPA vacuum.

  • Solvent Trap: Pre-weigh the solvent in the destination vial. Add the solid to the solvent, not vice-versa, to suppress dust immediately.

C. Reaction Setup
  • Glassware: Use single-neck flasks with clamped septa. Avoid open-mouth beakers.

  • Temperature: If heating > 50°C, use a reflux condenser. Phenylpiperidines can have significant vapor pressure at elevated temperatures.

Visualization: Workflows
Workflow 1: PPE Donning Sequence (Gowning)

Correct layering is essential to prevent cross-contamination during removal.

Gowning start Start: Clean Area step1 1. Shoe Covers start->step1 step2 2. Inner Nitrile Gloves (Tucked under coat) step1->step2 step3 3. Tyvek Lab Coat (Closed to neck) step2->step3 step4 4. Outer Nitrile Gloves (Over coat cuff) step3->step4 step5 5. Eye/Face Protection step4->step5 end Ready for Handling step5->end

Caption: Sequential donning procedure to ensure zero skin exposure gaps.

Workflow 2: Waste Disposal Decision Tree

Improper disposal of amine intermediates is a common EPA violation.

Disposal Start Waste Generated Type State of Matter? Start->Type Solid Solid Waste (Gloves, Weigh Boats) Type->Solid Liquid Liquid Waste (Reaction Mother Liquor) Type->Liquid SolidAction Double Bag (Clear) Label: 'Toxic Solid' Solid->SolidAction LiquidCheck pH Check Liquid->LiquidCheck Bin High BTU Incineration Stream (Do NOT Drain Dispose) SolidAction->Bin Acidic Acidic/Neutral LiquidCheck->Acidic Basic Basic (pH > 9) LiquidCheck->Basic Acidic->Bin Neutralize Adjust to pH 7 Basic->Neutralize Neutralize->Bin

Caption: Waste stream segregation logic. Note: Incineration is mandatory for bioactive amines.

Decontamination & Emergency Response
Decontamination Solution

Do not use simple water, as the lipophilic nature of the phenyl ring makes it poorly soluble.

  • Recipe: 5% Surfactant (e.g., Contrad® 70 or Alconox) + 95% Water.

  • Procedure: Wipe surfaces twice. First wipe removes bulk; second wipe polishes. Dispose of wipes as solid hazardous waste.

Spill Response (Powder)
  • Evacuate: Clear the immediate area (10 ft radius).

  • Isolate: Mark the zone. Wait 15 minutes for aerosols to settle.

  • Neutralize: Cover spill with wet paper towels (soaked in surfactant) to prevent dust generation.

  • Clean: Scoop up wet material. Do not dry sweep.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10679270, 4-(4-Methoxyphenyl)piperidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Guidance on the Handling of Potent Pharmaceutical Compounds. Retrieved from [Link]

  • Drug Enforcement Administration (DEA) (2023). Designation of 4-Piperidone as a List I Chemical (Precursor Awareness).[1] Federal Register. Retrieved from [Link][1]

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